A1899
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-[2-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26F2N2O3/c1-37-24-14-10-20(11-15-24)16-29(35)33-18-21-6-2-3-7-25(21)26-8-4-5-9-27(26)30(36)34-19-22-12-13-23(31)17-28(22)32/h2-15,17H,16,18-19H2,1H3,(H,33,35)(H,34,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKPEYHRIVQTCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCC4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A1899 as a Potent and Selective Blocker of the TASK-1 Channel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action for A1899, a potent and highly selective blocker of the two-pore domain potassium (K2P) channel, TASK-1 (TWIK-related acid-sensitive K+ channel 1). Understanding this mechanism is crucial for the rational design of drugs targeting K2P channels, which are implicated in a variety of physiological processes and disease states, including cardiovascular diseases, sleep apnea, and neuronal excitability.[1][2][3][4][5]
Core Mechanism of Action: Open-Channel Blockade
This compound functions as an open-channel blocker of the TASK-1 channel.[1][6][7] This mechanism implies that the this compound molecule accesses its binding site when the channel is in its conductive, or "open," conformation. It physically occludes the ion conduction pathway, thereby inhibiting the flow of potassium ions and altering the cell's membrane potential.[1][8][9] The binding of this compound to residues within the central cavity and newly identified side fenestrations stabilizes the closed state of the channel.[7][10]
The interaction is characterized by high affinity, with inhibitory concentrations (IC50) in the low nanomolar range, demonstrating its potency.[1][8][11][12] The blockade is not significantly voltage-dependent.[6]
The this compound Binding Site: A Multi-Domain Interface
Extensive research using alanine (B10760859) mutagenesis screening, chimeric channel constructs, and computational modeling has elucidated the complex binding site for this compound.[1][6][7] It is not a simple interaction with a single domain but rather a sophisticated binding pocket formed by several key structural elements of the TASK-1 channel.
The primary components of the this compound binding site are:
-
Transmembrane Helices M2 and M4: Residues within these helices, which line the central pore, are critical for this compound binding.[1][6][13]
-
Pore Loops (P1 and P2): Threonine residues in both pore loops contribute to the binding site.[1][7]
-
Halothane Response Element (HRE): Deletion or mutation of this element, located near the M4 segment, drastically reduces this compound affinity, indicating its direct involvement in binding.[1][6]
-
Side Fenestrations: More recent structural and modeling studies suggest that many of the residues identified as crucial for this compound binding do not face the central cavity directly but rather project their side chains into side fenestrations.[7][10] This suggests this compound binding provides a physical "anchor" within these fenestrations to stabilize the blocked state.[7][10]
The following diagram illustrates the logical relationship between the key structural domains of the TASK-1 channel that constitute the this compound binding pocket.
Quantitative Data Summary
The potency of this compound varies between expression systems, a common phenomenon in pharmacology. Furthermore, mutations in key residues significantly impact its inhibitory activity.
Table 1: Inhibitory Potency (IC50) of this compound on TASK Channels
| Channel | Expression System | IC50 Value | Reference |
| TASK-1 | Xenopus oocytes | 35.1 ± 3.8 nM | [1] |
| TASK-1 | CHO cells | 7 nM | [1][11] |
| TASK-3 | CHO cells | 70 nM | [1][6] |
Table 2: Effect of Mutations on this compound Affinity in TASK-1 (Expressed in Xenopus oocytes)
| Mutation Type | Mutation Details | Effect on this compound Affinity | Reference |
| HRE Deletion | Δ(243VLRFMT248) | 371-fold increase in IC50 (to 13 µM) | [1] |
| Alanine Scan | T92A, T93A (P1 Loop) | Reduced block by 400 nM this compound | [1][13] |
| Alanine Scan | I118A, L122A (M2 Segment) | Reduced block by 400 nM this compound | [1][13] |
| Alanine Scan | T198A, T199A (P2 Loop) | Reduced block by 400 nM this compound | [1][13] |
| Alanine Scan | I235A, G236A, L239A, N240A (M4 Segment) | Reduced block by 400 nM this compound | [1][13] |
| Alanine Scan | V243A, M247A (HRE) | Reduced block by 400 nM this compound | [1][13] |
Experimental Protocols
The characterization of this compound's mechanism of action relies on several key experimental techniques.
Heterologous Expression of TASK-1
-
Objective: To produce functional TASK-1 channels in a controlled cellular environment for electrophysiological analysis.
-
Protocol:
-
The complementary RNA (cRNA) encoding human TASK-1 is synthesized in vitro.
-
For expression in Xenopus laevis oocytes, each oocyte is injected with approximately 50 nl of the cRNA solution.[6]
-
For expression in mammalian cells (e.g., Chinese Hamster Ovary - CHO cells), the cells are transiently transfected with the plasmid DNA containing the TASK-1 gene.
-
Injected oocytes or transfected cells are incubated for 1-3 days to allow for channel protein expression and insertion into the plasma membrane.
-
Electrophysiological Recording
-
Objective: To measure the ionic currents flowing through TASK-1 channels and quantify the inhibitory effect of this compound.
-
Protocol (Two-Electrode Voltage Clamp - TEVC for Oocytes):
-
An oocyte expressing TASK-1 is placed in a recording chamber and perfused with a standard bath solution.
-
Two microelectrodes are inserted into the oocyte: one to measure the membrane voltage and one to inject current to "clamp" the voltage at a desired potential.
-
A voltage-step protocol is applied (e.g., 200 ms (B15284909) steps from -70 mV to +70 mV from a holding potential of -80 mV) to elicit TASK-1 currents.[1]
-
After recording baseline currents, the bath solution is exchanged for one containing this compound at a specific concentration.
-
The voltage-step protocol is repeated, and the reduction in current is measured to determine the extent of the block. Dose-response curves are generated by applying multiple concentrations of this compound.
-
-
Protocol (Whole-Cell Patch Clamp for Mammalian Cells):
-
A glass micropipette with a very fine tip is pressed against the membrane of a single transfected cell.
-
Suction is applied to rupture the patch of membrane, establishing electrical access to the entire cell interior.
-
Similar voltage protocols as in TEVC are applied to measure whole-cell currents before and after the application of this compound.[14][15][16]
-
The following diagram provides a simplified overview of the experimental workflow.
Site-Directed Mutagenesis and Chimera Construction
-
Objective: To identify specific amino acid residues and larger domains involved in this compound binding.
-
Protocol (Mutagenesis): A systematic alanine mutagenesis screen is performed where individual amino acids in the hypothesized binding domains (M2, M4, P-loops, HRE) are replaced with alanine.[1] The rationale is that if a residue is part of the binding site, its mutation to a small, neutral alanine will significantly reduce the binding affinity of this compound.[1][13]
-
Protocol (Chimeras): Chimeric channels are created by swapping entire transmembrane domains (e.g., M2 or M4) between the this compound-sensitive TASK-1 and an insensitive channel like TASK-4.[1][6][13] A loss of sensitivity in the chimera indicates that the swapped domain is crucial for high-affinity binding.
Signaling Pathway and Mechanism Visualization
This compound directly blocks the TASK-1 channel pore, which is the final step in the ion conduction pathway. It does not act on an upstream signaling cascade to modulate the channel but rather through direct physical interaction.
The following diagram illustrates the mechanism of action at the channel level.
References
- 1. A Specific Two-pore Domain Potassium Channel Blocker Defines the Structure of the TASK-1 Open Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of TASK-1 and TASK-3 K2P channels provide insight into their gating and dysfunction in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. What are TASK-1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Side Fenestrations Provide an "Anchor" for a Stable Binding of this compound to the Pore of TASK-1 Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TASK-1 Channels May Modulate Action Potential Duration of Human Atrial Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to A1899: A Potent and Selective TASK-1 Potassium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
A1899 is a potent and highly selective antagonist of the two-pore domain potassium (K₂P) channel TASK-1 (KCNK3), with secondary activity against the closely related TASK-3 (KCNK9) channel. As an open-channel blocker, this compound has emerged as a critical pharmacological tool for elucidating the physiological roles of TASK channels and as a potential therapeutic agent in various disease states, including cardiovascular and respiratory disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its characterization and visualization of its mechanism of action are included to facilitate further research and development.
Chemical Structure and Properties
This compound, with the chemical formula C₃₀H₂₆F₂N₂O₃, is a complex synthetic molecule. Its structure is foundational to its high-affinity and selective interaction with the TASK-1 channel pore.
IUPAC Name: N-[(2,4-Difluorophenyl)methyl]-2'-[[[2-(4-methoxyphenyl)acetyl]amino]methyl][1,1'-biphenyl]-2-carboxamide
SMILES String: C1=CC=C(C=C1)C(C(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCC4=CC(=C(C=C4)F)F)OC
Chemical Structure:
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₂₆F₂N₂O₃ | |
| Molecular Weight | 500.55 g/mol | |
| CAS Number | 498577-46-1 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | |
| pKa | Data not available | |
| LogP | Data not available |
Biological Activity and Mechanism of Action
This compound is a potent blocker of the TASK-1 potassium channel, demonstrating high selectivity over other potassium channels. Its mechanism of action involves the direct occlusion of the channel pore from the cytosolic side, thereby inhibiting potassium ion flux.
Potency and Selectivity
The inhibitory potency of this compound has been quantified in different expression systems, highlighting its high affinity for TASK-1.
| Channel | Cell Type | IC₅₀ (nM) | Reference |
| Human TASK-1 | CHO cells | 7 | [1] |
| Human TASK-1 | Xenopus oocytes | 35.1 | [1][2] |
| Human TASK-3 | CHO cells | 70 |
This compound exhibits significant selectivity for TASK-1 and TASK-3 over other potassium channels, making it a valuable tool for studying the specific roles of these channels.
Mechanism of Action: Open-Channel Blockade
This compound functions as an open-channel blocker, meaning it binds within the central cavity of the TASK-1 channel pore when the channel is in its open conformation.[2] This binding event physically obstructs the passage of potassium ions, leading to channel inhibition. Mutagenesis studies have identified key amino acid residues within the P1 and P2 pore loops, as well as the M2 and M4 transmembrane segments, that are critical for the binding of this compound.[2]
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the format of a peer-reviewed publication, a plausible synthetic route can be proposed based on the synthesis of structurally similar N-(substituted benzyl)-2-(substituted phenyl)acetamide analogs. The general approach would likely involve the coupling of three key fragments: a 2-(4-methoxyphenyl)acetic acid derivative, a 2'-amino-[1,1'-biphenyl]-2-carboxamide derivative, and a 2,4-difluorobenzyl halide.
A potential retrosynthetic analysis suggests the following key disconnections:
-
Amide bond formation: The final step could be the formation of the amide bond between the biphenyl (B1667301) core and the 2,4-difluorobenzyl)amine.
-
Second amide bond formation: The amide bond connecting the 2-(4-methoxyphenyl)acetyl group to the biphenyl core.
-
Biphenyl core synthesis: Construction of the substituted biphenyl core, likely through a Suzuki or similar cross-coupling reaction.
Experimental Protocols
The following protocols provide a framework for the characterization of this compound's activity on TASK-1 channels and its physiological effects.
Electrophysiological Recording of TASK-1 Currents
This protocol is adapted for whole-cell patch-clamp recording of human TASK-1 channels heterologously expressed in a mammalian cell line (e.g., CHO or HEK293 cells).
Cell Culture and Transfection:
-
Culture CHO or HEK293 cells in appropriate media (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum and antibiotics.
-
Transiently transfect the cells with a plasmid encoding human TASK-1 (KCNK3) using a suitable transfection reagent. A co-transfection with a fluorescent reporter plasmid (e.g., GFP) can aid in identifying transfected cells.
-
Plate the transfected cells onto glass coverslips and allow for expression for 24-48 hours.
Electrophysiology:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH adjusted to 7.2 with KOH).
-
Prepare stock solutions of this compound in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
-
Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a fluorescently identified cell using borosilicate glass pipettes (2-5 MΩ resistance) filled with the internal solution.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a voltage-step protocol to elicit TASK-1 currents. For example, apply 500 ms (B15284909) voltage steps from -100 mV to +60 mV in 20 mV increments.
-
After obtaining a stable baseline recording, perfuse the cell with the external solution containing this compound at the desired concentration.
-
Record the currents in the presence of the compound until a steady-state block is achieved.
-
To determine the IC₅₀, apply a range of this compound concentrations and measure the percentage of current inhibition at a specific voltage (e.g., +40 mV). Fit the concentration-response data to a Hill equation.
In Vivo Assessment of Respiratory Effects in Rodents
This compound has been shown to stimulate breathing.[1] This protocol outlines a method for assessing these effects in anesthetized rats using whole-body plethysmography.
Animal Preparation:
-
Use adult male Sprague-Dawley rats (250-350 g).
-
Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane (B1672236) or urethane) to a surgical plane of anesthesia, ensuring the absence of a pedal withdrawal reflex.
-
Place the anesthetized rat in a whole-body plethysmograph chamber.
Experimental Procedure:
-
Allow the animal to acclimatize to the chamber for a stable baseline respiratory recording.
-
Record baseline respiratory parameters, including respiratory frequency (f), tidal volume (VT), and minute ventilation (VE = f × VT).
-
Administer this compound intravenously (i.v.) via a cannulated tail vein. A dose range of 5-25 mg/kg has been previously reported to be effective.[1] A vehicle control (e.g., saline with a small percentage of DMSO) should also be tested.
-
Continuously record respiratory parameters for a defined period post-injection (e.g., 60 minutes).
-
Analyze the data by comparing the respiratory parameters before and after the administration of this compound and the vehicle control.
Signaling Pathways
TASK-1 channels are regulated by a variety of signaling pathways, and this compound serves as a tool to probe the functional consequences of their inhibition. For example, in cardiomyocytes, the inhibition of TASK-1 by this compound can mitigate the endothelin-1-induced prolongation of the action potential duration, suggesting an interplay between TASK-1 and G-protein coupled receptor signaling pathways.[1]
Conclusion
This compound is a powerful and selective pharmacological tool for the investigation of TASK-1 and TASK-3 channel function. Its high potency and defined mechanism of action make it an invaluable reagent for in vitro and in vivo studies aimed at understanding the roles of these channels in health and disease. The information and protocols provided in this guide are intended to support the research community in leveraging the full potential of this compound in their scientific endeavors. Further characterization of its physicochemical properties and the development of a detailed, publicly available synthesis protocol will further enhance its utility.
References
The Discovery and Synthesis of A1899: A Technical Guide to a Potent TASK-1 Potassium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of the A1899 compound, also known as S20951. This compound is a potent and highly selective blocker of the two-pore domain potassium (K₂P) channel TASK-1 (KCNK3), a key regulator of neuronal excitability, cardiac action potential duration, and respiratory drive. This document details the available data on its biological activity, including its inhibitory concentrations, mechanism of action, and physiological effects. While a detailed, step-by-step synthesis protocol is not publicly available, a plausible synthetic route is proposed based on established organic chemistry principles. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential of TASK-1 channel modulation.
Introduction
The this compound compound, chemically identified as N-[(2,4-Difluorophenyl)methyl]-2'-[[[2-(4-methoxyphenyl)acetyl]amino]methyl][1,1'-biphenyl]-2-carboxamide, has emerged as a critical pharmacological tool for studying the physiological and pathological roles of the TASK-1 potassium channel. Its high potency and selectivity make it a valuable probe for dissecting the contributions of TASK-1 to various cellular processes and a potential starting point for the development of novel therapeutics targeting conditions such as cardiac arrhythmias and respiratory disorders.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Formula | C₃₀H₂₆F₂N₂O₃ |
| Molecular Weight | 500.55 g/mol |
| CAS Number | 498577-46-1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Synthesis of this compound
A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in the scientific literature or patent databases. However, based on the chemical structure, a plausible multi-step synthetic route can be conceptualized, likely involving the formation of the biphenyl (B1667301) core, followed by the elaboration of the carboxamide and the N-acetyl moieties.
Proposed Synthetic Workflow
The synthesis of this compound can be envisioned through a convergent approach, preparing key intermediates that are then coupled to form the final molecule. The following diagram illustrates a logical workflow for the synthesis.
Caption: Proposed synthetic workflow for the this compound compound.
General Experimental Considerations (Hypothetical)
-
Biphenyl Core Formation: The synthesis would likely commence with a Suzuki or similar cross-coupling reaction to form the 2-methyl-2'-nitro-1,1'-biphenyl intermediate.
-
Functional Group Interconversion: The nitro group of the biphenyl intermediate would then be reduced to an amine, and the methyl group oxidized to a carboxylic acid.
-
Amide Bond Formations: Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) would be employed for the formation of the two amide bonds. The first would involve coupling the biphenyl carboxylic acid with 2,4-difluorobenzylamine. The second would be the acylation of the aminomethyl group with an activated form of 4-methoxyphenylacetic acid.
-
Purification: Purification of intermediates and the final product would likely involve column chromatography on silica (B1680970) gel and recrystallization to achieve high purity.
Biological Activity and Mechanism of Action
This compound is a potent and selective blocker of the TASK-1 potassium channel. It exhibits significantly higher affinity for TASK-1 over other related K₂P channels and a wide range of other ion channels.
In Vitro Potency
The inhibitory activity of this compound has been quantified in various cellular systems, as summarized in Table 2.
| Channel | Cell Line | IC₅₀ (nM) | Reference |
| TASK-1 | CHO cells | 7 | [1][2] |
| TASK-1 | Xenopus oocytes | 35.1 | [1] |
| TASK-3 | CHO cells | 70 | [2] |
| TRESK | - | 900 | [2] |
Mechanism of Action
Electrophysiological studies have revealed that this compound acts as an open-channel blocker of TASK-1. It is believed to bind within the central cavity of the channel pore, thereby physically occluding the ion conduction pathway. This mechanism is consistent with the observation that the blocking effect of this compound is not significantly voltage-dependent.
The following diagram illustrates the proposed mechanism of action of this compound on the TASK-1 channel, leading to cellular depolarization.
Caption: Mechanism of this compound action on the TASK-1 channel.
In Vivo Effects
-
Respiratory Stimulation: In vivo studies in anesthetized rats have demonstrated that intravenous administration of this compound (5-25 mg/kg) stimulates breathing and induces a lasting respiratory alkalosis.[3] This effect is consistent with the known role of TASK-1 channels in chemosensing neurons of the carotid body.[4]
-
Cardiovascular Effects: this compound has been shown to mitigate the endothelin-1 (B181129) induced prolongation of the action potential duration in cardiomyocytes at a concentration of 200 nM.[3] This highlights its potential for investigation in the context of cardiac arrhythmias.
Experimental Protocols
Electrophysiological Recording of TASK-1 Currents
The inhibitory effect of this compound on TASK-1 channels is typically assessed using electrophysiological techniques such as two-electrode voltage clamp (TEVC) in Xenopus laevis oocytes or patch-clamp recordings in mammalian cell lines (e.g., CHO, HEK293) heterologously expressing the channel.
5.1.1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human TASK-1 channel.
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard bath solution (e.g., containing in mM: 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH adjusted to 7.4).
-
Glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl are used to impale the oocyte.
-
A voltage-clamp amplifier is used to hold the membrane potential at a specific value (e.g., -80 mV) and to apply voltage steps to elicit channel currents. A typical voltage protocol involves steps from -100 mV to +60 mV in 20 mV increments.
-
A stable baseline current is recorded before the application of this compound.
-
This compound, dissolved in the bath solution at various concentrations, is perfused over the oocyte.
-
The steady-state current at the end of each voltage step is measured before and after drug application to determine the percentage of inhibition.
-
-
Data Analysis: The concentration-response curve is generated by plotting the percentage of current inhibition against the logarithm of the this compound concentration. The data are then fitted with the Hill equation to determine the IC₅₀ value.
5.1.2. Whole-Cell Patch-Clamp in Mammalian Cells
-
Cell Culture and Transfection: CHO or HEK293 cells are cultured under standard conditions and transiently transfected with a plasmid containing the cDNA for the human TASK-1 channel. A fluorescent reporter protein (e.g., GFP) is often co-transfected to identify successfully transfected cells.
-
Electrophysiological Recording:
-
Transfected cells are identified by fluorescence microscopy.
-
Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes (2-5 MΩ resistance).
-
The intracellular pipette solution typically contains (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, pH adjusted to 7.2.
-
The extracellular solution is similar to the bath solution used for oocyte recordings.
-
After establishing the whole-cell configuration, the membrane potential is clamped, and currents are elicited using a voltage ramp or step protocol.
-
This compound is applied to the recording chamber via a perfusion system.
-
-
Data Analysis: Similar to the TEVC method, the inhibition of the current at a specific voltage is measured at different this compound concentrations to determine the IC₅₀.
The following diagram outlines the general workflow for determining the IC₅₀ of this compound.
Caption: Workflow for IC₅₀ determination of this compound.
Conclusion
The this compound compound is a powerful and selective pharmacological tool for the investigation of TASK-1 potassium channels. Its well-characterized inhibitory activity and mechanism of action provide a solid foundation for its use in both basic research and preclinical studies. While a detailed synthesis protocol remains proprietary, the plausible synthetic route outlined in this guide offers a conceptual framework for its chemical synthesis. The continued study of this compound and the development of related compounds hold significant promise for advancing our understanding of TASK-1 channel biology and for the potential development of novel therapeutic agents.
References
- 1. Sanofi Patent & Company Information - GlobalData [globaldata.com]
- 2. Sanofi Patent: Method for High-Level Expression of Multiple Target Polypeptides [pharmaceutical-technology.com]
- 3. US5616599A - Angiotensin II antagosist 1-biphenylmethylimidazole compounds and their therapeutic use - Google Patents [patents.google.com]
- 4. drugpatentwatch.com [drugpatentwatch.com]
The Biological Function of A1899 in Neuronal Excitability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A1899 is a potent and highly selective pharmacological agent that has emerged as a critical tool for investigating the role of specific potassium channels in regulating neuronal excitability. As a blocker of the two-pore domain potassium (K2P) channel subfamily, specifically TASK-1 (K2P3.1) and to a lesser extent TASK-3 (K2P9.1), this compound provides a means to dissect the contribution of these "leak" channels to the establishment and modulation of the neuronal resting membrane potential and firing patterns. This technical guide provides a comprehensive overview of the biological function of this compound, its mechanism of action, quantitative effects on neuronal properties, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Blockade of TASK-1 Channels
The primary biological function of this compound stems from its potent and selective inhibition of TASK-1 potassium channels.[1][2] TASK channels are considered "leak" or "background" potassium channels, meaning they are constitutively active at the resting membrane potential of neurons, contributing significantly to its negative value. By allowing a constant efflux of potassium ions, TASK channels help to stabilize the membrane potential and counteract depolarizing inputs.
This compound functions as an open-channel blocker, binding within the central cavity of the TASK-1 channel pore.[2] This binding physically occludes the channel, preventing the passage of potassium ions and thereby reducing the outward potassium current. The consequence of this action is a reduction in the hyperpolarizing influence of the leak current, leading to a depolarization of the neuronal membrane.
Impact on Neuronal Excitability
The this compound-induced blockade of TASK-1 channels and subsequent membrane depolarization have profound effects on neuronal excitability:
-
Increased Resting Membrane Potential: By reducing the outward leak of positive potassium ions, this compound causes the resting membrane potential of neurons to become more positive (depolarized).
-
Enhanced Excitability: The depolarization of the resting membrane potential brings the neuron closer to its action potential threshold. This makes the neuron more susceptible to firing action potentials in response to excitatory stimuli.
-
Increased Action Potential Firing: Consequently, the application of this compound can lead to an increase in the frequency of spontaneous and evoked action potentials.
-
Modulation of Afterhyperpolarization: The afterhyperpolarization (AHP) phase following an action potential, which is critical in determining the firing frequency of a neuron, is influenced by various potassium channels. While direct, extensive studies on this compound's effect on specific AHP components are limited, the blockade of a background potassium conductance would be expected to reduce the overall hyperpolarizing drive, potentially leading to a smaller or shorter AHP and thereby facilitating higher firing rates.[3][4][5][6][7]
Downstream Signaling Effects: The Role of Calcium
A critical downstream consequence of this compound-induced neuronal depolarization is the activation of voltage-gated calcium channels (VGCCs). The shift in membrane potential towards more positive values is sufficient to open these channels, leading to an influx of extracellular calcium into the neuron. This increase in intracellular calcium concentration ([Ca2+]i) acts as a crucial second messenger, capable of initiating a wide array of intracellular signaling cascades.[1]
While this compound does not directly activate these pathways, its primary action on TASK-1 channels serves as an upstream trigger for calcium-dependent signaling. These pathways can influence a multitude of neuronal processes, including gene expression, synaptic plasticity, and neurotransmitter release.[8] The specific signaling pathways activated will depend on the neuronal subtype and the complement of calcium-sensitive proteins expressed. For instance, studies on the regulation of TASK-1 channels themselves have implicated pathways involving Phospholipase C (PLC), Rho kinase, and PI3K/Src, suggesting a complex interplay of signaling networks that control neuronal excitability.[9][10][11][12][13]
Quantitative Data Presentation
The following tables summarize the quantitative data available for the effects of this compound.
| Compound | Target Channel | Expression System | IC50 (nM) | Reference |
| This compound | TASK-1 | Xenopus oocytes | 35.1 | [2] |
| This compound | TASK-1 | CHO cells | 7 | [2] |
| This compound | TASK-3 | CHO cells | 70 | [2] |
Table 1: Inhibitory Potency of this compound on TASK Channels.
| Parameter | Effect of this compound | Mechanism | Consequence |
| Resting Membrane Potential | Depolarization (increase) | Blockade of outward K+ leak current | Neuron closer to firing threshold |
| Neuronal Excitability | Increase | Depolarization of resting membrane potential | Increased likelihood of action potential generation |
| Action Potential Firing | Increase in frequency | Lower threshold for firing and potentially altered afterhyperpolarization | Enhanced neuronal output |
| Intracellular Calcium ([Ca2+]i) | Increase | Opening of voltage-gated calcium channels due to depolarization | Activation of downstream calcium-dependent signaling pathways |
Table 2: Qualitative Effects of this compound on Neuronal Properties.
Mandatory Visualizations
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is ideal for characterizing the direct effects of this compound on heterologously expressed TASK-1 channels.
a. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate oocytes from Xenopus laevis.
-
Prepare complementary RNA (cRNA) for the human TASK-1 channel.
-
Inject a known concentration of TASK-1 cRNA into each oocyte.
-
Incubate the oocytes for 2-5 days to allow for channel expression.
b. Electrophysiological Recording:
-
Place an oocyte in the recording chamber perfused with a standard bathing solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
-
Clamp the membrane potential at a holding potential (e.g., -80 mV).
-
Apply a voltage-step protocol (e.g., from -100 mV to +60 mV in 20 mV increments) to elicit TASK-1 currents.
-
Record the baseline currents.
c. This compound Application and Data Acquisition:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in the bathing solution.
-
Perfuse the oocyte with the this compound-containing solution.
-
Record the currents at each concentration of this compound using the same voltage-step protocol.
-
Perform a washout step by perfusing with the control bathing solution to observe the reversibility of the block.
-
Analyze the data to determine the IC50 value and the voltage-dependence of the block.
Whole-Cell Patch Clamp of Cultured Neurons
This method allows for the investigation of this compound's effects on the native excitability of neurons.
a. Cell Culture and Preparation:
-
Culture primary neurons or a suitable neuronal cell line on glass coverslips.
-
Transfer a coverslip to the recording chamber on the stage of an upright microscope.
-
Continuously perfuse the chamber with an artificial cerebrospinal fluid (aCSF) solution, bubbled with 95% O2 / 5% CO2.
b. Patch Clamp Recording:
-
Pull glass micropipettes to a resistance of 3-7 MΩ and fill with an intracellular solution containing a potassium-based salt (e.g., K-gluconate).
-
Under visual guidance, approach a neuron with the micropipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
c. Current-Clamp and Voltage-Clamp Recordings:
-
Current-Clamp:
-
Record the resting membrane potential.
-
Inject depolarizing current steps of increasing amplitude to elicit action potentials and determine the firing frequency.
-
Apply this compound to the bath and repeat the measurements to observe changes in resting membrane potential and firing frequency.
-
-
Voltage-Clamp:
-
Hold the neuron at a specific potential (e.g., -70 mV).
-
Apply voltage ramps or steps to isolate and measure specific currents, including the leak potassium current sensitive to this compound.
-
Characterize the effect of this compound on the amplitude and kinetics of these currents.
-
Conclusion
This compound is an invaluable pharmacological tool for elucidating the role of TASK-1 channels in the regulation of neuronal excitability. Its high potency and selectivity allow for the precise dissection of the contribution of these background potassium channels to the resting membrane potential and neuronal firing properties. The primary mechanism of this compound, direct channel blockade, leads to membrane depolarization and a subsequent increase in neuronal excitability, which can trigger downstream calcium-dependent signaling pathways. The experimental protocols detailed in this guide provide a framework for the robust characterization of this compound and other ion channel modulators, facilitating further research into the complex mechanisms governing neuronal function and the development of novel therapeutics targeting these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. A Specific Two-pore Domain Potassium Channel Blocker Defines the Structure of the TASK-1 Open Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Afterhyperpolarization Regulates Firing Rate in Neurons of the Suprachiasmatic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Afterhyperpolarization (AHP) regulates the frequency and timing of action potentials in the mitral cells of the olfactory bulb: role of olfactory experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Spike Afterhyperpolarizations Govern Persistent Firing Dynamics in Rat Neocortical and Hippocampal Pyramidal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Afterhyperpolarization Promotes the Firing of Mitral Cells through a Voltage-Dependent Modification of Action Potential Threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium Sensors in Neuronal Function and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. TASK channels: channelopathies, trafficking, and receptor-mediated inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TASK1 (K2P3.1) K+ channel inhibition by endothelin-1 is mediated through Rho kinase-dependent phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A1899: A Potent and Selective Pharmacological Tool for the Elucidation of K2P Channel Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Two-pore domain potassium (K2P) channels are key regulators of cellular excitability and play crucial roles in a multitude of physiological processes, including neuronal signaling, cardiovascular function, and immune response.[1][2][3][4] The development of selective pharmacological modulators for these channels is paramount for both fundamental research and therapeutic intervention. A1899 has emerged as a highly potent and selective blocker of the TWIK-related acid-sensitive K+ (TASK) channel subfamily, particularly TASK-1 (K2P3.1) and TASK-3 (K2P9.1), making it an invaluable tool for dissecting the physiological and pathological roles of these channels.[1][5][6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, and detailed experimental protocols for its application in studying K2P channels.
This compound: Mechanism of Action and Selectivity
This compound acts as an open-channel blocker, binding within the central cavity of the TASK-1 and TASK-3 channel pore.[1][6] This binding occludes the ion conduction pathway, thereby inhibiting potassium efflux and leading to membrane depolarization. Mutagenesis studies have identified key residues in the M2 and M4 transmembrane segments, both pore loops, and the halothane (B1672932) response element (HRE) as critical components of the this compound binding site.[1][5] The high affinity and selectivity of this compound for TASK-1 over other K2P channels and different classes of ion channels underscore its utility as a specific pharmacological probe.[1][5]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on TASK channels.
Quantitative Data: this compound Potency and Selectivity
The inhibitory potency of this compound varies between different K2P channel subtypes and can be influenced by the expression system used for characterization. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound for various human potassium channels.
Table 1: IC50 Values of this compound for K2P Channels in Different Expression Systems
| Channel | IC50 (CHO Cells) | IC50 (Xenopus oocytes) |
| TASK-1 (K2P3.1) | 7 nM[6][7][8] | 35.1 ± 3.8 nM[1][5] |
| TASK-3 (K2P9.1) | 70 nM[6][7][8] | 0.318 ± 0.030 μM[1] |
| TASK-2 (K2P5.1) | - | 12.0 ± 2.2 μM[1] |
| TASK-4 (KCNK4) | - | 8.1 ± 2.3 μM[1] |
| TREK-1 (K2P2.1) | - | 23.8 ± 1.8 μM[1] |
| TREK-2 (K2P10.1) | - | 8.4 ± 1.1 μM[1] |
| TRAAK (K2P4.1) | - | >20 μM[1] |
| THIK-1 (K2P13.1) | - | 2.2 ± 0.2 μM[1] |
| TRESK (K2P18.1) | >2 μM[6] | 0.9 ± 0.1 μM[1] |
Table 2: IC50 Values of this compound for Other Potassium Channels
| Channel | IC50 (Xenopus oocytes) |
| Kv1.1 | 2.7 ± 0.3 μM[1] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound to study K2P channels.
Electrophysiological Recording of K2P Channel Currents
This protocol describes the use of two-electrode voltage clamp (TEVC) electrophysiology in Xenopus laevis oocytes to characterize the inhibitory effect of this compound on K2P channels.
Experimental Workflow
Caption: Workflow for TEVC recording of K2P channels.
Methodology
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated. Oocytes are then injected with cRNA encoding the K2P channel of interest. Injected oocytes are incubated at 18°C for 2-5 days to allow for channel expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber continuously perfused with a standard bath solution (e.g., ND96).
-
The oocyte is impaled with two glass microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording.
-
Whole-cell currents are recorded using a two-electrode voltage clamp amplifier. A voltage step protocol (e.g., from a holding potential of -80 mV to test potentials ranging from -120 mV to +60 mV in 20 mV increments) is applied to elicit channel currents.
-
After recording stable baseline currents, this compound is applied to the bath solution at various concentrations.
-
The effect of this compound is quantified by measuring the reduction in the steady-state outward current at a specific depolarizing voltage (e.g., +40 mV).
-
-
Data Analysis:
-
The percentage of current inhibition is calculated for each concentration of this compound.
-
A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
The IC50 value is determined by fitting the dose-response curve with the Hill equation.
-
Alanine Scanning Mutagenesis to Identify this compound Binding Site
This protocol outlines the use of site-directed mutagenesis to identify amino acid residues critical for this compound binding.
Methodology
-
Mutant Generation: Site-directed mutagenesis is performed on the plasmid DNA encoding the K2P channel (e.g., TASK-1) to substitute specific amino acid residues with alanine.
-
Expression and Electrophysiological Characterization: The wild-type and mutant channel cRNAs are injected into Xenopus oocytes. The IC50 for this compound is determined for each mutant channel using the TEVC protocol described above.
-
Data Analysis: A significant increase in the IC50 value for a particular mutant compared to the wild-type channel indicates that the mutated residue is involved in this compound binding.
In Vivo Studies of this compound's Effect on Physiological Processes
This protocol describes an approach to investigate the in vivo effects of this compound on a physiological process, such as the regulation of breathing.
Methodology
-
Animal Preparation: Anesthetized rats are used for the experiment. A catheter is inserted into a femoral vein for intravenous administration of this compound.
-
Physiological Monitoring: Respiratory parameters, such as breathing frequency and tidal volume, are continuously monitored using whole-body plethysmography.
-
Drug Administration: A baseline recording of respiratory parameters is obtained. This compound is then administered intravenously at different doses.
-
Data Analysis: The changes in respiratory parameters following this compound administration are quantified and compared to vehicle-treated control animals to determine the effect of TASK channel blockade on breathing.[9]
Conclusion
This compound is a powerful and selective pharmacological tool that has significantly advanced our understanding of TASK channel physiology and pharmacology. Its high potency and selectivity make it an ideal probe for isolating and characterizing TASK channel currents in native tissues and for investigating their roles in various physiological and pathophysiological conditions. The detailed experimental protocols provided in this guide offer a practical framework for researchers to effectively utilize this compound in their studies of K2P channels, ultimately contributing to the development of novel therapeutic strategies targeting these important ion channels.
References
- 1. A Specific Two-pore Domain Potassium Channel Blocker Defines the Structure of the TASK-1 Open Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scvrb-core.ucsf.edu [scvrb-core.ucsf.edu]
- 3. Structural Insights into the Mechanisms and Pharmacology of K2P Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pathophysiological role of K2p channels playing in human diseases (working title) [cellphysiolbiochem.com]
- 5. Molecular Pharmacology of K2P Potassium Channels | Cell Physiol Biochem [cellphysiolbiochem.com]
- 6. A 1899 | Two-P Potassium Channels | Tocris Bioscience [tocris.com]
- 7. TASK-1 (KCNK3) and TASK-3 (KCNK9) Tandem Pore Potassium Channel Antagonists Stimulate Breathing in Isoflurane Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TASK-1 (KCNK3) and TASK-3 (KCNK9) tandem pore potassium channel antagonists stimulate breathing in isoflurane-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy and Mechanisms of A1899: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
A1899 is a potent and selective small-molecule blocker of the two-pore domain potassium (K2P) channels TASK-1 (KCNK3) and, to a lesser extent, TASK-3 (KCNK9). These channels are critical in setting the resting membrane potential and regulating cellular excitability in various tissues, including the nervous and cardiovascular systems. This technical guide provides a comprehensive overview of the known in vivo effects of this compound administration, detailing experimental protocols, summarizing quantitative data, and visualizing associated signaling pathways.
Core In Vivo Effects of this compound Administration
The primary in vivo effect of this compound documented in preclinical studies is the stimulation of respiration. This is attributed to its blockade of TASK-1 and TASK-3 channels, which are expressed in key respiratory control centers.
Quantitative Data from In Vivo Studies
The following table summarizes the quantitative effects of intravenously administered this compound on respiratory parameters in isoflurane-anesthetized rats.
| Animal Model | Administration Route | Dosage | Parameter | Observed Effect | Reference |
| Male Sprague-Dawley Rats | Intravenous (IV) | 5 mg/kg | Peak Change in Minute Ventilation | 46% ± 2% increase from baseline | [1] |
| Male Sprague-Dawley Rats | Intravenous (IV) | 25 mg/kg | Peak Change in Minute Ventilation | 236% ± 48% increase from baseline | [1] |
| Male Sprague-Dawley Rats | Intravenous (IV) | 25 mg/kg | Arterial pH (30 min post-administration) | 7.49 ± 0.02 | [1] |
| Male Sprague-Dawley Rats | Intravenous (IV) | 25 mg/kg | Arterial pCO2 (30 min post-administration) | 31 ± 2 mm Hg | [1] |
Table 1: In Vivo Effects of this compound on Respiration in Rats
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of in vivo findings. Below are methodologies for key experiments involving this compound and related research areas.
In Vivo Respiratory Stimulation in Rats
This protocol is based on studies evaluating the respiratory effects of this compound.
Animal Model:
-
Male Sprague-Dawley rats.
Anesthesia:
-
Isoflurane administered in room air.
Administration:
-
Vehicle Preparation: While the specific vehicle for this compound in the key respiratory study was dimethylsulfoxide (DMSO), for preclinical studies, a common vehicle for poorly soluble compounds for intravenous administration is a mixture such as 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP)[2]. The final formulation should be sterile and isotonic if possible.
-
Route of Administration: Intravenous (IV) injection, typically via the tail vein.
-
Dosage: this compound administered at 5 mg/kg and 25 mg/kg[1].
-
Volume: For rats, a typical IV bolus injection volume is 1-5 ml/kg, administered slowly[3][4].
Monitoring and Endpoints:
-
Respiratory Monitoring: Noninvasive plethysmography to measure minute ventilation, tidal volume, and respiratory rate.
-
Blood Gas Analysis: Arterial blood samples are collected to measure pH, pCO2, and pO2.
Experimental workflow for in vivo respiratory stimulation studies with this compound.
Models for Potential Therapeutic Applications
While specific in vivo studies using this compound in atrial fibrillation or pulmonary hypertension are not yet published, below are established rat models for these conditions where a TASK-1 inhibitor like this compound could be investigated.
Monocrotaline-Induced Pulmonary Hypertension in Rats:
-
Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (B1676716) (MCT) (e.g., 60 mg/kg) is administered to induce pulmonary arterial hypertension[1][5][6][7][8].
-
Treatment: this compound could be administered via a suitable route (e.g., intravenous, intraperitoneal, or oral gavage) starting at a designated time point after MCT injection to evaluate its therapeutic potential.
-
Endpoints: Right ventricular systolic pressure, Fulton Index (RV/LV+S), and histological analysis of pulmonary vascular remodeling.
Rapid Atrial Pacing-Induced Atrial Fibrillation in Rats:
-
Induction: Atrial fibrillation is induced by transesophageal atrial burst pacing[2][9][10]. This involves repeated cycles of high-frequency stimulation over several days to promote an AF substrate.
-
Treatment: this compound could be administered to assess its ability to prevent or terminate pacing-induced AF.
-
Endpoints: AF inducibility, duration of AF episodes, and analysis of atrial electrophysiological properties.
Signaling Pathways
The in vivo effects of this compound are a direct consequence of its interaction with TASK-1 and TASK-3 channels. The following diagrams illustrate the proposed signaling pathways.
This compound-Mediated Respiratory Stimulation
In the carotid body and brainstem respiratory centers, TASK-1 and TASK-3 channels contribute to setting the resting membrane potential of chemosensitive neurons. Hypoxia and acidosis inhibit these channels, leading to depolarization and an increased respiratory drive. This compound mimics this effect by directly blocking the channels.
Signaling pathway of this compound-induced respiratory stimulation.
Potential Cardiac Effects of this compound
In cardiomyocytes, particularly in the atria, TASK-1 channels contribute to the background potassium current, which influences the resting membrane potential and the duration of the action potential. Blockade of these channels can lead to membrane depolarization and prolongation of the action potential, which may have anti-arrhythmic or pro-arrhythmic effects depending on the context.
Potential signaling effects of this compound in atrial cardiomyocytes.
Conclusion
This compound is a valuable pharmacological tool for investigating the in vivo roles of TASK-1 and TASK-3 channels. The primary documented in vivo effect is respiratory stimulation, with clear dose-dependent quantitative data available from rat models. While its therapeutic potential in cardiovascular diseases like atrial fibrillation and pulmonary hypertension is an active area of research, specific in vivo data for this compound in these contexts is not yet available. The provided experimental protocols for relevant animal models and the visualized signaling pathways offer a framework for designing and interpreting future in vivo studies with this compound and other selective TASK channel inhibitors. Further research is warranted to elucidate the full pharmacokinetic and biodistribution profile of this compound to support its development as a potential therapeutic agent.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Atrial Fibrillation Begets Atrial Fibrillation in Small Animals: Characterization of New Rat Model of Spontaneous Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Substance Administration - Recommended Volumes (Informational Sheet) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 5. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Atrial fibrillation in rats induced by rapid transesophageal atrial pacing during brief episodes of asphyxia: a new in vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A1899's Role in Regulating Membrane Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regulation of cellular membrane potential is a fundamental process in physiology, critical to the function of excitable cells such as neurons and cardiomyocytes, as well as non-excitable cells. The two-pore domain potassium (K2P) channels are key players in establishing and maintaining the resting membrane potential. Among these, the TWIK-related acid-sensitive K+ (TASK-1) channel, encoded by the KCNK3 gene, has emerged as a significant therapeutic target. This technical guide provides an in-depth overview of A1899, a potent and selective blocker of the TASK-1 channel, and its role in modulating membrane potential.
Mechanism of Action of this compound
This compound exerts its primary effect through the selective inhibition of the TASK-1 potassium channel.[1][2] TASK-1 channels are considered "leak" channels, contributing to the background potassium current that helps to stabilize the resting membrane potential near the potassium equilibrium potential. By allowing a constant efflux of potassium ions, TASK-1 channels maintain a state of hyperpolarization or a negative resting membrane potential.
This compound functions as an open-channel blocker, binding to residues within the central cavity of the TASK-1 channel pore.[1] This binding event physically occludes the channel, preventing the outflow of potassium ions. The reduction in potassium efflux leads to a net increase in positive charge within the cell, causing membrane depolarization.[1] This alteration of the membrane potential can have significant downstream consequences, including the activation of voltage-gated ion channels and subsequent signaling cascades.
Quantitative Data Summary
The potency and selectivity of this compound for the TASK-1 channel have been quantified in various experimental systems. The following table summarizes the key quantitative data for this compound and its effects on TASK channels.
| Compound | Channel | Expression System | Parameter | Value | Reference |
| This compound | Human TASK-1 | Xenopus oocytes | IC50 | 35.1 ± 3.8 nM | [2] |
| This compound | Human TASK-1 | CHO cells | IC50 | 7 nM | [2] |
| This compound | Human TASK-3 | CHO cells | IC50 | 70 nM | [2] |
| This compound | Human TASK-1 | Xenopus oocytes | % Inhibition at 100 nM | 74.2 ± 3.4% | [2] |
| This compound | Human TASK-3 | Xenopus oocytes | % Inhibition at 100 nM | 22.2 ± 1.6% | [2] |
| This compound | Other K+ Channels (e.g., TREK-1, TRESK, etc.) | Xenopus oocytes | % Inhibition at 100 nM | < 11% | [2] |
| This compound | Endogenous TASK channels | Rat type-1 cells | % Inhibition at 400 nmol/L | ~35% | [1] |
Experimental Protocols
The investigation of this compound's effects on membrane potential relies on established electrophysiological and cell imaging techniques. Below are detailed methodologies for key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure the flow of ions through TASK-1 channels and the resulting changes in membrane potential in response to this compound.
1. Cell Preparation:
-
Cells endogenously expressing or transiently transfected with the TASK-1 channel (e.g., HEK293 cells, CHO cells, or primary neurons/cardiomyocytes) are cultured on glass coverslips.
-
For recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).
3. Recording Procedure:
-
Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
The pipette is positioned onto a single cell, and a high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane through gentle suction.
-
The membrane patch is then ruptured by applying a brief pulse of suction to establish the whole-cell configuration, allowing electrical access to the cell's interior.
-
Voltage-Clamp Mode: The membrane potential is held at a specific voltage (e.g., -80 mV), and voltage steps are applied (e.g., from -100 mV to +60 mV) to elicit ionic currents. This compound is then perfused into the bath to measure its inhibitory effect on the TASK-1 current.
-
Current-Clamp Mode: The membrane potential is recorded without being held at a specific voltage. The resting membrane potential is measured before and after the application of this compound to determine the extent of depolarization.
Intracellular Calcium Imaging
This method is used to visualize and quantify changes in intracellular calcium concentration ([Ca2+]) that occur as a downstream consequence of this compound-induced membrane depolarization.
1. Cell Preparation and Dye Loading:
-
Cells are grown on glass-bottom dishes.
-
The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C. The AM ester group facilitates dye entry into the cell, where it is cleaved by intracellular esterases, trapping the fluorescent indicator.
2. Imaging Procedure:
-
The dish is mounted on a fluorescence microscope equipped with a calcium imaging system.
-
Cells are continuously perfused with an extracellular solution.
-
A baseline fluorescence is recorded before the application of this compound.
-
This compound is then added to the perfusion solution, and changes in fluorescence intensity are recorded over time.
-
For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is calculated to determine the intracellular calcium concentration.
-
As a positive control, an ionophore such as ionomycin (B1663694) can be used to elicit a maximal calcium response.
Signaling Pathways and Logical Relationships
The inhibition of TASK-1 channels by this compound initiates a cascade of events that can vary depending on the cell type. The following diagrams illustrate these pathways and a general experimental workflow.
References
Beyond TASK-1: An In-depth Technical Guide to the Cellular Targets of A1899
For Researchers, Scientists, and Drug Development Professionals
Introduction
A1899 is widely recognized as a potent and highly selective blocker of the two-pore domain potassium (K2P) channel TASK-1 (KCNK3).[1][2] Its high affinity and specificity have made it an invaluable pharmacological tool for elucidating the physiological roles of TASK-1 channels in various tissues. However, a comprehensive understanding of any pharmacological agent necessitates a thorough characterization of its full target profile. This technical guide provides an in-depth analysis of the known cellular targets of this compound beyond TASK-1, with a focus on quantitative data, detailed experimental methodologies, and the signaling pathways involved. This information is critical for the accurate interpretation of experimental results using this compound and for the development of future therapeutics with improved selectivity.
Quantitative Analysis of this compound Selectivity
The selectivity of this compound has been assessed against a panel of potassium channels, primarily using electrophysiological techniques in heterologous expression systems such as Xenopus laevis oocytes and Chinese Hamster Ovary (CHO) cells.[1] The half-maximal inhibitory concentration (IC50) is the most common metric used to quantify the potency of this compound against different ion channels.
| Target Ion Channel | Expression System | IC50 (nM) | Reference |
| hTASK-1 (KCNK3) | Xenopus oocytes | 35.1 ± 3.8 | [1] |
| CHO cells | 7 | [1][2] | |
| hTASK-3 (KCNK9) | Xenopus oocytes | ~350 (10-fold higher than TASK-1) | [3] |
| CHO cells | 70 | [4] | |
| hTASK-2 (KCNK5) | Xenopus oocytes | >10,000 | [1] |
| hTREK-1 (KCNK2) | Xenopus oocytes | >10,000 | [1] |
| hTREK-2 (KCNK10) | Xenopus oocytes | >10,000 | [1] |
| hTRAAK (KCNK4) | Xenopus oocytes | >10,000 | [1] |
| hTWIK-1 (KCNK1) | Xenopus oocytes | >10,000 | [1] |
| hKir2.1 (KCNJ2) | Xenopus oocytes | >10,000 | [1] |
| hKv1.5 (KCNA5) | Xenopus oocytes | >10,000 | [1] |
| hKv7.1/minK | Xenopus oocytes | >10,000 | [1] |
| hERG (KCNH2) | Xenopus oocytes | >10,000 | [1] |
Table 1: Quantitative Selectivity Profile of this compound against Human Potassium Channels. Data are presented as the mean ± SEM where available. The primary off-target identified is the closely related TASK-3 channel, for which this compound exhibits approximately 10-fold lower potency compared to TASK-1.[3][4] Other tested potassium channels, including members of the K2P, Kir, and Kv families, show negligible inhibition by this compound at concentrations up to 10 µM.[1]
Key Off-Target: TASK-3 (KCNK9)
The most significant and well-characterized off-target of this compound is the TASK-3 channel. TASK-1 and TASK-3 share a high degree of sequence homology, particularly within the pore region, which is the binding site for this compound.[3]
Structural Basis of Differential Affinity
The binding site for this compound in TASK-1 is located in the central cavity of the channel pore, involving residues from the M2 and M4 transmembrane segments and the pore helices.[1][4] While the binding pocket is largely conserved between TASK-1 and TASK-3, a single amino acid difference in the "halothane response element" (HRE) has been identified as a key determinant of the differential affinity. Specifically, a methionine at position 247 in TASK-1 is replaced by a leucine (B10760876) in TASK-3.[3] Mutation of this residue in TASK-1 to a leucine (M247L) results in a 3.3-fold increase in the IC50 for this compound, confirming its importance in high-affinity binding.[3]
Signaling Pathways and Cellular Implications of TASK-3 Inhibition
Inhibition of TASK-3 channels by this compound can lead to cellular depolarization, which in turn can affect a variety of downstream signaling pathways and cellular processes. TASK-3 channels are expressed in various tissues, including the central nervous system, cardiovascular system, and endocrine glands, and are implicated in processes such as neuronal excitability, hormone secretion, and cell proliferation.[5][6]
Inhibition of TASK-3 has been shown to trigger cell cycle arrest and cellular senescence in breast cancer cell lines by upregulating the cyclin-dependent kinase inhibitors p21 and p27.[1] Downstream of Gq-coupled receptors, protein kinase C (PKC) can phosphorylate and inhibit TASK-3 channels.[2] Therefore, this compound, by directly blocking the channel, could mimic or potentiate the effects of signaling pathways that naturally lead to TASK-3 inhibition.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the cellular targets of this compound.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This technique is used for the functional characterization of ion channels expressed in the oocyte membrane.
1. Oocyte Preparation and cRNA Injection:
-
Harvest stage V-VI oocytes from adult female Xenopus laevis.
-
Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL in Ca2+-free OR-2 solution) for 1-2 hours.
-
Manually separate the oocytes and store them in ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5) supplemented with 2.5 mM sodium pyruvate (B1213749) and 50 µg/mL gentamicin.
-
Inject oocytes with 50 nL of cRNA encoding the desired ion channel (e.g., 0.02-1 µg/µL).
-
Incubate the injected oocytes at 18°C for 1-4 days to allow for channel expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with recording solution (e.g., ND96).
-
Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Apply voltage steps or ramps to elicit ion channel currents. For TASK channels, a typical protocol involves steps from -100 mV to +60 mV in 20 mV increments.
-
Record currents before and after the application of this compound at various concentrations to determine the dose-response relationship and calculate the IC50 value.
Whole-Cell Patch-Clamp of Mammalian Cells
This technique allows for the recording of ion channel activity from a single mammalian cell.
1. Cell Culture and Transfection:
-
Culture CHO cells in a suitable medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum and antibiotics.
-
Transiently transfect the cells with a plasmid containing the cDNA for the ion channel of interest using a suitable transfection reagent (e.g., lipofectamine). A co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.
-
Re-plate the cells onto glass coverslips 24 hours post-transfection for recording.
2. Electrophysiological Recording:
-
Place a coverslip with transfected cells in a recording chamber on an inverted microscope and perfuse with an external solution (in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose, pH 7.4 with NaOH).
-
Pull glass micropipettes (2-5 MΩ resistance) and fill with an internal solution (in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2 with KOH).
-
Approach a transfected cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV and apply voltage protocols similar to those used in TEVC to record channel currents.
-
Perfuse the cell with solutions containing different concentrations of this compound to determine its inhibitory effect.
Conclusion
This compound is a highly selective inhibitor of the TASK-1 potassium channel.[1] Its primary off-target activity is against the closely related TASK-3 channel, for which it displays approximately 10-fold lower potency.[3] This off-target interaction is important to consider when using this compound at higher concentrations. For most other tested potassium channels, this compound shows negligible activity, underscoring its utility as a specific pharmacological probe for TASK-1. The detailed experimental protocols provided herein offer a guide for researchers aiming to further investigate the selectivity and effects of this compound or other ion channel modulators. A thorough understanding of the full pharmacological profile of this compound is essential for the rigorous interpretation of experimental data and for the advancement of drug discovery efforts targeting K2P channels.
References
- 1. TASK-3 Downregulation Triggers Cellular Senescence and Growth Inhibition in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are TASK-3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From the Background to the Spotlight: TASK Channels in Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deletion of TASK1 and TASK3 channels disrupts intrinsic excitability but does not abolish glucose or pH responses of orexin/hypocretin neurons - PMC [pmc.ncbi.nlm.nih.gov]
A1899: A Technical Guide to Pharmacokinetics and Pharmacodynamics
Executive Summary
This document provides a detailed technical overview of the pharmacological properties of A1899, a potent and selective blocker of the two-pore domain potassium (K2P) channels, specifically TASK-1 (KCNK3) and TASK-3 (KCNK9). The primary focus of this guide is on the pharmacodynamics of this compound, including its mechanism of action, potency, and the experimental methodologies used for its characterization.
A comprehensive search of publicly available scientific literature and databases revealed a significant amount of information regarding the pharmacodynamic profile of this compound as a TASK channel blocker. However, there is a notable absence of published data on the pharmacokinetics of this compound. Therefore, this guide does not contain information on the absorption, distribution, metabolism, and excretion (ADME) of this compound.
The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development who are interested in the molecular pharmacology of ion channel modulators.
Pharmacodynamics of this compound
This compound is characterized as a potent and highly selective antagonist of TASK-1 and, to a lesser extent, TASK-3 potassium channels. These channels are members of the K2P family, which are responsible for background or "leak" potassium currents, playing a crucial role in setting the resting membrane potential in various excitable cells.
Mechanism of Action
This compound functions as an open-channel blocker.[1] Experimental evidence suggests that this compound binds to a site within the central cavity of the TASK-1 channel pore.[1][2] This binding occludes the channel, thereby inhibiting the flow of potassium ions and leading to membrane depolarization. The binding site is formed by residues located in the M2 and M4 transmembrane segments, as well as the pore loops of the channel.[1][2]
Potency and Selectivity
The inhibitory potency of this compound has been quantified in different heterologous expression systems. The half-maximal inhibitory concentration (IC₅₀) values demonstrate high affinity for TASK-1 channels.
| Target Channel | Expression System | IC₅₀ (nM) | Reference |
| Human TASK-1 | CHO Cells | 7 | [1][3] |
| Human TASK-1 | Xenopus Oocytes | 35.1 ± 3.8 | [1][3] |
| Human TASK-3 | CHO Cells | 70 | [1][3] |
This compound exhibits approximately 10-fold higher selectivity for TASK-1 over TASK-3 channels when expressed in CHO cells.[1][3]
Signaling Pathway
The action of this compound directly targets the TASK-1/TASK-3 channel, leading to a cascade of cellular events initiated by changes in membrane potential.
Pharmacokinetics of this compound
As of the date of this document, no publicly available data on the pharmacokinetics of this compound (absorption, distribution, metabolism, and excretion) has been identified in the scientific literature. All published research has focused on its pharmacodynamic properties and its utility as a pharmacological tool to study TASK channel function.
Experimental Protocols
The following sections detail the methodologies employed in the key pharmacodynamic studies of this compound.
Heterologous Expression of TASK Channels
Objective: To express functional human TASK-1 and TASK-3 channels in a cellular system for electrophysiological analysis.
Methodology:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells or Xenopus laevis oocytes are used as the expression system.[1][3]
-
cRNA Preparation: The cDNA encoding the human TASK-1 or TASK-3 channel is subcloned into an appropriate expression vector. Capped complementary RNA (cRNA) is synthesized in vitro from the linearized plasmid DNA.
-
Transfection/Injection:
-
CHO Cells: Cells are transiently transfected with the channel-expressing plasmid using standard lipid-based transfection reagents.
-
Xenopus Oocytes: Stage V-VI oocytes are harvested and injected with a specific amount (e.g., 50 nl) of the prepared cRNA.[4] Injected oocytes are then incubated for 2-5 days to allow for channel protein expression.
-
Electrophysiological Recording and Data Analysis
Objective: To measure the inhibitory effect of this compound on TASK channel currents and determine its IC₅₀ value.
Methodology:
-
Recording Technique: The two-electrode voltage clamp (TEVC) technique is employed for recordings from Xenopus oocytes.[1] For CHO cells, whole-cell patch-clamp recordings are performed.
-
Voltage Protocol: To elicit channel currents, a specific voltage step protocol is applied. For example, the membrane potential is held at a holding potential of -80 mV and then subjected to a series of depolarizing steps (e.g., from -70 mV to +70 mV in 10 mV increments for 200 ms).[1][3]
-
Drug Application: A baseline recording of the channel current is established. This compound is then applied to the bath solution at various concentrations.
-
Data Acquisition and Analysis:
-
Currents are recorded and digitized using appropriate hardware and software (e.g., Clampex).
-
The percentage of current inhibition is calculated for each concentration of this compound.
-
A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
The IC₅₀ value is determined by fitting the dose-response curve with the Hill equation.
-
Statistical analysis is performed using appropriate tests (e.g., Student's t-test) to determine significance.[3]
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the IC₅₀ of this compound on a specific TASK channel.
References
- 1. A Specific Two-pore Domain Potassium Channel Blocker Defines the Structure of the TASK-1 Open Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A specific two-pore domain potassium channel blocker defines the structure of the TASK-1 open pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for A1899 Electrophysiology in Xenopus Oocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
A1899 is a potent and selective blocker of the two-pore domain potassium (K2P) channel TASK-1 (KCNK3), and to a lesser extent, TASK-3 (KCNK9). These channels are critical in setting the resting membrane potential and regulating cellular excitability in various tissues. Their involvement in physiological processes and disease states makes them attractive targets for drug discovery. Xenopus laevis oocytes are a widely used and robust heterologous expression system for studying the electrophysiological properties of ion channels like TASK-1. Their large size and efficient protein expression make them ideal for two-electrode voltage clamp (TEVC) recordings.
These application notes provide a detailed protocol for the electrophysiological characterization of this compound's effect on TASK-1 channels expressed in Xenopus oocytes.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of this compound with TASK-1 channels.
Table 1: Inhibitory Potency of this compound on TASK-1 Channels
| Parameter | Cell Type | Value | Reference |
| IC50 | Xenopus oocytes | 35.1 ± 3.8 nM | [1] |
| IC50 | CHO cells | 7 nM | [2][3] |
Table 2: Selectivity of this compound for TASK Channels
| Channel | IC50 | Reference |
| hTASK-1 (in CHO cells) | 7 nM | [3] |
| hTASK-3 (in CHO cells) | 70 nM | [3] |
| K2P18.1/TRESK | 0.9 µM | [3] |
| Other K+ channels | >2 µM | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization in Xenopus oocytes.
Experimental Protocols
Preparation of Xenopus Oocytes
-
Oocyte Harvesting: Surgically remove ovarian lobes from an adult female Xenopus laevis.
-
Defolliculation:
-
Separate the ovarian lobes into small clusters.
-
Incubate the clusters in a calcium-free solution (e.g., OR2) containing collagenase (2 mg/mL) for 60-90 minutes with gentle agitation to remove the follicular layer.
-
Wash the oocytes thoroughly with a standard oocyte saline solution (e.g., ND96) to remove the collagenase.
-
-
Oocyte Selection: Select healthy Stage V-VI oocytes, characterized by their large size and distinct animal and vegetal poles.
-
cRNA Injection:
-
Prepare cRNA encoding the human TASK-1 channel using standard in vitro transcription methods.
-
Inject each oocyte with 50 nL of TASK-1 cRNA solution into the cytoplasm. The optimal cRNA concentration should be determined empirically but is typically in the range of 0.1-1 µg/µL.
-
-
Incubation: Incubate the injected oocytes at 18°C for 2-5 days in ND96 solution supplemented with antibiotics to allow for robust channel expression.
Two-Electrode Voltage Clamp (TEVC) Recordings
-
Solutions:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH adjusted to 7.5 with NaOH.
-
Electrode Solution: 3 M KCl.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM) and store at -20°C. Dilute to the final desired concentrations in the ND96 recording solution on the day of the experiment. The final DMSO concentration should be kept below 0.1% to avoid non-specific effects.
-
-
Electrode Preparation:
-
Pull borosilicate glass capillaries to a resistance of 0.5-1.5 MΩ when filled with 3 M KCl.
-
-
Recording Procedure:
-
Place a single oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with the voltage and current electrodes.
-
Clamp the oocyte at a holding potential of -80 mV.
-
Record baseline TASK-1 currents using a voltage-step protocol. A typical protocol consists of 200-ms steps from -70 mV to +70 mV in 10 mV increments.[1]
-
Perfuse the chamber with the ND96 solution containing the desired concentration of this compound.
-
Once the current reaches a steady-state block, record the currents using the same voltage-step protocol.
-
To determine the dose-response relationship, apply increasing concentrations of this compound.
-
Data Analysis
-
Current Measurement: Measure the steady-state current amplitude at the end of a specific voltage step (e.g., +40 mV) before and after the application of this compound.
-
Percentage of Inhibition: Calculate the percentage of current inhibition using the following formula: % Inhibition = (1 - (I_this compound / I_control)) * 100 where I_this compound is the current in the presence of this compound and I_control is the baseline current.
-
Dose-Response Curve: Plot the percentage of inhibition as a function of the this compound concentration.
-
IC50 Calculation: Fit the dose-response data to the Hill equation to determine the half-maximal inhibitory concentration (IC50).
Expected Results
Application of this compound to Xenopus oocytes expressing TASK-1 channels is expected to cause a concentration-dependent inhibition of the outward potassium current. The block by this compound is not voltage-dependent, meaning the percentage of inhibition should be consistent across different depolarizing voltage steps.[1] The IC50 value obtained should be in the nanomolar range, consistent with the data presented in Table 1.
Troubleshooting
-
Low Channel Expression:
-
Increase the concentration of injected cRNA.
-
Increase the incubation time post-injection.
-
Ensure the quality and integrity of the cRNA.
-
-
High Leak Currents:
-
Use healthy oocytes.
-
Ensure proper impalement with the microelectrodes.
-
Discard oocytes with a high baseline current at the holding potential.
-
-
Inconsistent this compound Effect:
-
Ensure complete solution exchange in the recording chamber.
-
Prepare fresh dilutions of this compound for each experiment.
-
Monitor the stability of the recordings over time.
-
References
Application Notes and Protocols for A1899 in Patch Clamp Electrophysiology on CHO Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
A1899 is a potent and highly selective blocker of the two-pore domain potassium (K2P) channels TASK-1 (KCNK3) and TASK-3 (KCNK9).[1] These channels are members of the family of "leak" potassium channels that contribute to the regulation of cellular resting membrane potential and excitability. Due to their role in various physiological processes, including in the cardiovascular and central nervous systems, TASK channels are significant targets for drug discovery.[2] Chinese Hamster Ovary (CHO) cells are a widely used mammalian expression system for studying the pharmacology of ion channels due to their low endogenous channel expression and robust growth characteristics. These application notes provide a detailed protocol for the characterization of this compound's inhibitory effects on TASK-1 channels expressed in CHO cells using the whole-cell patch-clamp technique.
Mechanism of Action of this compound
This compound acts as an open-channel blocker, binding to residues within the central cavity of the TASK-1 channel pore.[2][3] This interaction physically occludes the channel, preventing the flow of potassium ions and leading to membrane depolarization. The resulting change in membrane potential can trigger downstream cellular events, such as the opening of voltage-gated calcium channels and a subsequent increase in intracellular calcium concentration.[4][5] The blockade by this compound is not dependent on the membrane voltage.[2][6]
Data Presentation
This compound Potency on Human TASK Channels Expressed in CHO Cells
| Channel | IC50 (nM) |
| TASK-1 (K2P3.1) | 7 |
| TASK-3 (K2P9.1) | 70 |
| Data sourced from Tocris Bioscience and R&D Systems. |
Selectivity of this compound
| Channel | IC50 (µM) | Fold Selectivity vs. TASK-1 |
| TRESK (K2P18.1) | 0.9 | >125 |
| Other K+ channels | >2 | >285 |
| Data sourced from R&D Systems. |
Experimental Protocols
Cell Culture and Transfection
-
Cell Line: CHO-K1 cells.
-
Culture Medium: Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.[7]
-
Transfection:
-
Seed CHO cells onto sterile glass coverslips in 35 mm dishes 24 hours prior to transfection.
-
Transfect cells with a plasmid encoding human TASK-1 (and optionally a fluorescent marker like GFP to identify transfected cells) using a suitable transfection reagent (e.g., Lipofectamine).
-
Allow cells to express the channels for 24-48 hours before patch clamp experiments. For some channels, inducible expression systems can be used to control the level of channel expression, which can be beneficial for obtaining optimal current densities for patch-clamping.[8][9]
-
Solutions and Reagents
-
External (Bath) Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.[10]
-
Internal (Pipette) Solution (in mM): 130 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, 11 EGTA, 2 K2ATP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.[10]
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should be kept below 0.1% to avoid non-specific effects.
Whole-Cell Patch Clamp Protocol
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution. Fire-polish the tips to ensure a smooth surface for sealing.
-
Recording Setup:
-
Place a coverslip with transfected CHO cells into the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution at a constant rate (e.g., 1-2 mL/min).[11]
-
-
Seal Formation:
-
Fill a prepared micropipette with the internal solution, ensuring no air bubbles are trapped at the tip.
-
Mount the pipette on the micromanipulator and apply positive pressure.
-
Lower the pipette into the bath and position it near a healthy, transfected cell (identified by fluorescence if a marker is used).
-
Gently press the pipette tip against the cell membrane. Release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal (a "giga-seal") between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
After establishing a stable giga-seal, apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip. This establishes the whole-cell configuration, allowing electrical access to the entire cell.[12]
-
-
Recording:
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments for 200 ms) to elicit TASK-1 currents.
-
Record baseline currents in the external solution.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound and record the currents again after the block has reached a steady state.
-
To determine the dose-response relationship, apply increasing concentrations of this compound.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway illustrating this compound-mediated inhibition of TASK-1 and its cellular consequences.
Experimental Workflow for Patch Clamp Analysis
Caption: Workflow for characterizing this compound effects on TASK-1 channels in CHO cells using patch clamp.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Specific Two-pore Domain Potassium Channel Blocker Defines the Structure of the TASK-1 Open Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, PK-THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sophion.com [sophion.com]
- 8. Control of ion channel expression for patch clamp recordings using an inducible expression system in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Control of ion channel expression for patch clamp recordings using an inducible expression system in mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Patch Clamp Protocol [labome.com]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
Application Notes and Protocols for In Vitro Assay of A1899 on TASK-1 Channel Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Two-Pore Domain Potassium (K2P) channel, TWIK-related acid-sensitive potassium channel 1 (TASK-1), encoded by the KCNK3 gene, is a critical regulator of the resting membrane potential in numerous excitable cells.[1][2] Its activity influences a wide array of physiological processes, including neuronal signaling, cardiac function, and respiratory control.[2] Dysregulation of TASK-1 has been implicated in pathological conditions such as cardiac arrhythmias and pulmonary hypertension.[3][4] A1899 has been identified as a potent and highly selective small-molecule inhibitor of the TASK-1 channel, making it an invaluable tool for studying the channel's function and a potential therapeutic agent.[5] this compound acts as an open-channel blocker, binding to residues within the central cavity of the channel pore.[6]
These application notes provide detailed protocols for the in vitro characterization of this compound's inhibitory activity on the TASK-1 channel using common electrophysiological and fluorescence-based assays.
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound on TASK-1 and other Potassium Channels
| Channel | Expression System | IC50 (nM) | Reference(s) |
| hTASK-1 | Xenopus oocytes | 35.1 ± 3.8 | [6] |
| hTASK-1 | CHO cells | 7 | [5][6] |
| hTASK-3 | CHO cells | 70 | [6][7] |
| TRESK | Xenopus oocytes | 900 | [7] |
| Other K+ Channels | Xenopus oocytes | >2000 | [7] |
Table 2: this compound Inhibition of TASK-1 Current in Carotid Body Type-1 Cells
| This compound Concentration (nM) | % Inhibition (Mean ± SEM) | Reference(s) |
| 40 | ~10% | [8] |
| 400 | 35% | [8] |
| 4000 | ~60% | [8] |
Signaling Pathways
The activity of the TASK-1 channel is modulated by various intracellular signaling pathways, which can be crucial for understanding the context-dependent effects of inhibitors like this compound.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes
This protocol is designed to measure the effect of this compound on TASK-1 channels expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
Human TASK-1 cRNA
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4)
-
Collagenase solution
-
This compound stock solution (in DMSO)
-
TEVC setup (amplifier, micromanipulators, electrodes, perfusion system)
-
3 M KCl for electrode filling
Procedure:
-
Oocyte Preparation: Surgically remove oocyte lobes from a female Xenopus laevis.
-
Defolliculation: Treat the oocytes with collagenase to remove the follicular layer.
-
cRNA Injection: Inject each oocyte with 50 nL of human TASK-1 cRNA (1 ng/nL).
-
Incubation: Incubate the injected oocytes in ND96 solution at 18°C for 2-5 days to allow for channel expression.
-
Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 0.5-2 MΩ and fill with 3 M KCl.
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two electrodes (one for voltage sensing, one for current injection).
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Apply a voltage step protocol (e.g., 200 ms (B15284909) steps from -70 mV to +70 mV in 10 mV increments) to elicit TASK-1 currents.[6]
-
Record baseline currents.
-
Perfuse the chamber with ND96 solution containing the desired concentration of this compound.
-
Record the inhibited currents once a steady-state block is achieved.
-
To test for reversibility, perfuse with ND96 solution to wash out the compound and record the recovery of the current.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +40 mV) before and after this compound application.[6]
-
Calculate the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the this compound concentration and fit the data with a Hill equation to determine the IC50 value.
-
Whole-Cell Patch Clamp Assay in Mammalian Cells
This protocol is suitable for characterizing the effect of this compound on TASK-1 channels heterologously expressed in a mammalian cell line (e.g., CHO or HEK293 cells).
Materials:
-
CHO or HEK293 cells
-
Human TASK-1 expression plasmid
-
Transfection reagent
-
Cell culture medium and supplements
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4 with NaOH
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, pH 7.2 with KOH
-
This compound stock solution (in DMSO)
-
Patch clamp setup (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries
Procedure:
-
Cell Culture and Transfection: Culture CHO or HEK293 cells and transfect them with the human TASK-1 expression plasmid using a suitable transfection reagent. Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.
-
Cell Plating: 24-48 hours post-transfection, plate the cells onto glass coverslips for recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Recording:
-
Place a coverslip with transfected cells in the recording chamber and perfuse with the external solution.
-
Approach a fluorescently labeled cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply voltage ramps or steps to elicit TASK-1 currents.
-
Record baseline whole-cell currents.
-
Apply different concentrations of this compound via the perfusion system.
-
Record the steady-state inhibited currents.
-
-
Data Analysis:
-
Measure the outward current at a specific depolarized potential.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Determine the IC50 value by fitting the concentration-response data with the Hill equation.
-
Fluorescence-Based Thallium Flux Assay
This high-throughput screening assay indirectly measures TASK-1 channel activity by detecting the influx of thallium (Tl⁺), a surrogate for K⁺, through the channel.
Materials:
-
HEK293 cells stably expressing TASK-1
-
Cell culture medium
-
Thallium-sensitive fluorescent dye kit (e.g., FluxOR™)
-
Assay buffer
-
This compound stock solution (in DMSO)
-
Thallium stimulus buffer
-
Fluorescence microplate reader
Procedure:
-
Cell Plating: Plate the TASK-1 expressing cells in a 96- or 384-well black-walled, clear-bottom microplate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with the thallium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for the desired time.
-
Thallium Flux Measurement:
-
Place the microplate in a fluorescence plate reader.
-
Add the thallium-containing stimulus buffer to all wells simultaneously using an automated dispenser.
-
Measure the fluorescence intensity kinetically over a period of several minutes.
-
-
Data Analysis:
-
Determine the rate of fluorescence increase for each well.
-
Normalize the data to controls (no compound and fully blocked).
-
Plot the normalized response against the this compound concentration and fit the data to determine the IC50 value.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound as a TASK-1 channel inhibitor. The choice of assay will depend on the specific research question, with electrophysiology offering detailed mechanistic insights and fluorescence-based assays providing higher throughput for screening applications. Careful execution of these protocols will yield reliable and reproducible data for advancing our understanding of TASK-1 channel pharmacology and its role in health and disease.
References
- 1. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 3. Advances in the Understanding of Two-Pore Domain TASK Potassium Channels and Their Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. A 1899 | Two-P Potassium Channels | Tocris Bioscience [tocris.com]
- 8. news-medical.net [news-medical.net]
Application of A1899 in the Study of Atrial Fibrillation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrial fibrillation (AF) is the most prevalent cardiac arrhythmia, characterized by chaotic and rapid atrial electrical activity, leading to an increased risk of stroke and heart failure. A key mechanism in the pathophysiology of AF is the remodeling of atrial ion channels, which alters the atrial action potential (AP) and creates a substrate for the maintenance of the arrhythmia. One such group of channels that has garnered significant interest is the two-pore-domain potassium (K2P) channel family, particularly the TWIK-related acid-sensitive K+ (TASK) channels.
Recent studies have highlighted the critical role of TASK-1 (K2P3.1) and TASK-3 (K2P9.1) channels in atrial electrophysiology. In patients with chronic AF, TASK-1 channels are upregulated, contributing to a shortening of the atrial action potential duration (APD), a hallmark of the disease that promotes the re-entrant circuits underlying AF.[1][2] Conversely, loss-of-function mutations in the gene encoding TASK-1 (KCNK3) have been associated with a predisposition to AF.[3] This makes the selective inhibition of TASK-1 channels a promising therapeutic strategy for the management of AF.
A1899 is a potent and selective blocker of TASK-1 and TASK-3 channels. While direct studies of this compound in AF models are not yet available, its pharmacological profile strongly suggests its utility as a research tool to investigate the role of TASK channels in AF and as a potential lead compound for the development of novel anti-arrhythmic drugs. This document provides a detailed overview of the potential applications of this compound in AF research, based on the established role of its target channels and data from studies using other selective TASK-1 inhibitors like A293.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by directly blocking the pore of TASK-1 and TASK-3 channels.[4] These channels contribute to the background potassium current in atrial cardiomyocytes, which is crucial for setting the resting membrane potential and for the repolarization phase of the atrial action potential.
In atrial fibrillation, the upregulation of TASK-1 channels leads to an increased outward potassium current. This enhanced current accelerates repolarization, thereby shortening the atrial action potential duration and the effective refractory period (ERP). A shorter ERP allows for the sustenance of high-frequency re-entrant wavelets that characterize AF.
By inhibiting TASK-1 channels, this compound is expected to reduce the repolarizing potassium current, leading to a prolongation of the atrial APD and ERP. This would, in turn, make the atrial tissue less susceptible to the initiation and maintenance of fibrillatory activity.
Figure 1. Signaling pathway of this compound in atrial fibrillation.
Quantitative Data Presentation
The following tables summarize the expected effects of this compound on atrial fibrillation parameters, based on published data for the selective TASK-1 inhibitor A293 in a porcine model of persistent AF.[1][5][6]
Table 1: In Vivo Electrophysiological Effects of TASK-1 Inhibition in a Porcine Model of Persistent AF
| Parameter | Control (Persistent AF) | A293 Treatment (1 mg/kg/day for 14 days) | Expected Outcome with this compound |
| AF Burden (%) | 95% | 6.5% | Significant Reduction |
| Atrial Effective Refractory Period (AERP) | Shortened | Prolonged | Prolongation |
| Ventricular Effective Refractory Period (VERP) | Unchanged | Unchanged | No Significant Change |
| QT Interval | Unchanged | Unchanged | No Significant Change |
Table 2: Ex Vivo Effects of TASK-1 Inhibition on Isolated Atrial Cardiomyocytes from a Porcine AF Model
| Parameter | Control (AF) | A293 Treatment | Expected Outcome with this compound |
| TASK-1 Current Density | Upregulated | Reduced | Reduction |
| Action Potential Duration (APD) | Shortened | Prolonged | Prolongation |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in atrial fibrillation models, adapted from studies using the TASK-1 inhibitor A293.
In Vivo Model of Persistent Atrial Fibrillation
Objective: To assess the in vivo efficacy of this compound in a large animal model of persistent AF.
Animal Model: German landrace pigs.
Protocol:
-
Induction of Persistent AF:
-
Implant a pacemaker in the right atrium of the pigs.
-
Induce persistent AF through right atrial burst stimulation using a biofeedback algorithm for a period of 14 days.[6]
-
-
Drug Administration:
-
Following the induction period, administer this compound intravenously once daily for 14 days. A starting dose comparable to the effective dose of A293 (1 mg/kg/day) can be used, with dose-ranging studies to determine the optimal concentration.[1]
-
-
Electrophysiological Studies:
-
Perform intracardiac electrophysiological investigations before and after the 14-day treatment period.
-
Measure AF burden (percentage of time in AF), atrial and ventricular effective refractory periods (AERP and VERP), and QT interval.
-
-
Data Analysis:
-
Compare the electrophysiological parameters between the this compound-treated group and a vehicle-treated control group.
-
Figure 2. In vivo experimental workflow.
Ex Vivo Patch-Clamp Analysis of Isolated Atrial Cardiomyocytes
Objective: To determine the direct effects of this compound on the electrophysiological properties of isolated atrial cardiomyocytes.
Cell Source: Atrial tissue obtained from pigs with induced persistent AF (as described above) or from human atrial appendages obtained during cardiac surgery.
Protocol:
-
Cardiomyocyte Isolation:
-
Isolate single atrial cardiomyocytes using established enzymatic digestion protocols.
-
-
Patch-Clamp Recordings:
-
Perform whole-cell patch-clamp recordings in current-clamp mode to measure action potentials.
-
Evoke action potentials by injecting brief current pulses (e.g., 2 ms, 1 nA) at a defined frequency (e.g., 1 Hz).[5]
-
Perform recordings in voltage-clamp mode to measure specific ion currents, including the TASK-1 current. The TASK-1 current can be isolated by subtracting the remaining current after the application of a high concentration of this compound.
-
-
Drug Application:
-
Perfuse the isolated cardiomyocytes with a bath solution containing varying concentrations of this compound to determine its effect on action potential duration and ion currents.
-
-
Data Analysis:
-
Measure and compare the action potential duration at 50% and 90% repolarization (APD50 and APD90) before and after the application of this compound.
-
Analyze the current-voltage relationship of the this compound-sensitive current to characterize the inhibition of TASK-1.
-
Figure 3. Ex vivo experimental logic.
Conclusion
This compound, as a potent and selective inhibitor of TASK-1 and TASK-3 channels, represents a valuable pharmacological tool for the investigation of atrial fibrillation. Based on the established role of TASK-1 in the pathophysiology of AF, this compound is expected to exhibit significant anti-arrhythmic properties by prolonging the atrial action potential duration and effective refractory period in an atrial-selective manner. The experimental protocols outlined in this document provide a framework for researchers to systematically evaluate the efficacy of this compound in relevant preclinical models of AF. Such studies will be crucial in validating TASK-1 as a therapeutic target and in advancing the development of novel, mechanism-based treatments for atrial fibrillation.
References
- 1. Frontiers | The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model [frontiersin.org]
- 2. ahajournals.org [ahajournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. imrpress.com [imrpress.com]
- 5. The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for A1899 in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A1899 is a potent and highly selective blocker of the two-pore domain potassium (K2P) channel TASK-1 (KCNK3) and, to a lesser extent, TASK-3 (KCNK9).[1] These channels are implicated in regulating the resting membrane potential and cellular excitability. Emerging evidence suggests a role for TASK-1 and TASK-3 channels in cancer cell proliferation and apoptosis, making them potential therapeutic targets.[2][3] Inhibition of TASK-1 has been shown to reduce proliferation and enhance apoptosis in non-small cell lung cancer (NSCLC) and breast cancer cell lines.[2][3]
These application notes provide a comprehensive guide for utilizing this compound in cell culture studies, including recommended starting concentrations, detailed experimental protocols for determining optimal concentrations, and an overview of the potential signaling pathways involved.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) values for this compound have been determined for its channel blocking activity in different expression systems. These values can serve as a starting point for determining the effective concentration in cell culture experiments.
| Channel | Expression System | IC50 (nM) | Reference |
| TASK-1 | CHO Cells | 7 | [1] |
| TASK-1 | Xenopus Oocytes | 35.1 | [1] |
| TASK-3 | CHO Cells | 70 | [1] |
Note: The effective concentration of this compound for inducing cellular effects such as apoptosis or cytotoxicity in cancer cell lines may differ from the IC50 for channel blocking and needs to be determined empirically for each cell line and experimental condition.
Signaling Pathways
The precise downstream signaling pathways initiated by this compound-mediated inhibition of TASK-1 channels in cancer cells are still under investigation. However, based on the known functions of potassium channels and their role in maintaining membrane potential, a hypothesized pathway leading to apoptosis is outlined below.
Blockade of TASK-1 channels by this compound is expected to cause membrane depolarization. This alteration in membrane potential can disrupt the function of various voltage-dependent channels and transporters. One potential consequence is the modulation of intracellular calcium levels, which can trigger downstream signaling cascades. Furthermore, sustained depolarization and altered ion homeostasis can induce cellular stress, leading to the activation of pro-apoptotic pathways. This may involve the activation of caspases, a family of proteases that are central to the execution of apoptosis.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
This protocol describes how to determine the effective concentration range of this compound for a given cancer cell line by assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.01, 0.1, 1, 10, 50, and 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).
-
Protocol 2: Assessment of Apoptosis using Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol details the detection and quantification of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with this compound at concentrations determined from the cell viability assay (e.g., around the IC50 and 2x IC50) and a vehicle control for the desired time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Experimental Workflow
The following diagram illustrates a logical workflow for determining the optimal concentration of this compound and evaluating its effects on cell viability and apoptosis.
Conclusion
This compound presents a valuable tool for investigating the role of TASK-1 channels in cancer biology. Due to the lack of established effective concentrations for inducing apoptosis or cytotoxicity in specific cancer cell lines, it is crucial for researchers to empirically determine the optimal concentration range for their experimental system. The protocols provided herein offer a systematic approach to achieve this, enabling robust and reproducible studies into the therapeutic potential of targeting TASK-1 channels. Further research is warranted to fully elucidate the downstream signaling pathways and the full spectrum of cellular effects of this compound in various cancer contexts.
References
A1899 preparation and handling for research use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the preparation, handling, and use of A1899, a potent and selective blocker of the two-pore domain potassium channel K2P3.1 (TASK-1), for research purposes.
Chemical and Physical Properties
This compound, with the chemical name N-[(2,4-Difluorophenyl)methyl]-2′-[[[2-(4-methoxyphenyl)acetyl]amino]methyl][1,1′-biphenyl]-2-carboxamide, is a valuable tool for studying the physiological roles of TASK-1 channels.[1]
| Property | Value | Reference |
| Synonyms | A 1899, A-1899, S 20951, S-20951, S20951 | |
| CAS Number | 498577-46-1 | |
| Molecular Formula | C₃₀H₂₆F₂N₂O₃ | |
| Molecular Weight | 500.54 g/mol | |
| Appearance | White to beige powder | |
| Purity | ≥97% (HPLC) or ≥98% | [1] |
| Solubility | DMSO: 2 mg/mL, up to 100 mM[1] | |
| Storage Temperature | -10 to -25°C |
Biological Activity
This compound is a highly potent and selective blocker of the TASK-1 potassium channel. It also shows activity against the closely related TASK-3 channel, but with lower potency.[1]
| Target | Cell Line | IC₅₀ | Reference |
| Human K2P3.1 (TASK-1) | CHO cells | 7 nM | [1] |
| Human K2P9.1 (TASK-3) | CHO cells | 70 nM | [1] |
| Human K2P18.1 (TRESK) | Not specified | 0.9 µM | [1] |
| Other K+ channels | Not specified | >2 µM | [1] |
Mechanism of Action: this compound acts as an open-channel blocker of TASK-1 channels, binding within the channel pore.[1][2] This block is not dependent on voltage.[2]
In Vivo Activity: In anesthetized rats, intravenous administration of this compound (5-25 mg/kg) has been shown to stimulate breathing and induce a lasting respiratory alkalosis. It has also been observed to mitigate the prolonged action potential duration induced by endothelin-1 (B181129) in cardiomyocytes at a concentration of 200 nM.
Signaling Pathway
This compound directly interacts with and blocks the pore of the TASK-1 potassium channel. These channels are part of the two-pore domain potassium channel (K2P) family, which are considered "leak" channels that contribute to the resting membrane potential of cells. By blocking TASK-1, this compound reduces the outward flow of potassium ions, leading to membrane depolarization. This change in membrane potential can then influence the activity of voltage-gated ion channels and other cellular processes.
Experimental Protocols
4.1. Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 500.54 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 500.54 g/mol = 0.0050054 g = 5.01 mg.
-
-
-
Weigh this compound:
-
Carefully weigh out approximately 5.01 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
-
Ensure Complete Dissolution:
-
Vortex the solution thoroughly until all the this compound powder is completely dissolved. The solution should be clear.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
4.2. In Vitro Cell-Based Assay for TASK-1 Inhibition
This protocol provides a general guideline for assessing the inhibitory effect of this compound on TASK-1 channels expressed in a mammalian cell line (e.g., CHO or HEK293 cells) using a membrane potential-sensitive dye.
Materials:
-
Mammalian cells stably expressing human TASK-1
-
Cell culture medium and supplements
-
Multi-well plates (e.g., 96-well, black, clear bottom)
-
This compound stock solution (10 mM in DMSO)
-
Membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with fluidic addition capabilities
Procedure:
-
Cell Seeding:
-
Seed the TASK-1 expressing cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a CO₂ incubator overnight.
-
-
Compound Preparation:
-
Prepare a serial dilution of the this compound stock solution in the assay buffer to achieve the desired final concentrations. Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
-
Dye Loading:
-
On the day of the assay, remove the cell culture medium from the wells.
-
Add the membrane potential-sensitive dye, prepared according to the manufacturer's instructions, to each well.
-
Incubate the plate at 37°C for the time specified by the dye manufacturer (typically 30-60 minutes).
-
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader and allow the temperature to equilibrate.
-
Measure the baseline fluorescence.
-
Add the this compound dilutions (and vehicle control) to the respective wells.
-
Continuously measure the fluorescence signal for a set period to observe the change in membrane potential caused by the inhibition of TASK-1 channels.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the change in fluorescence against the concentration of this compound.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Safety and Handling
General Handling:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.
-
Handle the compound in a well-ventilated area.
-
Avoid inhalation of the powder and contact with skin and eyes.
First Aid Measures:
-
If inhaled: Move the person to fresh air.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If swallowed: Rinse mouth with water.
For more detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Application Notes and Protocols for Measuring A1899 IC50 Values
For Researchers, Scientists, and Drug Development Professionals
Introduction
A1899 is a potent and selective blocker of the two-pore domain potassium (K2P) channels TASK-1 (KCNK3) and TASK-3 (KCNK9).[1][2] These channels are members of the "leak" potassium channel family that contribute to the regulation of cellular resting membrane potential and excitability in various tissues, including the nervous and cardiovascular systems.[3][4] Dysregulation of TASK channel function has been implicated in several pathological conditions, making them attractive therapeutic targets.
Accurate determination of the half-maximal inhibitory concentration (IC50) of compounds like this compound is crucial for understanding their potency and selectivity, which are key parameters in drug discovery and development. These application notes provide detailed protocols for two common and robust methods for measuring the IC50 of this compound on TASK-1 and TASK-3 channels: the whole-cell patch-clamp technique and the thallium flux assay.
Data Presentation: IC50 Values of this compound
The inhibitory potency of this compound against TASK-1 and TASK-3 channels has been determined across various expression systems. The IC50 values are summarized in the table below for easy comparison.
| Channel | Expression System | IC50 (nM) | Reference |
| Human TASK-1 | CHO Cells | 7 | [2] |
| Human TASK-3 | CHO Cells | 70 | [2] |
| Human TASK-1 | Xenopus Oocytes | 35.1 ± 3.8 | [2] |
| Rat TASK-3 | Fisher Rat Thyroid (FRT) Monolayers | 1600 (1.6 µM) | [1] |
Note: IC50 values can vary depending on the experimental conditions, including the expression system, temperature, and specific assay protocol.[5]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion current flowing through the channels in the cell membrane, providing a gold-standard assessment of channel inhibition.
Objective: To determine the concentration-dependent inhibition of TASK-1 or TASK-3 channel currents by this compound and calculate the IC50 value.
Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing human TASK-1 or TASK-3 channels.
Materials:
-
HEK293 cells expressing TASK-1 or TASK-3
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-L-lysine coated glass coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
This compound stock solution (in DMSO)
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
Solutions:
| Extracellular Solution (in mM) | Intracellular Solution (in mM) |
| 140 NaCl | 140 KCl |
| 5 KCl | 2 MgCl₂ |
| 2 CaCl₂ | 10 EGTA |
| 1 MgCl₂ | 10 HEPES |
| 10 HEPES | 4 Mg-ATP |
| 10 Glucose | 0.3 Na-GTP |
| pH adjusted to 7.4 with NaOH | pH adjusted to 7.2 with KOH |
Protocol:
-
Cell Preparation:
-
Plate HEK293 cells expressing the target channel onto poly-L-lysine coated glass coverslips 24-48 hours before the experiment.
-
Grow cells to 50-70% confluency.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Fill the pipette with the intracellular solution and mount it on the micromanipulator.
-
-
Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Approach a single, healthy-looking cell with the patch pipette under positive pressure.
-
Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
-
Voltage Protocol and Data Acquisition:
-
Apply a voltage ramp protocol from -100 mV to +60 mV over 500 ms (B15284909) to elicit TASK channel currents.
-
Record the baseline current in the absence of this compound.
-
Perfuse the cell with increasing concentrations of this compound (e.g., 0.1 nM to 1 µM) in the extracellular solution.
-
Record the current at each concentration after it reaches a steady-state.
-
-
Data Analysis:
-
Measure the peak outward current at a specific voltage (e.g., +60 mV) for each this compound concentration.
-
Normalize the current at each concentration to the baseline current to obtain the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Thallium Flux Assay
This is a fluorescence-based, high-throughput method that uses the flux of thallium ions (Tl⁺) through potassium channels as a surrogate for potassium ion movement.
Objective: To determine the IC50 of this compound by measuring its inhibition of Tl⁺ influx through TASK-1 or TASK-3 channels.
Cell Line: HEK293 cells stably expressing human TASK-1 or TASK-3 channels.
Materials:
-
HEK293 cells expressing TASK-1 or TASK-3
-
Black, clear-bottom 96- or 384-well plates
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit)
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.3)
-
Stimulus Buffer (Assay Buffer containing thallium sulfate (B86663) and potassium sulfate)
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FlexStation® 3)
Protocol:
-
Cell Plating:
-
Seed HEK293 cells expressing the target channel into 96- or 384-well plates at a density of 20,000-40,000 cells per well.
-
Incubate for 24-48 hours to allow for cell adherence and channel expression.
-
-
Dye Loading:
-
Prepare the thallium-sensitive dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at room temperature for 60-90 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
After dye loading, wash the cells with Assay Buffer.
-
Add the different concentrations of this compound to the wells and incubate for 10-20 minutes.
-
-
Thallium Flux Measurement:
-
Prepare the Stimulus Buffer containing thallium and potassium sulfate. The final concentration of potassium will be used to depolarize the cells and open the TASK channels.
-
Set up the fluorescence plate reader (e.g., FlexStation® 3) with the appropriate excitation (~490 nm) and emission (~525 nm) wavelengths for the thallium-sensitive dye.[1][6]
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Use the automated liquid handler to add the Stimulus Buffer to all wells simultaneously.
-
Continue to record the fluorescence kinetically for 2-3 minutes.
-
-
Data Analysis:
-
The influx of Tl⁺ will cause an increase in fluorescence intensity.
-
Calculate the rate of fluorescence increase (slope) or the maximum fluorescence signal for each well.
-
Normalize the data to the control wells (no this compound) to determine the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway: Regulation of TASK Channels by G-Protein Coupled Receptors (GPCRs)
TASK channels can be inhibited by the activation of Gq-coupled GPCRs.[3][7][8] This pathway involves the activation of Phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The depletion of PIP2 and the actions of downstream effectors are thought to contribute to the inhibition of TASK channel activity.
Experimental Workflow: Whole-Cell Patch-Clamp for IC50 Determination
The following diagram illustrates the key steps involved in determining the IC50 of this compound using the whole-cell patch-clamp technique.
Logical Relationship: Role of TASK Channels in Neuronal Excitability
TASK channels contribute to the resting membrane potential of neurons. Their activity influences the threshold for action potential firing, thereby modulating neuronal excitability.[4][8]
References
- 1. researchgate.net [researchgate.net]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. Deletion of TASK1 and TASK3 channels disrupts intrinsic excitability but does not abolish glucose or pH responses of orexin/hypocretin neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of A1899 and Novel TASK Channel Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
A1899 is a potent and selective blocker of the two-pore domain potassium (K2P) channels TASK-1 (KCNK3) and TASK-3 (KCNK9).[1] These channels are critical regulators of cellular excitability and are implicated in a variety of physiological processes, making them attractive targets for drug discovery. High-throughput screening (HTS) is an essential methodology for the identification of novel modulators of TASK channels. This document provides detailed application notes and protocols for the use of this compound in HTS assays and for the discovery of new chemical entities targeting TASK-1 and TASK-3.
This compound acts as an open-channel blocker, binding within the central cavity of the channel pore. This mechanism of action makes it a valuable tool for validating HTS assays designed to identify other pore blockers. The protocols detailed below are optimized for HTS formats and are applicable to both academic research and industrial drug discovery settings.
Quantitative Data for this compound
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against human TASK-1 and TASK-3 channels in different expression systems. This data is crucial for establishing appropriate positive control concentrations in HTS assays.
| Target | Expression System | IC50 (nM) | Reference |
| hTASK-1 | CHO cells | 7 | [1] |
| hTASK-3 | CHO cells | 70 | [1] |
| hTASK-1 | Xenopus oocytes | 35.1 ± 3.8 | |
| hTASK-1 | Other K+ channels | >1000 |
Signaling Pathways of TASK Channels
TASK channels are regulated by a variety of signaling pathways, including G-protein coupled receptors (GPCRs). Inhibition of TASK channels leads to membrane depolarization, which can, in turn, activate voltage-gated calcium channels and increase intracellular calcium levels.[1] This provides a basis for developing cell-based assays that measure downstream signaling events.
Experimental Protocols
Two primary types of HTS assays are recommended for screening for TASK channel modulators: a thallium flux assay and a membrane potential assay. Both are amenable to automation and have been successfully used for other potassium channels.
Protocol 1: Thallium Flux Assay for TASK Channel Blockers
This assay is considered the gold standard for HTS of potassium channels. It relies on the permeability of TASK channels to thallium ions (Tl⁺), which act as a surrogate for K⁺. The influx of Tl⁺ into the cell is detected by a Tl⁺-sensitive fluorescent dye.
Experimental Workflow:
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing human TASK-1 or TASK-3.
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Thallium-Sensitive Dye: Commercially available kits such as FluxOR™ or Thallos™.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Stimulus Buffer: Assay Buffer containing thallium sulfate (B86663) (Tl₂SO₄) and potassium sulfate (K₂SO₄).
-
This compound: For use as a positive control.
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent.
Procedure:
-
Cell Plating:
-
Seed the stable cell line into 384-well assay plates at a density that will yield a confluent monolayer on the day of the assay.
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's instructions.
-
Aspirate the culture medium from the cell plates and add the dye-loading solution to each well.
-
Incubate for 60-90 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound (positive control) in Assay Buffer. A typical starting concentration range for this compound would be from 1 nM to 10 µM.
-
Add the compound solutions to the appropriate wells of the assay plate. Include vehicle-only wells as a negative control.
-
Incubate for 15-30 minutes at room temperature.
-
-
Thallium Stimulation and Fluorescence Reading:
-
Prepare the Stimulus Buffer. The final concentration of Tl₂SO₄ will need to be optimized for the specific cell line and channel expression level but is typically in the low millimolar range.
-
Place the cell plate and the stimulus buffer plate into the FLIPR instrument.
-
Initiate the kinetic read, adding the Stimulus Buffer to the cell plate.
-
Measure the fluorescence intensity over time. Inhibition of TASK channels by this compound or hit compounds will result in a decreased rate of fluorescence increase.
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each well.
-
Normalize the data to the positive (this compound) and negative (vehicle) controls.
-
Determine the IC50 values for active compounds.
Protocol 2: Membrane Potential Assay for TASK Channel Blockers
This assay utilizes a fluorescent dye that is sensitive to changes in the cell membrane potential. Blockade of TASK channels by this compound will cause membrane depolarization, which is detected as a change in the fluorescence of the dye.
Experimental Workflow:
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing human TASK-1 or TASK-3.
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Membrane Potential Dye: Commercially available kits such as the FLIPR Membrane Potential Assay Kit.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Depolarizing Agent: Potassium chloride (KCl) solution.
-
This compound: For use as a positive control.
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent.
Procedure:
-
Cell Plating:
-
Follow the same procedure as in Protocol 1.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Aspirate the culture medium and add the dye solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Compound Addition:
-
Prepare and add test compounds and this compound as described in Protocol 1.
-
Incubate for 15-30 minutes at room temperature.
-
-
Depolarization and Fluorescence Reading:
-
Prepare a high-concentration KCl solution to be added to the wells to induce a defined depolarization. The final KCl concentration will need to be optimized.
-
Place the cell plate and the KCl solution plate into the FLIPR instrument.
-
Initiate the kinetic read, adding the KCl solution to the cell plate.
-
Measure the fluorescence intensity over time. Blockers of TASK channels will enhance the depolarization-induced fluorescence signal.
-
Data Analysis:
-
Determine the peak fluorescence signal for each well.
-
Normalize the data to the positive (this compound) and negative (vehicle) controls.
-
Calculate the EC50 values for active compounds.
Conclusion
The protocols outlined in this document provide a robust framework for the high-throughput screening of this compound and novel modulators of TASK-1 and TASK-3 channels. The thallium flux and membrane potential assays are well-established, reliable methods that can be readily implemented in a drug discovery setting. The provided quantitative data for this compound will aid in the validation and quality control of these assays. Successful implementation of these HTS campaigns will facilitate the discovery of new chemical probes and potential therapeutic agents targeting the important class of two-pore domain potassium channels.
References
Application Notes and Protocols for In Vivo Delivery of A1899
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, specific in vivo administration protocols for the TASK-1 channel blocker A1899 have not been detailed in peer-reviewed literature. The following application notes and protocols are based on established methodologies for a closely related and structurally similar TASK-1 inhibitor, A293, which has been evaluated in in vivo animal models. Researchers should use this information as a guide and perform the necessary dose-finding and optimization studies for this compound in their specific animal models.
Introduction
This compound is a potent and highly selective blocker of the two-pore domain potassium (K2P) channel TASK-1 (TWIK-related acid-sensitive K+ channel 1).[1][2] TASK-1 channels are expressed in various tissues, including the heart, brain, and lungs, where they play a crucial role in setting the resting membrane potential and regulating cellular excitability.[3] Inhibition of TASK-1 channels leads to membrane depolarization, which can modulate a variety of physiological processes.[3] This makes this compound a valuable tool for investigating the physiological and pathophysiological roles of TASK-1 channels in vivo and a potential therapeutic agent for conditions such as cardiac arrhythmias and respiratory disorders.[3]
These application notes provide detailed protocols for the potential in vivo administration of this compound in animal studies, based on data from the analogous compound A293.
Signaling Pathway
This compound acts as an open-channel blocker of TASK-1, binding to residues within the central cavity of the channel pore.[1] By blocking the outward flow of potassium ions, this compound reduces the hyperpolarizing influence of TASK-1, leading to membrane depolarization. This change in membrane potential can then trigger various downstream cellular events depending on the cell type. For example, in cardiomyocytes, this can lead to a prolongation of the action potential duration, an effect that is being explored for the treatment of atrial fibrillation.[4][5] In neurons, it can increase excitability, which may have implications for neurological disorders.[3]
Caption: this compound inhibits the TASK-1 potassium channel, leading to membrane depolarization and downstream cellular responses.
Data Presentation
The following tables summarize typical pharmacokinetic parameters and dosing regimens for the analogous TASK-1 inhibitor, A293, in various animal models. These should be considered as a starting point for designing in vivo studies with this compound.
Table 1: Hypothetical Single-Dose Pharmacokinetic Parameters of this compound (based on A293 data)
| Animal Model | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | t1/2 (h) |
| Pig | Intravenous (IV) | 1 | ~1500 | 0.25 | ~3000 | ~2 |
| Rat | Oral (PO) | 10 | ~500 | 1 | ~2500 | ~3 |
Table 2: Hypothetical Dosing Regimens for this compound Efficacy Studies (based on A293 data)
| Animal Model | Administration Route | Dose (mg/kg) | Dosing Frequency | Study Duration |
| Pig | Intravenous (IV) | 1 | Once Daily | 14 days |
| Rat | Oral (PO) | 10 | Twice Daily | 21-28 days |
Experimental Protocols
Protocol 1: Intravenous (IV) Administration in a Porcine Model
This protocol is adapted from studies using the TASK-1 inhibitor A293 in a porcine model of atrial fibrillation.[6][7]
Objective: To assess the in vivo efficacy of this compound in a large animal model.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or a solution containing a solubilizing agent like DMSO, followed by dilution in saline)
-
Anesthetized and ventilated domestic pigs
-
Intravenous catheters
-
Infusion pump
-
Physiological monitoring equipment (ECG, blood pressure)
Experimental Workflow:
Caption: Workflow for intravenous administration of this compound in a large animal model.
Procedure:
-
Animal Preparation: Anesthetize the pig and establish intravenous access for drug administration and blood sampling.
-
Baseline Measurements: Record baseline physiological parameters, including electrocardiogram (ECG) and hemodynamic measurements.
-
Preparation of Dosing Solution: Prepare a sterile dosing solution of this compound in the chosen vehicle. The final concentration of any solubilizing agents should be well-tolerated.
-
Administration: Administer this compound intravenously. A typical dose for the analogous compound A293 is 1 mg/kg administered once daily.[6] The administration can be a slow bolus injection or a continuous infusion.
-
Monitoring: Continuously monitor ECG and hemodynamic parameters throughout the study.
-
Endpoint and Analysis: For arrhythmia models, the primary endpoint may be the time to cardioversion.[7] In other studies, changes in electrophysiological parameters such as the effective refractory period (ERP) can be measured.
Protocol 2: Oral Gavage Administration in a Rodent Model
This protocol provides a general guideline for oral administration of this compound in rats or mice.
Objective: To evaluate the oral bioavailability and efficacy of this compound in a rodent model.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) or a suspension with a suitable surfactant)
-
Oral gavage needles (20-22 gauge for rats, 22-24 gauge for mice)
-
Syringes
-
Animal balance
Experimental Workflow:
Caption: Workflow for oral gavage administration of this compound in a rodent model.
Procedure:
-
Animal Acclimation: Acclimate the animals to the housing conditions and handling procedures.
-
Preparation of Dosing Solution: Prepare a homogenous and stable suspension of this compound in the chosen vehicle.
-
Animal Weighing: Weigh each animal immediately before dosing to ensure accurate dose calculation.
-
Administration: Administer this compound or vehicle to the respective groups via oral gavage. A typical dosing volume is 5-10 mL/kg for rats and 10 mL/kg for mice.
-
Monitoring: Monitor the animals for any signs of toxicity or adverse effects. For efficacy studies, monitor relevant disease-specific parameters.
-
Pharmacokinetic Analysis: For pharmacokinetic studies, collect blood samples at predetermined time points post-dosing to determine the plasma concentration of this compound over time.
Conclusion
The provided application notes and protocols offer a foundational framework for initiating in vivo studies with the TASK-1 inhibitor this compound. Given the absence of published in vivo data for this compound, it is imperative that researchers conduct preliminary dose-finding and tolerability studies to establish the optimal therapeutic window in their specific animal models. Subsequent efficacy studies should incorporate robust pharmacodynamic markers to confirm target engagement and downstream pathway modulation.
References
- 1. A Specific Two-pore Domain Potassium Channel Blocker Defines the Structure of the TASK-1 Open Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are TASK-1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Advances in the Understanding of Two-Pore Domain TASK Potassium Channels and Their Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic TWIK-Related Acid-Sensitive K+ Channel (TASK-1) Potassium Channel Inhibitor A293 Facilitates Acute Cardioversion of Paroxysmal Atrial Fibrillation in a Porcine Large Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
Protocol for A1899 Application in Brain Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
A1899 is a potent and selective antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel. In the central nervous system, the P2X7R is expressed on various cell types, including microglia, astrocytes, and neurons. Its activation by high concentrations of extracellular ATP, often released during cellular stress or injury, triggers a cascade of downstream signaling events. These events include the release of pro-inflammatory cytokines, modulation of neurotransmitter release, and in some cases, can lead to cell death. The strategic blockade of this receptor with antagonists like this compound provides a powerful tool to investigate its physiological and pathological roles in the brain.
This document provides a detailed protocol for the application of this compound in acute brain slice preparations for electrophysiological recordings. The methodologies outlined here are designed to guide researchers in assessing the impact of P2X7R inhibition on synaptic transmission and neuronal excitability. While direct electrophysiological data for this compound in brain slices is limited in publicly available literature, the recommended concentrations and protocols are extrapolated from studies utilizing other potent P2X7R antagonists with similar mechanisms of action.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the application of P2X7R antagonists in brain slice electrophysiology. The values for this compound are suggested starting points based on data from analogous compounds like A-438079.
| Parameter | Value/Range | Source/Rationale |
| This compound Stock Solution | 10 mM in DMSO | Standard practice for hydrophobic compounds |
| This compound Working Concentration | 1-10 µM | Adapted from effective concentrations of other P2X7R antagonists (e.g., A-438079) in brain slice studies.[1] |
| Incubation Time | >20 minutes | To ensure adequate tissue penetration and receptor binding. |
| P2X7R Agonist (for validation) | Benzoyl-ATP (BzATP) | A potent P2X7R agonist. |
| BzATP Working Concentration | 10-100 µM | Effective concentration range to elicit P2X7R-mediated responses. |
| Slice Thickness | 300-400 µm | Optimal for cell viability and oxygenation in submerged recording chambers. |
| Recording Temperature | 30-32 °C | Physiological temperature for optimal neuronal activity. |
Experimental Protocols
Preparation of Acute Brain Slices
This protocol describes the preparation of acute brain slices, a standard procedure for ex vivo electrophysiological recordings.
Materials:
-
Rodent (mouse or rat)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Ice-cold cutting solution (see recipe below)
-
Carbogen gas (95% O2 / 5% CO2)
-
Vibrating microtome (vibratome)
-
Recovery chamber
-
Artificial cerebrospinal fluid (aCSF) (see recipe below)
Procedure:
-
Anesthetize the animal deeply according to approved institutional animal care and use committee (IACUC) protocols.
-
Perfuse transcardially with ice-cold, carbogenated cutting solution to clear blood and cool the brain.
-
Rapidly dissect the brain and immerse it in ice-cold, carbogenated cutting solution.
-
Mount the brain onto the vibratome stage. The orientation will depend on the brain region of interest.
-
Section the brain into 300-400 µm thick slices in the ice-cold, carbogenated cutting solution.
-
Transfer the slices to a recovery chamber containing aCSF continuously bubbled with carbogen.
-
Incubate the slices at 32-34°C for at least 30 minutes, and then maintain them at room temperature until recording.
Solution Recipes:
-
Cutting Solution (NMDG-based, in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. The pH should be adjusted to 7.3-7.4 with hydrochloric acid.
-
Artificial Cerebrospinal Fluid (aCSF, in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, and 1 MgSO4. Continuously bubble with carbogen.
Electrophysiological Recordings
This protocol outlines the general procedure for whole-cell patch-clamp and field potential recordings.
Materials:
-
Prepared acute brain slices
-
Recording chamber on an upright microscope with IR-DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Glass micropipettes (for patch-clamp and field recordings)
-
Internal solution (for patch-clamp, see recipe below)
-
This compound stock solution (10 mM in DMSO)
-
P2X7R agonist (e.g., BzATP)
Procedure:
-
Transfer a brain slice to the recording chamber continuously perfused with carbogenated aCSF at 30-32°C.
-
Prepare the recording electrode. For whole-cell recordings, fill a glass micropipette (3-6 MΩ) with internal solution. For field recordings, fill the pipette with aCSF.
-
Position the recording electrode in the brain region of interest under visual guidance.
-
Establish a baseline recording for at least 10-20 minutes to ensure stability.
-
Apply this compound by adding it to the perfusing aCSF at the desired final concentration (e.g., 1-10 µM). Allow at least 20 minutes for the drug to equilibrate in the slice.
-
Record the effects of this compound on the electrophysiological parameter of interest (e.g., spontaneous synaptic currents, evoked postsynaptic potentials, or neuronal firing properties).
-
(Optional Validation) To confirm P2X7R blockade, co-apply a P2X7R agonist like BzATP (10-100 µM) in the presence of this compound. The effect of the agonist should be significantly reduced or abolished.
Internal Solution Recipe (K-gluconate based for whole-cell patch-clamp, in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, and 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
Visualizations
P2X7 Receptor Signaling Pathway and Inhibition by this compound
Caption: P2X7R signaling pathway and its inhibition by this compound.
Experimental Workflow for this compound Application in Brain Slice Electrophysiology
Caption: Workflow for this compound application in brain slice electrophysiology.
References
Troubleshooting & Optimization
A1899 solubility issues and recommended solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of A1899.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The highly recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4][5] It has been consistently reported to effectively dissolve the compound.
Q2: What is the solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies across different suppliers, but it is generally high. Values ranging from 2 mg/mL to 25 mg/mL, and even up to 100 mM, have been documented.[1][2][3][4][5][6] For preparing stock solutions, it is advisable to consult the manufacturer's specific datasheet that came with the compound.
Q3: Is this compound soluble in other solvents like ethanol (B145695) or aqueous buffers (e.g., PBS)?
A3: There is limited to no readily available data on the solubility of this compound in ethanol or aqueous buffers such as PBS.[7] Therefore, DMSO is the recommended solvent for creating primary stock solutions. For experimental use in aqueous solutions, it is common practice to first dissolve this compound in DMSO at a high concentration and then dilute this stock solution into the aqueous experimental medium to the final desired concentration.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve this compound powder in high-purity DMSO to your desired concentration (e.g., 10 mM, 50 mM, or 100 mM).[6][8] Ensure the solution is clear and homogenous. Gentle warming or vortexing can aid in dissolution.[9]
Q5: How should I store the this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[1][6] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
Issue: My this compound is not dissolving in DMSO.
-
Possible Cause: The concentration you are trying to achieve may be too high, or the DMSO may not be of sufficient purity.
-
Troubleshooting Steps:
-
Ensure you are using anhydrous, high-purity DMSO.
-
Try gently warming the solution (e.g., in a 37°C water bath) and vortexing for a few minutes to aid dissolution.[9]
-
If the compound still does not dissolve, consider preparing a more dilute stock solution.
-
Issue: I observe precipitation after diluting my this compound DMSO stock solution into my aqueous experimental buffer.
-
Possible Cause: The final concentration of this compound in the aqueous buffer may have exceeded its solubility limit in that medium. The final percentage of DMSO might also be a factor.
-
Troubleshooting Steps:
-
Reduce the final concentration of this compound: The compound may be less soluble in the aqueous buffer than in DMSO.
-
Increase the final percentage of DMSO: While it is ideal to keep the final DMSO concentration low to avoid solvent effects on the experiment, a slight increase might be necessary to maintain solubility. However, always run a vehicle control with the same final DMSO concentration to account for any solvent-induced effects.[10] It is often recommended to keep the final DMSO concentration below 0.1%.
-
Prepare the final solution just before use: Some compounds can precipitate out of solution over time.
-
Ensure proper mixing: When diluting the DMSO stock, add it to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion.
-
Issue: I see a precipitate in my cell culture media after adding this compound.
-
Possible Cause: This could be due to the precipitation of this compound itself, or it could be a reaction with components in your culture media, such as salts or proteins, especially if the media has undergone temperature changes.[10][11]
-
Troubleshooting Steps:
-
Check for media component precipitation: Before adding your compound, warm your media to 37°C and check for any existing precipitates.[12]
-
Optimize the final DMSO concentration: As mentioned above, ensure the final DMSO concentration is as low as possible while maintaining the solubility of this compound.
-
Prepare fresh media: Use freshly prepared and filtered culture media for your experiments.
-
Data Presentation
Table 1: Reported Solubility of this compound in DMSO
| Supplier/Source | Reported Solubility |
| Sigma-Aldrich | 2 mg/mL, clear |
| Cayman Chemical | ≥10 mg/ml |
| R&D Systems | Soluble to 100 mM |
| G-Biosciences | 25 mg/ml |
| Tocris Bioscience | Provides preparation table for up to 50 mM |
Table 2: Example Preparation of this compound Stock Solutions in DMSO [8]
| Desired Concentration | Volume of DMSO for 1 mg of this compound | Volume of DMSO for 5 mg of this compound |
| 1 mM | 2 mL | 9.99 mL |
| 5 mM | 0.4 mL | 2 mL |
| 10 mM | 0.2 mL | 1 mL |
| 50 mM | 0.04 mL | 0.2 mL |
Molecular Weight of this compound is approximately 500.55 g/mol .
Experimental Protocols & Visualizations
This compound Mechanism of Action: TASK-1 Channel Blockade
This compound is a potent and selective blocker of the two-pore domain potassium (K2P) channels, primarily TASK-1 (KCNK3) and to a lesser extent, TASK-3 (KCNK9). It functions as an open-channel blocker, meaning it enters and binds within the central cavity of the open channel, thereby physically occluding the pore and preventing the flow of potassium ions.[1][4][13] This inhibition of potassium efflux leads to membrane depolarization.
Caption: Mechanism of this compound as an open-channel blocker of the TASK-1 potassium channel.
Experimental Workflow: Whole-Cell Patch-Clamp Recording with this compound
The following workflow outlines the key steps for investigating the effect of this compound on ion channel activity using the whole-cell patch-clamp technique.
Methodology:
-
Cell Preparation: Isolate and culture the cells of interest that express the target ion channel (e.g., TASK-1).
-
Solution Preparation: Prepare the external (bath) and internal (pipette) solutions appropriate for recording the desired ionic currents. Prepare a concentrated stock solution of this compound in DMSO.
-
Pipette Preparation: Pull glass microelectrodes and fill the tip with the internal solution. The pipette resistance should be appropriate for the cell type.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing electrical and physical access to the cell's interior.
-
Baseline Recording: Record the baseline ion channel activity in the absence of the drug.
-
Drug Application: Perfuse the cell with the external solution containing the desired final concentration of this compound (and a corresponding low percentage of DMSO). This is achieved by diluting the this compound DMSO stock into the external solution.
-
Effect Recording: Record the changes in ion channel activity in the presence of this compound.
-
Washout: Perfuse the cell with the drug-free external solution to observe any reversal of the drug's effect.
Caption: A typical experimental workflow for a whole-cell patch-clamp recording using this compound.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Item - Side Fenestrations Provide an âAnchorâ for a Stable Binding of this compound to the Pore of TASKâ1 Potassium Channels - American Chemical Society - Figshare [acs.figshare.com]
- 5. This compound ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. The molecular basis for an allosteric inhibition of K+-flux gating in K2P channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound|MSDS [dcchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 12. adl.usm.my [adl.usm.my]
- 13. Frontiers | Molecular modeling and structural analysis of two-pore domain potassium channels TASK1 interactions with the blocker this compound [internal-frontiersin.org]
Technical Support Center: Optimizing A1899 Concentration to Avoid Cytotoxicity
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimal use of A1899, a potent and selective TASK-1 potassium channel inhibitor. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you design experiments that maximize the efficacy of this compound while minimizing potential cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective and potent blocker of the two-pore domain potassium (K2P) channel TASK-1 (TWIK-related acid-sensitive K+ channel 1).[1][2] It functions as an open-channel blocker, binding to residues within the central cavity of the channel pore, thereby inhibiting the flow of potassium ions.[1][2] This inhibition leads to depolarization of the cell membrane, which can affect various cellular processes.
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
A2: The effective concentration of this compound for inhibiting the TASK-1 channel is in the low nanomolar range.[2][3][4] However, the optimal concentration for your specific experiment will depend on the cell type, expression level of TASK-1 channels, and the biological question being investigated. For initial experiments, a concentration range of 10 nM to 1 µM is a reasonable starting point to observe the pharmacological effects on the TASK-1 channel. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Can this compound be cytotoxic?
A3: Yes, like many specific ion channel blockers, this compound can exhibit cytotoxicity at higher concentrations. While direct and extensive cytotoxicity studies on this compound are not widely published, research on similar selective TASK-1 inhibitors, such as F3, has shown that they can reduce cancer cell proliferation and viability in a TASK-1 dependent manner.[1] This suggests that prolonged or high-concentration exposure to this compound could lead to cytotoxic effects. Therefore, it is essential to determine the optimal, non-cytotoxic concentration range for your specific cell line and experimental duration.
Q4: How can I determine the optimal, non-cytotoxic concentration of this compound for my experiments?
A4: The optimal concentration of this compound should be high enough to achieve the desired pharmacological effect (i.e., TASK-1 inhibition) but low enough to avoid off-target effects and cytotoxicity. This can be determined by performing a dose-response analysis for both the desired biological effect and cell viability. Standard cytotoxicity assays, such as the MTT or LDH assay, are recommended to assess the impact of a range of this compound concentrations on your cells.
Q5: What are the potential downstream signaling pathways affected by this compound that might lead to cytotoxicity?
A5: Inhibition of TASK-1 by this compound leads to membrane depolarization, which can trigger a cascade of downstream signaling events. While the precise pathways leading to cytotoxicity are not fully elucidated for this compound, inhibition of TASK-1 has been linked to the activation of signaling pathways that can influence cell survival and apoptosis, such as the JNK and p38 MAPK pathways.[5] Furthermore, sustained disruption of ion homeostasis can lead to cellular stress and trigger apoptotic pathways.[6][7]
Troubleshooting Guides
Issue 1: I am not observing any effect of this compound in my cell-based assay.
-
Question: Why am I not seeing a response to this compound treatment in my cells?
-
Answer:
-
Concentration: The concentration of this compound may be too low. Refer to the IC50 values for TASK-1 inhibition in the data table below and consider performing a dose-response experiment starting from the low nanomolar range up to 1 µM.
-
Cell Type and TASK-1 Expression: Confirm that your cell line expresses functional TASK-1 channels. The level of TASK-1 expression can significantly influence the cellular response to this compound. You can verify expression using techniques like qPCR or Western blotting.
-
Compound Integrity: Ensure the proper storage and handling of the this compound compound to maintain its activity. Prepare fresh dilutions from a DMSO stock for each experiment.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the biological consequences of TASK-1 inhibition. Consider using a more direct measure of TASK-1 activity, such as membrane potential assays, if possible.
-
-
Issue 2: I am observing significant cell death in my experiments with this compound.
-
Question: How can I reduce the cytotoxicity of this compound in my cell cultures?
-
Answer:
-
Concentration Reduction: The most likely cause of cytotoxicity is a high concentration of this compound. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 for cytotoxicity and identify a concentration that effectively inhibits TASK-1 without causing significant cell death.
-
Duration of Exposure: Reduce the incubation time with this compound. A shorter exposure may be sufficient to achieve the desired pharmacological effect while minimizing cytotoxicity.
-
Cell Density: Ensure you are using an optimal cell seeding density. Both very low and very high cell densities can increase susceptibility to cytotoxic agents.
-
Solvent Toxicity: If you are using a DMSO stock of this compound, ensure that the final concentration of DMSO in your culture medium is non-toxic (typically below 0.5%). Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
-
Data Presentation
Table 1: Reported IC50 Values for this compound Inhibition of TASK-1 Channels
| Cell Type | IC50 (nM) | Reference |
| CHO cells | 7 | [2][3] |
| Xenopus oocytes | 35.1 ± 3.8 | [2] |
Table 2: Hypothetical Cytotoxicity Data for this compound in a Cancer Cell Line
This table provides an example of what cytotoxicity data might look like. Actual results will vary depending on the cell line and experimental conditions.
| This compound Concentration (µM) | % Cell Viability (MTT Assay) (Mean ± SD) | % Cytotoxicity (LDH Assay) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 | 0 ± 2.5 |
| 0.1 | 98.5 ± 4.8 | 1.8 ± 1.5 |
| 0.5 | 95.2 ± 5.5 | 4.5 ± 2.1 |
| 1 | 88.7 ± 6.1 | 10.8 ± 3.3 |
| 5 | 65.4 ± 7.3 | 33.7 ± 4.9 |
| 10 | 42.1 ± 5.9 | 58.2 ± 6.4 |
| 25 | 15.8 ± 4.2 | 83.5 ± 5.7 |
| 50 | 5.2 ± 2.1 | 94.1 ± 3.8 |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Cytotoxic Concentration of this compound using the MTT Assay
This protocol outlines the steps to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cell line
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A common starting range is from 0.01 µM to 50 µM. Include a vehicle control (DMSO at the same final concentration as your highest this compound concentration).
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound to the respective wells. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the this compound concentration to determine the IC50 for cytotoxicity.
Protocol 2: Assessing this compound-Induced Cytotoxicity using the LDH Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cell line
-
Complete cell culture medium (preferably with low serum to reduce background)
-
LDH cytotoxicity assay kit
-
96-well flat-bottom microplates
-
Plate reader capable of measuring absorbance at the wavelength specified in the kit protocol
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in low-serum medium. Include a vehicle control, a negative control (untreated cells), and a positive control for maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Treatment: Treat the cells with the various concentrations of this compound and incubate for the desired duration.
-
LDH Measurement: Following the manufacturer's instructions for the LDH assay kit, transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
Reaction and Absorbance: Add the LDH reaction mixture to each well and incubate as recommended. Stop the reaction if required by the kit protocol and measure the absorbance.
-
Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration using the formula provided in the kit's manual, referencing the low and high controls.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A Specific Two-pore Domain Potassium Channel Blocker Defines the Structure of the TASK-1 Open Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and selective inhibitors of the TASK-1 potassium channel through chemical optimization of a bis-amide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
A1899 stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of A1899, a potent blocker of K2P3.1 (TASK-1) and K2P9.1 (TASK-3) potassium channels.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C.[1][2]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO up to 100 mM.[1][2] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. For storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C.
Q3: What is the stability of this compound in DMSO solution?
Q4: Is this compound sensitive to light?
A4: There is no specific data on the photosensitivity of this compound. As a general precaution for organic molecules, it is recommended to protect solutions from direct light by using amber vials or by covering the vials with aluminum foil.
Q5: How many freeze-thaw cycles can I subject my this compound stock solution to?
A5: The freeze-thaw stability of this compound has not been formally reported. To ensure the integrity of the compound, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Variability in experimental results | Degradation of this compound due to improper storage. | Ensure the solid compound and stock solutions are stored at -20°C. Prepare fresh working solutions for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. |
| Inaccurate concentration of this compound solution. | Verify the calculations for preparing the stock solution. Ensure the solid compound was fully dissolved in DMSO. Use calibrated pipettes for dilutions. | |
| Low or no observed channel blocking activity | This compound has precipitated out of solution. | Visually inspect the solution for any precipitate. If precipitate is observed, gently warm the solution and vortex to redissolve. Consider preparing a fresh solution. |
| Incorrect experimental pH or buffer composition. | Verify that the pH and composition of your experimental buffer are compatible with this compound activity. | |
| Inconsistent IC50 values | Differences in experimental systems (e.g., cell type, expression system). | Be aware that IC50 values can vary between different expression systems. For example, the IC50 for this compound on TASK-1 is lower in CHO cells compared to Xenopus oocytes.[1] |
Quantitative Data Summary
Table 1: this compound Inhibitory Potency (IC50)
| Channel | Expression System | IC50 (nM) |
| Human TASK-1 | CHO cells | 7[1] |
| Human TASK-3 | CHO cells | 70[1] |
| Human TASK-1 | Xenopus oocytes | 35.1[1] |
Key Experimental Protocol: Electrophysiological Recording of TASK-1 Channels
This protocol is adapted from a study investigating the effects of this compound on human TASK-1 channels expressed in Xenopus oocytes.
1. Oocyte Preparation and cRNA Injection:
-
Harvest and prepare Xenopus laevis oocytes.
-
Inject each oocyte with cRNA encoding for the human TASK-1 channel.
-
Incubate the oocytes at 18°C for 24-72 hours to allow for channel expression.
2. Electrophysiology Setup:
-
Use a two-electrode voltage-clamp (TEVC) setup.
-
Perfuse the recording chamber with a bath solution (e.g., ND96).
3. Recording Procedure:
-
Clamp the oocyte at a holding potential of -80 mV.
-
Apply voltage steps to elicit channel currents.
-
Establish a stable baseline recording of the TASK-1 current.
-
Perfuse the chamber with the bath solution containing the desired concentration of this compound.
-
Record the current inhibition by this compound.
-
To determine the IC50, apply a range of this compound concentrations and measure the corresponding current inhibition.
4. Data Analysis:
-
Measure the current amplitude before and after the application of this compound.
-
Calculate the percentage of current inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
References
Troubleshooting unexpected results in A1899 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A1899, a potent and selective TASK-1 potassium channel blocker.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I not observing the expected electrophysiological effect (e.g., membrane depolarization, increased excitability) after applying this compound?
Possible Causes & Troubleshooting Steps:
-
Compound Degradation: this compound, like many small molecules, can degrade if not stored properly. Stock solutions should be aliquoted and stored at -20°C for short-term (up to one month) or -80°C for long-term (up to six months) storage. Avoid repeated freeze-thaw cycles.
-
Incorrect Concentration: The effective concentration of this compound is highly dependent on the experimental system. Ensure you are using a concentration appropriate for your cell type or tissue. It is recommended to perform a dose-response curve to determine the optimal concentration.
-
Low Target Expression: The cell line or tissue you are using may not express sufficient levels of TASK-1 or TASK-3 channels. Verify the expression of these channels using techniques like qPCR or Western blotting.
-
Voltage-Dependence of Block: While the block by this compound is not strongly voltage-dependent, the state of the channel (open vs. closed) can influence binding. Ensure your electrophysiology protocol allows for channel opening.
-
Presence of Interacting Substances: Components in your experimental buffer or media could potentially interfere with this compound's activity. If possible, test the effect of this compound in a simplified, defined buffer system.
Q2: I'm observing a significant decrease in cell viability after this compound treatment, which is not the expected outcome. What could be the cause?
Possible Causes & Troubleshooting Steps:
-
Cytotoxicity at High Concentrations: While this compound is a selective inhibitor, at high concentrations it may exhibit off-target effects leading to cytotoxicity. It is crucial to determine the therapeutic window for your specific cell line by performing a cell viability assay (e.g., MTT, PrestoBlue) alongside your functional assays.
-
Solvent Toxicity: this compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) and that you include a vehicle-only control in your experiments.
-
Apoptosis Induction: Inhibition of potassium channels can, in some cell types, lead to prolonged depolarization, calcium overload, and subsequent apoptosis. If you suspect this, you can perform assays to detect apoptotic markers such as cleaved caspase-3.
-
Off-Target Effects: At concentrations significantly above the IC50 for TASK-1, this compound may inhibit other ion channels, which could contribute to cell death. Consider profiling this compound against a panel of other ion channels if you suspect off-target effects are a major issue.
Q3: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
Possible Causes & Troubleshooting Steps:
-
Inconsistent Compound Preparation: Ensure that your stock solution of this compound is fully dissolved and that you are making fresh dilutions for each experiment. Precipitates in the stock solution can lead to inaccurate dosing.
-
Cell Culture Variability: Variations in cell passage number, confluency, and overall health can significantly impact the response to a small molecule inhibitor. Maintain consistent cell culture practices and use cells within a defined passage number range.
-
Experimental Timing: The duration of this compound treatment can influence the observed effect. Standardize the incubation time across all experiments. For long-term experiments, consider replenishing the media with fresh this compound to account for potential compound degradation.
-
Assay Conditions: Ensure that all other experimental parameters, such as temperature, pH, and buffer composition, are consistent between experiments.
Data Presentation
Table 1: this compound Potency and Selectivity
| Target Channel | Expression System | IC50 Value | Reference |
| Human TASK-1 (K2P3.1) | CHO cells | 7 nM | [1][2] |
| Human TASK-1 (K2P3.1) | Xenopus oocytes | 35.1 nM | [1] |
| Human TASK-3 (K2P9.1) | CHO cells | 70 nM | [2] |
| Human TRESK (K2P18.1) | Not specified | 0.9 µM | [2] |
| Other K+ channels tested | Not specified | >2 µM | [2] |
Table 2: this compound Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 500.55 g/mol | [2] |
| Formula | C30H26F2N2O3 | [2] |
| Solubility | Soluble to 100 mM in DMSO | [2] |
| Purity | ≥98% | [2] |
| Storage | Store at -20°C | [2] |
Experimental Protocols
1. Protocol for Assessing this compound Effect on Cell Viability using a Resazurin-based Assay
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin-based cell viability reagent (e.g., PrestoBlue™, alamarBlue™)
-
Plate reader capable of fluorescence detection
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 10 µL per 100 µL of medium).
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the fluorescence at the recommended excitation and emission wavelengths.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Protocol for Calcium Imaging to Assess this compound-induced Cellular Excitation
-
Materials:
-
Cells of interest grown on glass-bottom dishes
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
This compound stock solution
-
Fluorescence microscope with a calcium imaging setup
-
-
Procedure:
-
Prepare a loading solution of the calcium indicator dye in HBSS (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127).
-
Wash the cells with HBSS and then incubate them with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and add fresh HBSS for imaging.
-
Mount the dish on the microscope stage and allow the cells to equilibrate.
-
Acquire a baseline fluorescence signal for several minutes.
-
Carefully add this compound to the imaging buffer to achieve the desired final concentration.
-
Continue to record the fluorescence signal to observe any changes in intracellular calcium levels.
-
Analyze the data by measuring the change in fluorescence intensity over time (ΔF/F0).
-
Visualizations
Caption: this compound inhibits TASK-1/3 channels, leading to downstream cellular effects.
Caption: A troubleshooting workflow for unexpected results in this compound experiments.
References
Technical Support Center: Controlling for A1899's Effect on TASK-3 Channels
This guide provides troubleshooting advice, experimental protocols, and technical data for researchers using A1899 to study TASK-3 (KCNK9) potassium channels.
Frequently Asked Questions (FAQs)
Q1: I'm not seeing any inhibition of my TASK-3 currents after applying this compound. What could be the issue?
A1: Several factors could be at play:
-
Concentration: this compound is significantly more potent on TASK-1 than TASK-3 channels.[1][2] Ensure you are using a concentration high enough to inhibit TASK-3. The IC50 for TASK-3 has been reported as ~70 nM in CHO cells and as high as 1.6 µM in rat thyroid (FRT) cells, so the effective concentration can vary by expression system.[2][3]
-
Slow On-Rate: In whole-cell patch-clamp recordings, the block of TASK-3 channels by this compound can develop very slowly.[2][4] Ensure your application period is sufficiently long to observe the inhibitory effect.
-
Mode of Application: this compound is an open-channel blocker that is thought to bind to the inner pore of the channel.[4][5] Its action is several orders of magnitude faster when applied to the cytosolic face of the channel in an inside-out patch configuration compared to extracellular application in whole-cell mode.[2][4] If your experiment allows, an inside-out configuration may yield a more rapid and clear result.
-
Compound Stability: Ensure your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
Q2: How can I be sure the effects I'm seeing are specific to TASK-3 and not its closely related homolog, TASK-1?
A2: This is a critical control, as this compound is approximately 10-fold more selective for TASK-1 over TASK-3.[1][3]
-
Use a TASK-1 Knockout/Knockdown System: The most rigorous approach is to use a cell line or animal model where the gene for TASK-1 (KCNK3) has been knocked out or its expression is silenced. This ensures any observed effects are not mediated by TASK-1.
-
Comparative Pharmacology: Test this compound on cells expressing only TASK-1 and cells expressing only TASK-3 to establish the dose-response relationship for each channel in your specific system. This will help you choose a concentration that maximizes TASK-3 inhibition while minimizing TASK-1 effects, if possible.
-
Use a More Selective Inhibitor: Depending on the experimental goals, consider using other compounds with different selectivity profiles. For example, PK-THPP is more potent on TASK-3 than TASK-1, providing an alternative pharmacological tool.[3]
Q3: I'm observing inconsistent results between experiments. What could be causing this variability?
A3: In addition to the points above, inconsistency in electrophysiology experiments often stems from fundamental technical issues:
-
Cell Health: Unhealthy cells will have altered membrane properties and channel expression, leading to variability. Ensure consistent cell culture conditions and only use healthy, viable cells for recordings.[6]
-
Pipette and Seal Quality: A stable, high-resistance (>1 GΩ) seal is crucial for low-noise recordings.[7][8] Inconsistent seal quality can lead to variable baseline currents and make it difficult to resolve drug effects. Ensure your internal solution is filtered and your pipettes are clean.[7][9]
-
Voltage Control: Ensure your voltage protocol is appropriate for studying TASK channels, which are voltage-dependent leak channels.[10][11]
Q4: What are the known off-target effects of this compound besides TASK-1?
A4: this compound is considered highly selective for TASK-1/3 channels. At a concentration of 100 nM, it was shown to have little (<11%) or no inhibitory effect on a wide panel of other potassium channels, including TASK-2, TREK-1, Kv1.1, Kv1.3, Kv1.5, Kv3.1, Kv4.3, hERG, and Kir2.1.[1][4][12] The primary "off-target" to control for is its effect on TASK-1.
Quantitative Data
The inhibitory potency of this compound varies between channel subtypes and the expression system used.
| Target Channel | Cell Type | Assay Type | IC50 Value | Reference |
| TASK-3 (KCNK9) | CHO Cells | Electrophysiology | 70 nM | [2][3] |
| TASK-3 (rat) | FRT Monolayers | Ussing Chamber | 1.6 µM (1600 nM) | [3] |
| TASK-3 (human) | - | Thallium Influx | 3.2 µM (3200 nM) | [13] |
| TASK-1 (KCNK3) | CHO Cells | Electrophysiology | 7 nM | [1][2][3] |
| TASK-1 (KCNK3) | Xenopus Oocytes | Two-Electrode Voltage Clamp | 35.1 nM | [2] |
Experimental Protocols & Visualizations
General Electrophysiology Workflow
The following diagram outlines a typical workflow for assessing the effect of this compound on TASK-3 channels using whole-cell patch-clamp electrophysiology.
References
- 1. Potent and selective inhibitors of the TASK-1 potassium channel through chemical optimization of a bis-amide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Specific Two-pore Domain Potassium Channel Blocker Defines the Structure of the TASK-1 Open Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TASK-1 (KCNK3) and TASK-3 (KCNK9) Tandem Pore Potassium Channel Antagonists Stimulate Breathing in Isoflurane Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 8. Patch Clamp Protocol [labome.com]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. TASK-3 Two-Pore Domain Potassium Channels Enable Sustained High-Frequency Firing in Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The response of the tandem pore potassium channel TASK-3 (K2P9.1) to voltage: gating at the cytoplasmic mouth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of a Selective Chemical Inhibitor for the Two-Pore Potassium Channel, KCNK9 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: A1899 & P2X7 Antagonists in Electrophysiology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the TASK-1/TASK-3 potassium channel blocker A1899 in electrophysiology experiments. Additionally, this guide addresses potential confusion with P2X7 receptor antagonists, a separate class of compounds also used in electrophysiological research.
This compound Washout Protocol and Troubleshooting
This compound is a potent and highly selective blocker of the two-pore domain potassium channels TASK-1 (KCNK3) and TASK-3 (KCNK9)[1][2][3][4]. Proper washout of this compound is critical for demonstrating the reversibility of its effects and ensuring the validity of your electrophysiological data.
Experimental Workflow for this compound Application and Washout
Caption: A generalized workflow for the application and subsequent washout of the TASK-1/TASK-3 channel blocker this compound in an electrophysiology experiment.
Quantitative Data: this compound Potency
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the expression system. Below is a summary of reported IC50 values.
| Channel | Expression System | IC50 Value |
| TASK-1 | Xenopus oocytes | 35.1 nM |
| TASK-1 | CHO cells | 7 nM |
| TASK-3 | CHO cells | 70 nM |
Data sourced from MedchemExpress and Streit et al., 2011.[5][6]
Frequently Asked Questions (FAQs) for this compound Washout
Q1: What is a standard washout protocol for this compound?
While a universally standardized protocol is not available, a typical washout procedure involves continuous perfusion of the recording chamber with an this compound-free external solution. The flow rate should be sufficient to ensure complete replacement of the chamber volume multiple times. A common starting point is a flow rate of 2-5 mL/min for a standard recording chamber. The duration of the washout will depend on the experimental setup and the observed recovery rate.
Q2: How long should the washout period be for this compound?
The duration of the washout period required for the recovery of channel function can vary. It is recommended to monitor the current in real-time and continue the washout until the current returns to a stable baseline, ideally close to the pre-application level. For potent antagonists, this may take a considerable amount of time. Some P2X7 receptor antagonists, for example, show slow reversibility, with recovery taking 15-25 minutes or longer[7]. While this compound targets different channels, a similar extended washout period may be necessary.
Q3: What factors can influence the effectiveness of the this compound washout?
Several factors can impact the efficiency of this compound washout:
-
Perfusion System: The design of your perfusion system, including the volume of the recording chamber and the flow rate, will significantly affect the exchange of solutions.
-
Compound Concentration: Higher concentrations of this compound may require longer washout periods.
-
Lipophilicity of the Compound: Lipophilic compounds can partition into the cell membrane or tubing, leading to a slower washout. The chemical properties of this compound should be considered.
-
Temperature: Temperature can affect the kinetics of drug binding and unbinding.
Q4: What should I do if I observe incomplete washout of this compound?
Incomplete washout can be a common issue with potent channel blockers. Here are some troubleshooting steps:
-
Increase Washout Duration: The most straightforward approach is to extend the washout period.
-
Increase Perfusion Rate: A higher flow rate can help to clear the compound from the chamber more effectively.
-
Check for Compound Adsorption: this compound may adsorb to the tubing of your perfusion system. Consider priming the system with the washout solution or using tubing made of less adhesive material.
-
Use a "Sacrificial" Washout Step: Perfuse with a high-concentration, low-affinity blocker of the same channel to competitively displace this compound, followed by a standard washout of the weaker blocker. The feasibility of this approach depends on the availability of a suitable compound.
Clarification: this compound vs. P2X7 Receptor Antagonists
It is important for researchers to distinguish between this compound and P2X7 receptor antagonists, as both are utilized in electrophysiology but have distinct molecular targets and cellular effects.
-
This compound: A selective blocker of TASK-1 and TASK-3 potassium channels, which are involved in setting the resting membrane potential[1][3].
-
P2X7 Receptor Antagonists: These compounds block the P2X7 receptor, an ATP-gated ion channel involved in inflammation, immune responses, and neurotransmission[8][9][10].
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates several downstream signaling cascades.
Caption: Simplified signaling pathway initiated by the activation of the P2X7 receptor by extracellular ATP.
FAQs: P2X7 Receptor Antagonists
Q1: Are P2X7 receptor antagonists easily washable?
The reversibility of P2X7 receptor antagonists varies. Some, like AZ11645373, are reported to be slowly reversible, requiring washout periods of 15-25 minutes or longer to see a return to baseline[7]. Others may exhibit pseudo-irreversible binding over the time course of a typical experiment.
Q2: What are the general considerations for washing out P2X7 receptor antagonists?
Similar to this compound, the washout efficiency for P2X7 receptor antagonists will depend on factors such as the specific compound's binding kinetics, its concentration, and the perfusion system's characteristics. It is crucial to consult the literature for the specific antagonist being used to determine its known reversibility and any published washout protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. Guidelines for Potassium Channel Blocker Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Specific Two-pore Domain Potassium Channel Blocker Defines the Structure of the TASK-1 Open Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The P2X7 receptor channel: recent developments and the use of P2X7 antagonists in models of disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antagonist effects on human P2X7 receptor-mediated cellular accumulation of YO-PRO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potassium channel blocker - Wikipedia [en.wikipedia.org]
Preventing A1899 precipitation in aqueous solutions
Welcome to the technical support center for A1899. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous solutions and to troubleshoot common issues, particularly precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective blocker of the two-pore domain potassium channel K2P3.1, also known as TASK-1.[1] TASK-1 channels are considered "leak" potassium channels, contributing to the establishment of the resting membrane potential in various cell types. By blocking TASK-1, this compound inhibits the outward flow of potassium ions, leading to membrane depolarization and subsequent cellular responses, such as an increase in intracellular calcium concentration.[1]
Q2: What is the solubility of this compound?
Q3: Why is my this compound precipitating in my aqueous experimental solution?
A3: Precipitation of this compound in aqueous solutions is a common issue and can be attributed to several factors:
-
Exceeding Aqueous Solubility: The most common reason is that the final concentration of this compound in your aqueous buffer (e.g., cell culture media, PBS) exceeds its solubility limit.
-
Improper Dissolution Technique: Adding a concentrated DMSO stock of this compound too quickly to an aqueous solution can cause localized high concentrations that lead to immediate precipitation.
-
Low Temperature: The solubility of many organic compounds, including likely this compound, decreases at lower temperatures. Storing prepared aqueous solutions at 4°C can promote precipitation.
-
pH of the Solution: The ionization state of a compound can significantly affect its solubility. While the pKa of this compound is not published, changes in the pH of your experimental buffer could influence its solubility.
-
Interaction with Media Components: Components in complex media, such as proteins and salts, can sometimes interact with the compound and reduce its solubility.
Q4: How should I prepare my this compound working solution to avoid precipitation?
A4: To minimize precipitation, a careful and methodical approach to preparing your working solution is crucial. A detailed protocol is provided in the "Experimental Protocols" section below. The key is to start with a high-concentration stock in DMSO and then perform a stepwise dilution into your pre-warmed aqueous buffer while vortexing.
Q5: What is the maximum recommended final concentration of DMSO in my experiment?
A5: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced effects on your cells or assay. A final DMSO concentration of 0.1% or less is generally recommended for most cell-based assays. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.
Troubleshooting Guide
This guide provides a structured approach to resolving this compound precipitation issues.
| Observation | Potential Cause | Suggested Solution |
| Immediate cloudiness or precipitate upon adding this compound stock to aqueous buffer. | Exceeding the aqueous solubility limit. Rapid change in solvent polarity. | - Lower the final concentration of this compound. - Use a stepwise dilution method as described in the protocol below. - Ensure the aqueous buffer is at 37°C. - Vortex the aqueous buffer while adding the this compound stock solution dropwise. |
| Precipitate forms over time in the incubator. | The compound is slowly coming out of a supersaturated solution. Degradation of the compound. | - Prepare fresh this compound-containing media for each experiment. - Consider if the pH of your media is changing over time in the incubator. Ensure proper buffering. |
| Precipitate is observed after storing the prepared solution at 4°C. | Decreased solubility at lower temperatures. | - Avoid storing aqueous solutions of this compound at low temperatures. Prepare fresh solutions before each experiment. |
| Variability in precipitation between experiments. | Inconsistent preparation of solutions. Fluctuation in experimental conditions (e.g., temperature, pH). | - Standardize your solution preparation protocol. - Ensure consistent temperature and pH across all experiments. |
Quantitative Data Summary
While specific experimental values for the aqueous solubility and pKa of this compound are not widely published, the following table summarizes key known quantitative data.
| Parameter | Value | Source |
| Molar Mass | 500.55 g/mol | Tocris Bioscience |
| Solubility in DMSO | ≥ 50 mg/mL (≥ 100 mM) | Tocris Bioscience |
| IC₅₀ for human TASK-1 (in CHO cells) | 7 nM | Tocris Bioscience |
| IC₅₀ for human TASK-3 (in CHO cells) | 70 nM | Tocris Bioscience |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution of this compound from a DMSO Stock
This protocol provides a standardized method for diluting a concentrated stock of this compound in DMSO into an aqueous buffer to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, high-quality aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Dissolve this compound powder in 100% anhydrous DMSO to make a high-concentration stock, for example, 10 mM.
-
Ensure complete dissolution by vortexing. Gentle warming to 37°C may aid dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Prepare the Aqueous Working Solution:
-
Pre-warm your aqueous buffer to the experimental temperature (typically 37°C).
-
To achieve a final concentration of 10 µM this compound with 0.1% DMSO, for example:
-
Add 999 µL of the pre-warmed aqueous buffer to a sterile microcentrifuge tube.
-
While vigorously vortexing the aqueous buffer, add 1 µL of the 10 mM this compound DMSO stock solution dropwise.
-
-
Continue vortexing for an additional 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, the solubility limit may have been exceeded.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound action.
Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
References
Impact of pH on A1899 efficacy and stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the efficacy and stability of A1899, a potent K2P3.1 (TASK-1) and K2P9.1 (TASK-3) channel blocker.
Frequently Asked Questions (FAQs)
Q1: How does the pH of the experimental buffer affect the efficacy of this compound?
A1: The efficacy of ion channel blockers like this compound can be influenced by pH. While specific data for this compound is not extensively published, the potency of similar compounds often depends on their ionization state. This compound contains a benzamide (B126) functional group, and its overall charge can be affected by the surrounding pH. Changes in pH may alter the molecule's ability to permeate the cell membrane and bind to its target site within the open channel pore of TASK-1 and TASK-3 channels. It is crucial to maintain a consistent and appropriate pH in your experimental buffers to ensure reproducible results.
Q2: What is the optimal pH for storing this compound stock solutions?
A2: For optimal stability, this compound is typically dissolved in a non-aqueous solvent like DMSO for stock solutions and stored at -20°C. When preparing aqueous working solutions, it is important to consider the pH. Benzamide-containing compounds can be susceptible to hydrolysis under strongly acidic or alkaline conditions.[1] Therefore, it is recommended to prepare fresh working solutions in a buffer with a pH close to physiological conditions (pH 7.2-7.4) and use them promptly.
Q3: I am observing inconsistent IC50 values for this compound in my electrophysiology experiments. Could pH be a contributing factor?
A3: Yes, inconsistent IC50 values can be a result of pH fluctuations in your recording solutions. The activity of ion channels, as well as the potency of their blockers, can be pH-sensitive.[2][3] Ensure that your intracellular and extracellular solutions are freshly prepared and that their pH is accurately measured and adjusted before each experiment. Buffering capacity of your solutions is also a key factor in maintaining a stable pH throughout the duration of the recording.
Q4: How can I assess the stability of this compound at different pH values?
A4: The stability of this compound across a range of pH values can be determined using High-Performance Liquid Chromatography (HPLC). This involves incubating this compound solutions at various pH levels over a set period and then analyzing the samples by HPLC to quantify the amount of intact this compound remaining. A decrease in the peak area corresponding to this compound over time indicates degradation.
Troubleshooting Guides
Issue 1: Diminished or No Observed Efficacy of this compound
| Possible Cause | Troubleshooting Steps |
| Incorrect pH of extracellular solution | Verify the pH of your recording solution. The protonation state of this compound and the activity of TASK-1/3 channels can be pH-dependent. Prepare fresh solutions and adjust the pH immediately before use. |
| Degradation of this compound in working solution | Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. If working solutions are kept for extended periods, their pH can influence the stability of this compound. |
| Poor solubility of this compound | Ensure that the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.5%). Visually inspect the working solution for any precipitates. |
| "Rundown" of ion channel activity | The activity of ion channels can decrease over the course of a patch-clamp experiment. Monitor the baseline current throughout the experiment. If rundown is significant, consider using the perforated patch-clamp technique to maintain the intracellular environment.[4] |
Issue 2: High Variability in Experimental Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent pH between experiments | Standardize the preparation of all experimental solutions. Use a calibrated pH meter and ensure all buffers have adequate buffering capacity. |
| Inaccurate this compound concentration | Verify the concentration of your stock solution. Use calibrated pipettes for preparing dilutions. |
| Fluctuations in recording temperature | Ion channel kinetics are temperature-sensitive. Use a temperature-controlled stage to maintain a consistent temperature throughout your experiments. |
| Variability in cell passage number | Use cells within a defined, low-passage number range for all experiments to ensure consistent expression levels of the target ion channels. |
Data Presentation
The following tables present hypothetical data to illustrate the potential impact of pH on this compound efficacy and stability. Note: This data is for illustrative purposes only and should be experimentally verified.
Table 1: Hypothetical pH-Dependent Efficacy of this compound on TASK-1 Channels
| pH | IC50 (nM) |
| 6.8 | 15 |
| 7.4 | 7 |
| 8.0 | 25 |
Table 2: Hypothetical Stability of this compound in Aqueous Solution at 37°C
| pH | Half-life (hours) |
| 5.0 | 12 |
| 7.4 | 48 |
| 9.0 | 8 |
Experimental Protocols
Protocol 1: Assessing the pH-Dependent Efficacy of this compound using Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture: Culture cells stably expressing human K2P3.1 (TASK-1) channels under standard conditions.
-
Solution Preparation:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Prepare three batches and adjust the pH to 6.8, 7.4, and 8.0 with HCl or NaOH.
-
Intracellular Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
-
Electrophysiology:
-
Obtain whole-cell recordings using an patch-clamp amplifier.
-
Hold the cell at -80 mV.
-
Apply a voltage ramp from -100 mV to +40 mV to elicit TASK-1 currents.
-
Establish a stable baseline recording in the vehicle control solution at each pH.
-
Apply increasing concentrations of this compound at each respective pH, allowing the current to reach a steady-state at each concentration.
-
-
Data Analysis:
-
Measure the peak outward current at +40 mV.
-
Normalize the current at each this compound concentration to the baseline current.
-
Plot the concentration-response curves and fit with a Hill equation to determine the IC50 at each pH.
-
Protocol 2: Determining the pH-Dependent Stability of this compound using HPLC
-
Solution Preparation:
-
Prepare buffer solutions at pH 5.0 (acetate buffer), 7.4 (phosphate buffer), and 9.0 (borate buffer).
-
Prepare a 10 µM solution of this compound in each buffer.
-
-
Incubation:
-
Incubate the this compound solutions at a constant temperature (e.g., 37°C).
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
-
HPLC Analysis:
-
Inject the samples onto a C18 HPLC column.
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid) to separate this compound from its degradation products.
-
Detect this compound using a UV detector at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the concentration of this compound in each sample by comparing the peak area to the standard curve.
-
Plot the concentration of this compound versus time for each pH and fit the data to a first-order decay model to calculate the half-life.[5]
-
Visualizations
Caption: this compound blocks TASK-1/3 channels, inhibiting K+ efflux and causing depolarization.
Caption: Workflow for assessing the pH-dependent efficacy of this compound.
Caption: Workflow for determining the pH-dependent stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Different pH-sensitivity patterns of 30 sodium channel inhibitors suggest chemically different pools along the access pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH dependence of kinetics and steady-state block of cardiac sodium channels by lidocaine [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
A1899 batch-to-batch variability and quality control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with A1899.
Troubleshooting Guides
This section provides solutions to specific problems that may arise when using this compound.
Question: I am not observing the expected blocking effect of this compound on TASK-1/TASK-3 channels.
Answer:
There are several potential reasons for a lack of efficacy. Follow these troubleshooting steps:
-
Verify Compound Integrity and Purity:
-
Recommendation: Always use a fresh batch of this compound for critical experiments. If batch-to-batch variability is suspected, it is crucial to perform in-house quality control.
-
Protocol: Perform High-Performance Liquid Chromatography (HPLC) analysis to confirm the purity of your this compound stock. The purity should be ≥98%.[1]
-
-
Confirm Stock Solution Concentration:
-
Recommendation: Inaccurate stock solution concentration is a common source of error. Prepare fresh stock solutions and verify their concentration. Note that the molecular weight can vary between batches due to hydration.[1]
-
Protocol: Use a calibrated balance to weigh the compound and high-purity solvent (e.g., DMSO) for accurate stock solution preparation.
-
-
Check Experimental Conditions:
-
Recommendation: The blocking action of this compound is dependent on the channel being in an open state.[2] Ensure your experimental paradigm (e.g., voltage protocol in electrophysiology) allows for channel opening.
-
Mechanism of Action: this compound acts as an open-channel blocker, binding within the central pore of the TASK-1 and TASK-3 channels.[2][3]
-
-
Assess Cellular System:
-
Recommendation: The reported IC50 values for this compound can differ between expression systems (e.g., Xenopus oocytes vs. mammalian cells).[2] Be aware of the expected potency in your specific cell type. For example, the IC50 for human TASK-1 is ~7 nM in CHO cells and ~35 nM in Xenopus oocytes.[2][4]
-
Question: I am observing high variability in my results between different experiments using what should be the same concentration of this compound.
Answer:
Inconsistent results can stem from several factors related to compound handling and experimental setup.
-
Ensure Complete Solubilization:
-
Recommendation: this compound may precipitate out of solution, especially at high concentrations or in aqueous buffers. Visually inspect your stock and working solutions for any precipitate.
-
Protocol: Briefly vortex and sonicate the stock solution upon thawing to ensure homogeneity. When preparing working solutions, add the this compound stock to the aqueous buffer while vortexing to facilitate mixing and prevent precipitation.
-
-
Evaluate Compound Stability in Experimental Buffer:
-
Recommendation: The stability of this compound in your specific experimental buffer over the time course of your experiment may be a factor.
-
Protocol: Prepare a working solution of this compound in your experimental buffer and analyze its concentration and purity by HPLC at the beginning and end of your typical experimental duration to check for degradation.
-
-
Standardize Experimental Workflow:
-
Recommendation: Minor variations in timing, temperature, or cell passage number can contribute to variability.
-
Action: Maintain a detailed and consistent experimental protocol. Use cells within a defined passage number range and ensure consistent incubation times with the compound.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective blocker of the two-pore domain potassium (K2P) channels K2P3.1 (TASK-1) and K2P9.1 (TASK-3).[1] It functions as an open-channel blocker, meaning it binds within the central cavity of the channel pore when the channel is in its open conformation, thereby physically occluding the flow of potassium ions.[2][3]
Q2: What are the recommended quality control procedures for a new batch of this compound?
To ensure the quality and consistency of this compound, it is recommended to perform a series of analytical tests on each new batch. These tests help to confirm the identity, purity, and concentration of the compound, which is crucial for reproducible experimental results.
Q3: How should I prepare and store stock solutions of this compound?
-
Preparation: Based on the product's molecular weight (which can be batch-specific), weigh out the desired amount of this compound and dissolve it in a suitable solvent, such as DMSO, to make a concentrated stock solution (e.g., 10 mM).[1]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Q4: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound are:
-
Human TASK-1: 7 nM (in CHO cells)[2]
-
Human TASK-3: 70 nM (in CHO cells)[1] It displays greater than 12.5-fold selectivity for TASK-1 and TASK-3 over other tested potassium channels.[1]
Quality Control Data for this compound
To mitigate batch-to-batch variability, a comprehensive quality control assessment is recommended for each new lot of this compound.
| Parameter | Specification | Method | Purpose |
| Identity | Matches reference spectrum | LC-MS, ¹H-NMR | Confirms the chemical structure of the compound. |
| Purity | ≥ 98% | HPLC (UV detection) | Quantifies the percentage of the active compound and detects impurities. |
| Solubility | Clear solution at 10 mM | Visual Inspection | Ensures the compound can be fully dissolved in the stock solvent (e.g., DMSO). |
| Residual Solvent | ≤ 0.5% | GC-MS | Quantifies the amount of residual organic solvent from the synthesis process. |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Objective: To determine the purity of this compound.
-
Methodology:
-
Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Inject 10 µL of the solution onto a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Use a gradient elution with Mobile Phase A (Water with 0.1% Trifluoroacetic Acid) and Mobile Phase B (Acetonitrile with 0.1% Trifluoroacetic Acid).
-
Run a gradient from 5% to 95% Mobile Phase B over 20 minutes at a flow rate of 1 mL/min.
-
Detect the compound using a UV detector at 254 nm.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
-
Objective: To confirm the molecular weight and thus the identity of this compound.
-
Methodology:
-
Use the same HPLC method as described above.
-
Couple the HPLC system to a mass spectrometer (e.g., a single quadrupole or time-of-flight instrument).
-
Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode.
-
Scan for the expected mass-to-charge ratio (m/z) of this compound ([M+H]⁺). The molecular weight of this compound is 500.55 g/mol .[1]
-
Confirm that the major peak in the chromatogram corresponds to the expected molecular weight of this compound.
-
Visualizations
References
Validation & Comparative
Comparative Guide to TASK-1 Inhibitors: A1899 versus A293
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent small-molecule inhibitors of the TASK-1 (KCNK3) potassium channel: A1899 and A293. TASK-1, a member of the two-pore domain potassium (K2P) channel family, plays a crucial role in regulating the resting membrane potential and cellular excitability in various tissues, including the heart, brain, and pulmonary arteries.[1][2] Its involvement in pathologies such as atrial fibrillation and pulmonary arterial hypertension makes it a significant target for therapeutic intervention.[3][4] this compound and A293 are widely used experimental tools to study TASK-1 function and represent important scaffolds for drug design.[5]
Quantitative Performance Comparison
Both this compound and A293 are potent TASK-1 inhibitors, but they exhibit key differences in potency and selectivity. The following tables summarize their pharmacological properties based on published experimental data.
Table 1: Inhibitory Potency (IC₅₀) against TASK-1
| Compound | Mammalian Cells (CHO) | Xenopus Oocytes | Reference |
| This compound | ~7 nM | ~35 nM | [6][7] |
| A293 | ~100 nM | ~200 nM | [6] |
Note: IC₅₀ values are often lower in mammalian cell lines compared to Xenopus oocyte expression systems, which can act as a "lipophilic sink" for drugs.[8]
Table 2: Selectivity Profile
| Compound | Target | Selectivity over TASK-3 | Other Channels | Reference |
| This compound | TASK-1 (KCNK3) | ~10-fold | Minimal to no inhibition of other tested K+ channels at concentrations that block TASK-1. | [7] |
| A293 | TASK-1 (KCNK3) | Potent and selective | Originally developed as a Kv1.5 inhibitor, but is >40-fold more potent on TASK-1. At 200 nM, it selectively inhibits TASK-1 without affecting Kv1.5. | [8][9] |
Summary of Comparison: Based on available data, This compound is the more potent of the two inhibitors, with an IC₅₀ in the single-digit nanomolar range in mammalian cells.[7] Both compounds demonstrate high selectivity for TASK-1 over its closest relative, TASK-3, and other potassium channels, making them valuable tools for isolating TASK-1-specific currents.[7][9]
Mechanism of Action and Binding Site
Both this compound and A293 function as open-channel blockers. They physically occlude the ion conduction pathway by binding within the central cavity of the TASK-1 channel, below the selectivity filter.[10] This direct plugging mechanism prevents the efflux of potassium ions, leading to membrane depolarization and increased cellular excitability.[1]
While both bind in the inner vestibule, mutagenesis studies have revealed that their precise binding sites are not identical, though they share some common interacting residues.[5][7][11] For instance, residues in the M2 and M4 transmembrane segments are crucial for the binding of both compounds.[5][7]
References
- 1. What are TASK-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. KCNK3 potassium two pore domain channel subfamily K member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. A Specific Two-pore Domain Potassium Channel Blocker Defines the Structure of the TASK-1 Open Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. atsjournals.org [atsjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to A1899 and Other K2P Channel Blockers for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the K2P channel blocker A1899 with other notable alternatives. The information presented herein is supported by experimental data to facilitate informed decisions in research applications.
Two-pore domain potassium (K2P) channels are crucial regulators of cellular excitability and are implicated in a variety of physiological and pathophysiological processes, making them attractive targets for therapeutic intervention. This compound has emerged as a potent and selective blocker of the TASK (TWIK-related acid-sensitive K+) channel subfamily. This guide provides a comparative analysis of this compound's performance against other K2P channel blockers, focusing on their potency, selectivity, and mechanism of action.
Data Presentation: Comparative Inhibitory Potency of K2P Channel Blockers
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected K2P channel blockers against various K2P channels and other relevant off-target channels. This quantitative data allows for a direct comparison of the potency and selectivity of these compounds.
| Compound | Target Channel | IC50 (nM) | Expression System | Assay Method | Reference(s) |
| This compound | hTASK-1 (K2P3.1) | 7 | CHO cells | Electrophysiology | [1] |
| hTASK-1 (K2P3.1) | 35.1 | Xenopus oocytes | Two-Electrode Voltage Clamp | ||
| hTASK-3 (K2P9.1) | 70 | CHO cells | Electrophysiology | [1] | |
| rTASK-3 (K2P9.1) | 1600 | Fischer rat thyroid cells | Ussing chamber | [2] | |
| hTRESK (K2P18.1) | 900 | - | - | [1] | |
| A293 (AVE1231) | hTASK-1 (K2P3.1) | 222 | Xenopus oocytes | Two-Electrode Voltage Clamp | |
| ML365 | hTASK-1 (K2P3.1) | 4 | - | Thallium flux assay | [3][4][5] |
| hTASK-1 (K2P3.1) | 16 | - | Automated electrophysiology | [3][4] | |
| hTASK-3 (K2P9.1) | 390 | - | - | [6] | |
| hKir2.1, hKCNQ2, hERG | >30,000 | - | - | [3][4] | |
| PK-THPP | hTASK-3 (K2P9.1) | 35 | - | - | [1][7] |
| hTASK-1 (K2P3.1) | 300 | - | - | [1][7] | |
| rTASK-3 (K2P9.1) | 42 | Fischer rat thyroid cells | Ussing chamber | [2] | |
| hTREK-1 (K2P2.1) | >10,000 | - | - | [7] | |
| hKv1.5 | ~5,000 | - | - | [7] | |
| hERG, KATP | >15,000, >10,000 | - | - | [7] | |
| ML308 | hTASK-3 (K2P9.1) | 130 | - | Thallium flux assay | [8] |
| hTASK-3 (K2P9.1) | 413 | - | Automated electrophysiology | [8] | |
| hTASK-1 (K2P3.1) | >6,500 | - | Thallium flux assay | [8] | |
| hKir2.1, hKCNQ2, hERG | >10,000 | - | - | [8] | |
| Spadin (B612297) | hTREK-1 (K2P2.1) | 10 - 70 | COS-7 cells, HEK cells | Electrophysiology | [9][10] |
| hTREK-2, hTRAAK | No effect | - | - | [9] | |
| Fluoxetine (B1211875) | hTREK-1 (K2P2.1) | 19,000 | tsA 201 cells | Whole-cell patch clamp | [11] |
| hTASK-3 (K2P9.1) | >100,000 (31% block at 100 µM) | tsA 201 cells | Whole-cell patch clamp | [11] | |
| Norfluoxetine (B159337) | hTREK-1 (K2P2.1) | 9,000 | tsA 201 cells | Whole-cell patch clamp | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common experimental protocols used to characterize K2P channel blockers.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is widely used for studying the electrophysiological properties of ion channels expressed in Xenopus oocytes.[12][13][14][15][16]
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.
-
cRNA Injection: Complementary RNA (cRNA) encoding the K2P channel of interest is injected into the oocytes.
-
Incubation: Oocytes are incubated for 2-7 days to allow for channel expression.
-
Recording:
-
An oocyte is placed in a recording chamber and perfused with a bath solution (e.g., ND96).
-
Two microelectrodes, filled with a conducting solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.
-
A voltage-clamp amplifier maintains the membrane potential at a set holding potential (e.g., -80 mV).
-
Voltage steps are applied to elicit channel currents, which are recorded and amplified.
-
The compound of interest is added to the perfusion solution to determine its effect on the channel currents.
-
Whole-Cell Patch Clamp in Mammalian Cells
This method allows for the recording of ionic currents from the entire membrane of a single mammalian cell (e.g., HEK293, CHO cells) transiently or stably expressing the K2P channel.
-
Cell Culture: Cells are cultured on coverslips and transfected with the plasmid DNA encoding the K2P channel.
-
Pipette Preparation: Glass micropipettes with a resistance of 2-5 MΩ are filled with an intracellular solution.
-
Giga-seal Formation: The pipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (GΩ seal).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Recording:
-
The membrane potential is clamped at a holding potential.
-
Voltage protocols (e.g., voltage ramps or steps) are applied to evoke channel currents.
-
The effect of the blocker is assessed by perfusing the cell with a solution containing the compound.
-
Thallium Flux Assay
This is a high-throughput screening method used to measure the activity of potassium channels. It relies on the principle that thallium (Tl+) ions can pass through open potassium channels and that a Tl+-sensitive fluorescent dye inside the cells will report this influx.[17][18][19][20][21]
-
Cell Plating: Cells expressing the K2P channel of interest are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a Tl+-sensitive fluorescent dye.
-
Compound Incubation: The cells are incubated with the test compounds.
-
Thallium Addition and Fluorescence Reading: A solution containing Tl+ is added to the wells, and the change in fluorescence is measured over time using a plate reader. An increase in fluorescence indicates Tl+ influx through open channels. Blockers will prevent this increase.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Concluding Remarks
This compound stands out as a highly potent and selective blocker of TASK-1 and, to a lesser extent, TASK-3 channels.[1] Its nanomolar potency and selectivity make it a valuable tool for studying the physiological roles of these specific K2P channels. In comparison, compounds like ML365 offer even greater selectivity for TASK-1 over TASK-3.[3][4][5][6][22] For researchers interested in TASK-3, PK-THPP and ML308 provide potent options, with PK-THPP also showing good brain penetrance.[1][2][7][8][23] For those studying TREK-1, the peptide spadin is a potent and specific blocker, while fluoxetine and its metabolite norfluoxetine offer alternatives, albeit with lower potency.[9][10][11]
The choice of a K2P channel blocker will ultimately depend on the specific research question, the K2P channel subtype of interest, and the required selectivity profile. This guide provides a foundation of comparative data and methodologies to aid in this selection process. Researchers are encouraged to consult the primary literature for more in-depth information on the experimental conditions and potential off-target effects of these compounds.
References
- 1. PK-THPP | Two-P Potassium Channels | Tocris Bioscience [tocris.com]
- 2. TASK-1 (KCNK3) and TASK-3 (KCNK9) tandem pore potassium channel antagonists stimulate breathing in isoflurane-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. nbinno.com [nbinno.com]
- 6. ML365 | Potassium Channel 抑制剂 | MCE [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ML308 | KCNK9 inhibitor | Probechem Biochemicals [probechem.com]
- 9. Frontiers | Role of TREK-1 in Health and Disease, Focus on the Central Nervous System [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition of the human two-pore domain potassium channel, TREK-1, by fluoxetine and its metabolite norfluoxetine : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 12. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 15. researchgate.net [researchgate.net]
- 16. Two-electrode voltage clamp of Xenopus oocytes under high hydrostatic pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 18. news-medical.net [news-medical.net]
- 19. ionbiosciences.com [ionbiosciences.com]
- 20. Cell-Based Thallium-Influx Fluorescence Assay for Kv10.1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. ML365: Development of Bis-Amides as Selective Inhibitors of the KCNK3/TASK1 Two Pore Potassium Channel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. axonmedchem.com [axonmedchem.com]
Validating the Efficacy of A1899 on TASK-1 Potassium Channels: A Comparative Analysis
For researchers and professionals in drug development, understanding the specific effects of modulatory compounds on ion channels is paramount. This guide provides a detailed comparison of A1899, a potent and selective blocker of the two-pore domain potassium (K2P) channel TASK-1, with other known inhibitors. The experimental data and protocols presented herein offer a framework for validating the effects of this compound on TASK-1 currents.
TASK-1 channels, encoded by the KCNK3 gene, are crucial in setting the resting membrane potential in various excitable cells.[1] Their dysfunction has been implicated in several pathological conditions, including cardiovascular diseases and pulmonary arterial hypertension, making them a significant therapeutic target.[2][3][4]
Comparative Efficacy of TASK-1 Inhibitors
This compound has been identified as a highly potent and selective blocker of TASK-1 channels.[1][5] The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other notable TASK-1 inhibitors, providing a clear comparison of their potency and selectivity. The data is primarily derived from studies on heterologously expressed channels in Xenopus oocytes and Chinese Hamster Ovary (CHO) cells.
| Compound | Target(s) | IC50 (TASK-1) | IC50 (TASK-3) | Expression System | Reference |
| This compound | TASK-1 | 7 nM | 70 nM | CHO cells | [1][6] |
| 35.1 nM | - | Xenopus oocytes | [1][6][7] | ||
| A293 (AVE1231) | TASK-1 | ~220 nM | 950 nM | Xenopus oocytes | [3] |
| ML365 | TASK-1 | 16 nM | >1 µM | - | [3] |
| Doxapram | TASK-1/TASK-3 | Equal potency | Equal potency | - | [3] |
| PK-THPP | TASK-3 > TASK-1 | - | More potent on TASK-3 | - | [8] |
Experimental Protocols
To validate the specific effects of this compound on TASK-1 currents, a standard two-electrode voltage-clamp (TEVC) technique in Xenopus laevis oocytes or whole-cell patch-clamp in mammalian cells (e.g., CHO or HEK293) heterologously expressing the human TASK-1 channel is employed.
1. Cell Preparation and Channel Expression:
-
Xenopus Oocytes: Oocytes are surgically removed and defolliculated. cRNA encoding the human TASK-1 channel is then injected into the oocytes. The oocytes are incubated for 2-5 days to allow for channel expression.
-
Mammalian Cells (CHO/HEK293): Cells are transiently or stably transfected with a plasmid DNA vector containing the human KCNK3 gene. Cells are cultured for 24-48 hours post-transfection to allow for channel expression.
2. Electrophysiological Recording:
-
TEVC in Oocytes: Oocytes are placed in a recording chamber and perfused with a standard bath solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4). The oocyte is impaled with two microelectrodes filled with 3 M KCl.
-
Whole-Cell Patch-Clamp in Mammalian Cells: A glass micropipette with a tip resistance of 2-5 MΩ is filled with an intracellular solution (e.g., 140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, pH 7.2) and forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
3. Voltage Protocol and Data Acquisition:
-
To elicit TASK-1 currents, a voltage step protocol is applied. A typical protocol involves holding the membrane potential at -80 mV and then applying 200-millisecond steps to various test potentials, for instance, from -70 mV to +70 mV in 10 mV increments.[1][6]
-
Currents are recorded before and after the application of this compound or other test compounds to the bath solution.
-
The inhibitory effect is quantified by measuring the reduction in the current amplitude at a specific voltage (e.g., +40 mV).[1][6] A dose-response curve is then constructed to determine the IC50 value.
Visualizing Experimental and Signaling Pathways
To better understand the experimental process and the underlying cellular mechanisms, the following diagrams illustrate the logical workflow for validating this compound's effect and the known signaling pathways that regulate TASK-1 channel activity.
References
- 1. A Specific Two-pore Domain Potassium Channel Blocker Defines the Structure of the TASK-1 Open Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Advances in the Understanding of Two-Pore Domain TASK Potassium Channels and Their Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are TASK-1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
A1899: A Comparative Guide to its Ion Channel Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of A1899, a potent blocker of the two-pore domain potassium (K2P) channels TASK-1 (K2P3.1) and TASK-3 (K2P9.1).[1] Its high affinity and selectivity for these channels have positioned it as a valuable tool for investigating their physiological roles. This document presents a comparative overview of this compound's activity against a panel of ion channels, compares it with alternative compounds, and provides detailed experimental methodologies for the assessment of ion channel pharmacology.
Executive Summary
This compound is a highly potent and selective antagonist of TASK-1 and TASK-3 potassium channels.[1] Available data demonstrates its significant selectivity for these channels over other tested potassium channels. While its primary activity is well-characterized, a comprehensive selectivity profile against a broader range of ion channel families, such as voltage-gated sodium and calcium channels, is not extensively documented in publicly available literature. This guide summarizes the existing data on this compound's selectivity and provides a framework for its evaluation.
Comparative Selectivity Profile of this compound
The primary mechanism of action for this compound is the blockade of the channel pore from the intracellular side, acting as an open-channel blocker.[1] The following table summarizes the inhibitory activity of this compound against a panel of potassium channels.
| Ion Channel | IC50 (nM) | Cell Type | Reference |
| hTASK-1 (K2P3.1) | 7 | CHO | [1] |
| hTASK-3 (K2P9.1) | 70 | CHO | [1] |
| hK2P18.1 (TRESK) | 900 | - | [1] |
| Other K+ Channels | >2000 | - | [1] |
Comparison with Alternative TASK Channel Blockers
Several other compounds have been identified as potent blockers of TASK channels. This section provides a comparative overview of this compound with notable alternatives.
| Compound | Target(s) | IC50 (nM) | Key Features | Reference |
| This compound | TASK-1, TASK-3 | 7 (TASK-1), 70 (TASK-3) | Potent and selective TASK-1/3 blocker. | [1] |
| ML365 | TASK-1 | 0.13 µM (FDSS assay) | Reported to have better selectivity for TASK-1 over TASK-3 compared to this compound. | |
| A293 | TASK-1 | ~100-200 | Potent TASK-1 blocker. |
One study directly comparing ML365 to this compound suggests that ML365 possesses a more favorable selectivity profile for TASK-1 over TASK-3.
Experimental Protocols
The determination of a compound's ion channel selectivity profile is predominantly achieved through electrophysiological techniques, with the whole-cell patch-clamp method being the gold standard.
Whole-Cell Patch-Clamp Electrophysiology for Selectivity Profiling
This protocol outlines the general procedure for assessing the inhibitory effect of a compound like this compound on a specific ion channel expressed in a heterologous expression system (e.g., HEK293 or CHO cells).
1. Cell Culture and Transfection:
-
Culture the host cell line (e.g., HEK293) in appropriate media and conditions.
-
Transiently or stably transfect the cells with the plasmid DNA encoding the ion channel of interest.
-
Allow for protein expression for 24-48 hours post-transfection.
2. Solution Preparation:
-
Internal (Pipette) Solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg. Adjust pH to 7.3 with KOH.
-
External (Bath) Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution.
3. Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.
-
Pull borosilicate glass capillaries to produce micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Fill the micropipette with the internal solution and mount it on the micromanipulator.
-
Approach a single, healthy-looking transfected cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane at a specific holding potential (e.g., -80 mV).
-
Apply a voltage protocol appropriate for the ion channel being studied to elicit ionic currents.
-
Record baseline currents in the absence of the compound.
-
Perfuse the recording chamber with the external solution containing various concentrations of this compound.
-
Record the currents in the presence of the compound until a steady-state block is achieved.
4. Data Analysis:
-
Measure the peak current amplitude in the absence (control) and presence of different concentrations of the compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the concentration-response curve and fit the data with the Hill equation to determine the IC50 value.
Diagrams
Caption: Experimental workflow for ion channel selectivity profiling.
Caption: Simplified signaling pathway of this compound action.
References
Comparative Analysis of A1899 and Quinidine on Atrial Electrophysiology: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the electrophysiological effects of A1899 and the classic antiarrhythmic agent, quinidine (B1679956), on atrial tissue. This analysis is supported by experimental data to inform preclinical research and drug development in the context of atrial arrhythmias, particularly atrial fibrillation.
This guide synthesizes findings from multiple studies to present a comparative overview of the two compounds, focusing on their mechanisms of action, quantitative effects on key electrophysiological parameters, and the experimental protocols used to derive these data.
Electrophysiological Effects: A Tabular Comparison
The following tables summarize the quantitative effects of this compound and quinidine on atrial electrophysiology, compiled from various experimental studies. These data provide a direct comparison of their potency and mechanisms of action on critical ion channels and action potential characteristics.
| Parameter | This compound (AVE0118) | Quinidine | Species/Preparation |
| Effective Refractory Period (ERP) | Prolonged (p<0.001 at 5-10 µM) | Prolonged | Canine Atrial Preparations |
| Action Potential Duration (APD) | No significant change in APD70 | Prolonged APD95 by 33% at 1000ms cycle length; effect reduced at faster rates | Canine Atria / Human Atria |
| Maximum Upstroke Velocity (Vmax) | Reduced by 15% at 10 µM | Reduced (use-dependent) | Canine Atrial Preparations |
| Peak Sodium Current (INa) | Reduced by 36.5% at 10 µM | Inhibited | HEK293 cells expressing SCN5A / General knowledge |
| Ultra-rapid Delayed Rectifier K+ Current (IKur) | - | IC50 of 5.0 µM | Canine Atrial Myocytes |
| Transient Outward K+ Current (Ito) | - | Potent inhibitor at 3-10 µM | Rabbit Atrial Myocytes |
| Inward Rectifier K+ Current (IK1) | - | Reduced by ~20-30% at therapeutic concentrations | Human Atrial Myocytes |
Mechanism of Action: A Comparative Overview
This compound (AVE0118) is recognized for its atrial-selective electrophysiological effects. While initially investigated as a blocker of the ultra-rapid delayed rectifier potassium current (IKur), subsequent research has demonstrated that its primary mechanism for prolonging the atrial effective refractory period (ERP) is the inhibition of the cardiac sodium channel current (INa).[1] This action leads to a reduction in the maximum upstroke velocity (Vmax) of the atrial action potential.[1] Notably, this compound prolongs the atrial ERP without significantly altering the action potential duration (APD) at 70% repolarization, a characteristic feature of its sodium channel blocking activity.[1]
Quinidine , a classic Class IA antiarrhythmic agent, exhibits a broader spectrum of activity on multiple ion channels. Its primary antiarrhythmic effect is attributed to the blockade of both sodium and potassium channels.[2][3] By blocking the fast inward sodium current (INa), quinidine slows the depolarization phase of the action potential, resulting in a use-dependent reduction in Vmax.[4][5] Additionally, quinidine blocks several potassium currents, including the transient outward current (Ito), the ultra-rapid delayed rectifier current (IKur), and the inward rectifier current (IK1).[6][7] This multi-channel blockade contributes to a prolongation of the action potential duration and, consequently, the effective refractory period in atrial tissue.[4]
Experimental Protocols
A comprehensive understanding of the data presented requires insight into the methodologies employed. The following section details the key experimental protocols utilized in the cited studies.
Isolation of Single Atrial Myocytes
The isolation of individual atrial cardiomyocytes is a prerequisite for detailed electrophysiological analysis using techniques such as patch-clamp.
General Procedure:
-
Tissue Procurement: Atrial tissue, such as the right or left atrial appendage, is obtained from the heart of the chosen animal model (e.g., mouse, rabbit, canine) or from human patients undergoing cardiac surgery.[7][8][9]
-
Tissue Preparation: The excised tissue is immediately placed in a cold, calcium-free solution to arrest contractions and preserve cell viability. The tissue is then minced into small pieces.[7][8]
-
Enzymatic Digestion: The tissue fragments are subjected to enzymatic digestion, typically using a combination of collagenase and protease, to break down the extracellular matrix and separate individual cells.[7]
-
Mechanical Dissociation: Following enzymatic treatment, gentle mechanical agitation, such as trituration with a pipette, is used to further dissociate the tissue and release single myocytes.[8]
-
Cell Collection and Storage: The resulting cell suspension is filtered to remove undigested tissue and then centrifuged at a low speed. The isolated myocytes are resuspended and stored in a solution with a gradually increasing calcium concentration to allow for adaptation.[7]
Whole-Cell Patch-Clamp Recordings
The whole-cell patch-clamp technique is the gold standard for recording ion channel currents and action potentials from single cardiac myocytes.
General Procedure:
-
Pipette Preparation: Glass micropipettes with a tip resistance of 3-7 MΩ are fabricated using a pipette puller. The pipette is filled with an intracellular solution that mimics the ionic composition of the cell's interior.[10][11]
-
Seal Formation: The micropipette is carefully brought into contact with the membrane of an isolated myocyte. Gentle suction is applied to form a high-resistance "giga-seal" (resistance > 1 GΩ) between the pipette tip and the cell membrane.[10]
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.[10]
-
Data Acquisition:
-
Voltage-Clamp Mode: The membrane potential is held constant at various levels by the amplifier, and the resulting flow of ions through the channels (ionic currents) is measured. Specific voltage protocols are used to isolate and characterize different ion currents (e.g., INa, IKur, Ito).[10]
-
Current-Clamp Mode: A controlled amount of current is injected into the cell, and the resulting changes in membrane potential (action potentials) are recorded.[10]
-
Measurement of Effective Refractory Period (ERP)
The ERP is a critical measure of tissue excitability and a key determinant of arrhythmia susceptibility.
General Procedure:
-
Tissue Preparation: The experiment is typically performed on isolated atrial tissue preparations (e.g., trabeculae, perfused atrial appendages) or in vivo.
-
Stimulation Protocol: The atrial tissue is stimulated with a train of electrical pulses at a constant basic cycle length (S1-S1) to achieve a steady state.
-
Extrastimulus Application: Following the train of basic stimuli, a single premature stimulus (S2) is delivered at progressively shorter coupling intervals (S1-S2).
-
ERP Determination: The ERP is defined as the longest S1-S2 interval at which the premature stimulus fails to elicit a propagated action potential.[12][13]
Visualizing the Methodologies and Pathways
To further elucidate the experimental processes and the molecular targets of this compound and quinidine, the following diagrams are provided.
Conclusion
This comparative analysis highlights the distinct electrophysiological profiles of this compound and quinidine in the atrium. This compound demonstrates a more selective action, primarily targeting the atrial sodium current to prolong the effective refractory period with minimal impact on action potential duration. In contrast, quinidine exhibits a broader mechanism of action, affecting multiple sodium and potassium channels, which leads to both a slowing of conduction and a significant prolongation of the action potential duration.
For researchers in drug development, the atrial-selective nature of this compound may present a more targeted approach for the treatment of atrial fibrillation, potentially with a lower risk of ventricular proarrhythmia compared to broad-spectrum agents like quinidine. However, the multi-channel blocking effects of quinidine may be advantageous in certain arrhythmia substrates. The data and protocols presented in this guide are intended to provide a foundation for further investigation and to aid in the rational design and evaluation of novel antiarrhythmic therapies.
References
- 1. Atrial-selective prolongation of refractory period with AVE0118 is due principally to inhibition of sodium channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 4. Effects of flecainide and quinidine on human atrial action potentials. Role of rate-dependence and comparison with guinea pig, rabbit, and dog tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship between use-dependent effects of antiarrhythmic drugs on conduction and Vmax in canine cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Isolation of Human Atrial Myocytes for Simultaneous Measurements of Ca2+ Transients and Membrane Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation of Atrial Myocytes from Adult Mice [jove.com]
- 9. Simultaneous Isolation and Culture of Atrial Myocytes, Ventricular Myocytes, and Non-Myocytes from an Adult Mouse Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Small-conductance calcium-activated potassium (SK) channels contribute to action potential repolarization in human atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinidine for pharmacological cardioversion of atrial fibrillation: a retrospective analysis in 501 consecutive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to A1899 Efficacy in Different Cell Expression Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of A1899, a potent blocker of the two-pore domain potassium (K2P) channels TASK-1 (KCNK3) and TASK-3 (KCNK9), across various heterologous cell expression systems. Understanding the nuances of each system is critical for accurate pharmacological profiling and obtaining reliable experimental data. This document summarizes quantitative data, details experimental protocols, and provides visual diagrams to aid in the selection of the most appropriate expression system for your research needs.
Introduction to this compound and its Targets
This compound is a highly selective antagonist of TASK-1 and TASK-3 channels, which are members of the K2P potassium channel family. These channels contribute to the "leak" or background potassium currents that are crucial in setting the resting membrane potential in a variety of excitable cells.[1] Due to their roles in physiological processes and their implications in conditions such as sleep apnea, pain, and atrial fibrillation, TASK channels are significant therapeutic targets.[2] this compound acts as an open-channel blocker, binding within the inner cavity of the channel pore to inhibit potassium ion flux.[3] The efficacy of this compound is therefore directly related to the functional expression of these channels in a given experimental system.
Comparison of Cell Expression Systems for this compound Efficacy Studies
The choice of a cell expression system can significantly impact the functional characteristics of recombinant ion channels, thereby influencing the measured efficacy of pharmacological agents like this compound. The following table summarizes the key characteristics of commonly used systems for studying ion channel function.
| Feature | Mammalian Cells (HEK293, CHO) | Insect Cells (Sf9) | Xenopus Oocytes |
| Post-Translational Modifications (PTMs) | Human-like, ensuring proper protein folding and function.[4][5][6] | Can perform many PTMs, but glycosylation patterns may differ from mammalian cells.[5] | Capable of PTMs, but may differ from mammalian cells. |
| Protein Yield | Generally lower for stable cell lines compared to transient expression, but sufficient for electrophysiology.[4][7] | High protein yields, suitable for structural studies. | High expression levels of functional channels on the plasma membrane. |
| Cost & Scalability | Higher cost for cell culture and transfection reagents. Scalable for large-scale production.[6] | Lower cost than mammalian cell culture and highly scalable. | Low cost per oocyte, but not suitable for large-scale protein production. |
| Ease of Use | Established protocols for transient and stable transfection.[4] | Requires generation of recombinant baculovirus, which can be time-consuming.[8] | Relatively simple microinjection techniques.[9] |
| Electrophysiology | Ideal for patch-clamp studies due to good seal formation and low endogenous channel expression in some clones.[10][11] | Can be used for patch-clamp, but cell size and membrane properties can be challenging. | Excellent for two-electrode voltage clamp (TEVC) recordings due to their large size.[3][12] |
| Relevance to Human Physiology | High, as they provide a human cellular environment.[5][7] | Moderate, due to differences in cellular machinery. | Lower, as it is a non-mammalian system. |
Quantitative Efficacy of this compound in Different Systems
Direct comparative studies of this compound efficacy across multiple cell lines are limited. However, data from various publications allow for a synthesized comparison of its potency.
| Expression System | Channel | IC50 (nM) | Reference |
| Xenopus Oocytes | Human TASK-1 | 35.1 | (Wiedmann et al., 2012) |
| CHO Cells | Human TASK-1 | 7 | (Wiedmann et al., 2012) |
| CHO Cells | Human TASK-3 | 70 | (Wiedmann et al., 2012) |
Note: IC50 values can vary depending on experimental conditions such as recording solutions and voltage protocols.
Signaling Pathway and Experimental Workflow
To effectively study the efficacy of this compound, it is crucial to understand the basic signaling pathway of TASK channels and the general experimental workflow for their characterization.
References
- 1. Advances in the Understanding of Two-Pore Domain TASK Potassium Channels and Their Potential as Therapeutic Targets [mdpi.com]
- 2. Structures of TASK-1 and TASK-3 K2P channels provide insight into their gating and dysfunction in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein production from HEK293 cell line-derived stable pools with high protein quality and quantity to support discovery research | PLOS One [journals.plos.org]
- 5. cellsciences.com [cellsciences.com]
- 6. CHO versus HEK293: Which cell line is right for my protein expression? - Eppendorf US [eppendorf.com]
- 7. Affecting HEK293 Cell Growth and Production Performance by Modifying the Expression of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Harnessing secretory pathway differences between HEK293 and CHO to rescue production of difficult to express proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oocyte Host-Transfer and Maternal mRNA Depletion Experiments in Xenopus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction with 14-3-3 proteins promotes functional expression of the potassium channels TASK-1 and TASK-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validating A1899 Target Engagement: A Comparative Guide for Cellular Assays
For researchers, scientists, and drug development professionals, confirming that a molecule interacts with its intended target within a cellular environment is a critical step in the validation process. This guide provides an objective comparison of A1899, a potent blocker of the two-pore domain potassium (K2P) channels TASK-1 (KCNK3) and TASK-3 (KCNK9), with other known inhibitors. We present supporting experimental data from key cellular assays, detailed methodologies, and visual representations of workflows and signaling pathways to facilitate robust target engagement validation.
Performance Comparison of TASK Channel Inhibitors
The following tables summarize the inhibitory potency (IC50) of this compound and alternative compounds against TASK-1 and TASK-3 channels, as determined by common cellular assays. This quantitative data allows for a direct comparison of their potency and selectivity.
Table 1: Inhibitory Activity (IC50) against TASK-1
| Compound | Thallium Flux Assay (nM) | Automated Electrophysiology (nM) | Cell Line |
| This compound | - | 7[1] | CHO |
| ML365 | 4[2][3][4] | 16[2][3][4] | - |
| PK-THPP | - | 300[5] | CHO |
| BAY1000493 | - | Data not available | - |
| A293 | - | ~100[6] | Mammalian cells |
Table 2: Inhibitory Activity (IC50) against TASK-3
| Compound | Thallium Flux Assay (nM) | Automated Electrophysiology (nM) | Cell Line |
| This compound | - | 70[1] | CHO |
| ML365 | - | 990[7] | - |
| PK-THPP | 35[5] | - | HEK293 |
| BAY1000493 | - | Data not available | - |
| A293 | - | Significant inhibition at 1µM[8] | - |
Experimental Protocols
Accurate and reproducible assessment of an inhibitor's efficacy requires well-defined experimental protocols. Below are detailed methodologies for the key cellular assays used to validate the target engagement of this compound and its alternatives.
Thallium Flux Assay
This high-throughput fluorescence-based assay is a common method for measuring the activity of potassium channels. It relies on the principle that thallium ions (Tl+) can pass through open potassium channels and that their influx into the cell can be detected by a Tl+-sensitive fluorescent dye.
Principle: Cells expressing the target TASK channel are loaded with a thallium-sensitive dye. Upon channel opening, thallium is added to the extracellular solution and flows into the cells, causing an increase in fluorescence. Inhibitors of the channel will block this influx, resulting in a reduced fluorescence signal.
Protocol:
-
Cell Plating: Seed cells stably or transiently expressing the TASK channel of interest (e.g., HEK293 or CHO cells) into 96-well or 384-well black-walled, clear-bottom microplates and culture overnight.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™) and a background fluorescence suppressor.[9] Incubate at room temperature in the dark for 60-90 minutes.
-
Compound Addition: After incubation, add the test compounds (this compound, ML365, etc.) at various concentrations to the wells.
-
Thallium Stimulation and Signal Detection: Use a fluorescence plate reader to measure the baseline fluorescence. Add a stimulus buffer containing thallium and potassium to activate the channels and immediately begin kinetic reading of the fluorescence signal.[9][10]
-
Data Analysis: The rate of fluorescence increase is proportional to the ion channel activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Automated Patch Clamp Electrophysiology
Automated patch clamp (APC) systems provide a higher throughput alternative to traditional manual patch clamping for directly measuring ion channel currents.[11][12][13][14][15] This "gold standard" method offers detailed information about the mechanism of action of channel blockers.
Principle: This technique measures the flow of ions through the channel by controlling the voltage across the cell membrane and recording the resulting current. Channel inhibitors will reduce the magnitude of this current.
Protocol:
-
Cell Preparation: Harvest cells expressing the target TASK channel and prepare a single-cell suspension.
-
APC System Setup: Load the cell suspension and the intracellular and extracellular recording solutions into the APC instrument (e.g., IonFlux, SyncroPatch).[11][13]
-
Cell Trapping and Sealing: The instrument automatically traps individual cells and forms a high-resistance (giga-ohm) seal between the cell membrane and the recording electrode.
-
Current Recording: Apply a voltage protocol to elicit TASK channel currents. Record baseline currents.
-
Compound Application and Measurement: Perfuse the cells with different concentrations of the test compound and record the resulting inhibition of the channel current.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the inhibitor. Calculate the percent inhibition and determine the IC50 value from the concentration-response curve.
Cellular Thermal Shift Assay (CETSA) - An Orthogonal Validation Method
CETSA is a powerful technique to confirm target engagement in a native cellular environment without the need for labels or modifications to the compound or target protein.[16][17][18][19] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[17][18]
Principle: When cells are heated, proteins begin to denature and aggregate. The binding of a compound to its target protein stabilizes the protein, increasing its melting temperature. This stabilization can be quantified by measuring the amount of soluble protein remaining after heat treatment.
Protocol:
-
Cell Treatment: Treat cultured cells with the test compound (e.g., this compound) or a vehicle control for a defined period.
-
Heat Shock: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target TASK channel protein remaining in the soluble fraction using a specific antibody-based detection method such as Western blotting or an immunoassay.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control confirms target engagement.
Visualizing Cellular Mechanisms and Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated.
Caption: TASK channel inhibition by this compound leads to membrane depolarization.
Caption: Workflow for the Thallium Flux Assay.
References
- 1. A Specific Two-pore Domain Potassium Channel Blocker Defines the Structure of the TASK-1 Open Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ML365: Development of Bis-Amides as Selective Inhibitors of the KCNK3/TASK1 Two Pore Potassium Channel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. "ML365: Development of Bis-Amides as Selective Inhibitors of the KCNK3/" by Beiyan Zou, Daniel P. Flaherty et al. [digitalcommons.cedarville.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 11. cellmicrosystems.com [cellmicrosystems.com]
- 12. Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 17. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 18. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of A1899 and Novel TASK-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The TWIK-related acid-sensitive potassium (TASK-1) channel, a member of the two-pore domain potassium (K2P) channel family, plays a crucial role in setting the resting membrane potential and regulating cellular excitability. Its involvement in various physiological processes, including neuronal signaling, cardiac function, and respiratory control, has made it a significant target for pharmacological intervention. This guide provides a comprehensive comparison of the potency of the established TASK-1 inhibitor, A1899, with several novel inhibitors, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and a selection of novel TASK-1 inhibitors across different experimental platforms. This data allows for a direct comparison of their potency.
Table 1: Potency of TASK-1 Inhibitors in Xenopus laevis Oocytes
| Compound | IC50 (nM) vs. TASK-1 | IC50 (nM) vs. TASK-3 | Reference(s) |
| This compound | 35.1 | 318 | [1] |
| A293 | ~200-250 | - | [2][3][4] |
| Doxapram (B1670896) | 410 | 37,000 | [5][6] |
Table 2: Potency of TASK-1 Inhibitors in Mammalian Cell Lines (CHO, HEK)
| Compound | Cell Line | IC50 (nM) vs. TASK-1 | IC50 (nM) vs. TASK-3 | Reference(s) |
| This compound | CHO | 7 | 70 | [7] |
| ML365 | - | 16 (electrophysiology) | ~992 | [8] |
| ML365 | - | 4 (thallium influx) | - | [8][9] |
| PK-THPP | HEK | 300-303 | 35 | [7][10][11] |
| A293 | Mammalian Cells | ~100 | - | [4] |
| Doxapram | Human/Porcine Atrial Myocytes | 880-930 | - | [6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide for determining the potency of TASK-1 inhibitors.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This technique is a cornerstone for characterizing ion channels expressed in a heterologous system.
1. Oocyte Preparation and cRNA Injection:
-
Oocytes are surgically harvested from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.
-
Stage V-VI oocytes are selected and injected with cRNA encoding the human TASK-1 or TASK-3 channel.
-
Injected oocytes are incubated for 2-5 days to allow for channel expression.
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber continuously perfused with a recording solution (e.g., ND96).
-
Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.
-
The membrane potential is clamped to a holding potential (typically between -80 mV and -60 mV).
-
Voltage steps are applied to elicit channel currents, which are recorded and amplified.
3. Data Analysis:
-
The peak current amplitude is measured at a specific voltage before and after the application of the inhibitor.
-
The percentage of current inhibition is calculated for a range of inhibitor concentrations.
-
The IC50 value is determined by fitting the concentration-response data to the Hill equation.
Whole-Cell Patch Clamp in Mammalian Cells (e.g., CHO, HEK)
This technique allows for the recording of ion channel activity in a more native cellular environment.
1. Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells are cultured under standard conditions.
-
Cells are transiently or stably transfected with a plasmid containing the cDNA for the TASK-1 or TASK-3 channel.
2. Electrophysiological Recording:
-
A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution and mounted on a micromanipulator.
-
The pipette is pressed against the surface of a transfected cell, and gentle suction is applied to form a high-resistance seal (GΩ seal).
-
A brief pulse of suction is then applied to rupture the cell membrane, establishing the whole-cell configuration.
-
The membrane potential is clamped, and voltage protocols are applied to record channel currents.
3. Data Analysis:
-
Similar to TEVC, current inhibition is measured at various compound concentrations.
-
The IC50 value is calculated from the concentration-response curve.
Visualizing Experimental and Signaling Pathways
To further elucidate the processes involved in TASK-1 inhibitor evaluation and the channel's biological context, the following diagrams are provided.
Discussion of Comparative Potency
This compound is a potent and selective blocker of the TASK-1 channel, exhibiting IC50 values in the low nanomolar range in both Xenopus oocytes and mammalian cell lines.[1] It acts as an open-channel blocker, binding to residues within the central cavity of the channel.
Several novel inhibitors have emerged with comparable or, in some cases, enhanced potency and selectivity profiles.
-
ML365 has demonstrated exceptional potency for TASK-1, with an IC50 of 4 nM in a thallium influx fluorescent assay and 16 nM in an automated electrophysiology assay.[8][9] Importantly, it displays over 60-fold selectivity for TASK-1 over the closely related TASK-3 channel.
-
PK-THPP , in contrast, is more potent on TASK-3 channels (IC50 of 35 nM) than on TASK-1 channels (IC50 of 300-303 nM).[7][10][11] This makes it a valuable tool for distinguishing the roles of these two closely related channels.
-
A293 is another potent TASK-1 inhibitor, with reported IC50 values of approximately 100 nM in mammalian cells and around 200-250 nM in Xenopus oocytes.[2][3][4] It has been investigated for its potential therapeutic effects in atrial fibrillation.[2][3]
-
Doxapram , a known respiratory stimulant, has been identified as a potent inhibitor of TASK-1 channels, with an IC50 of 410 nM in oocytes.[5][6] Its effects on both TASK-1 and TASK-3 are being explored for their therapeutic implications.
Conclusion
The landscape of TASK-1 inhibitors is evolving, with several novel compounds demonstrating high potency and, in some cases, improved selectivity compared to the established inhibitor this compound. The choice of inhibitor will depend on the specific research question, with compounds like ML365 offering high potency and selectivity for TASK-1, while PK-THPP provides a tool to preferentially target TASK-3. Continued research and development in this area hold promise for new therapeutic strategies targeting a range of disorders.
References
- 1. A Specific Two-pore Domain Potassium Channel Blocker Defines the Structure of the TASK-1 Open Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model [frontiersin.org]
- 3. The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The ventilatory stimulant doxapram inhibits TASK tandem pore (K2P) potassium channel function but does not affect minimum alveolar anesthetic concentration [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. ML365: Development of Bis-Amides as Selective Inhibitors of the KCNK3/TASK1 Two Pore Potassium Channel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PK-THPP | Two-P Potassium Channels | Tocris Bioscience [tocris.com]
- 11. axonmedchem.com [axonmedchem.com]
Safety Operating Guide
Prudent Disposal Protocol for Uncharacterized Compound A1899
In the absence of a specific Safety Data Sheet (SDS) for compound A1899, the following guide provides a comprehensive disposal protocol based on established best practices for handling novel or uncharacterized research-grade chemical compounds. This procedure treats this compound as a potentially hazardous material to ensure the highest degree of safety for laboratory personnel and to maintain environmental compliance. It is imperative that all researchers consult with their institution's Environmental Health and Safety (EHS) department to ensure adherence to local, state, and federal regulations.
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.
Recommended Personal Protective Equipment (PPE):
-
Flame-retardant lab coat
-
Chemical splash goggles
-
Nitrile gloves
Step-by-Step Disposal Protocol for this compound
This protocol outlines a systematic approach to the safe disposal of this compound, from initial waste segregation to final removal by certified personnel.
1. Waste Segregation and Containment:
Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure proper disposal.
-
Solid Waste: All solid waste contaminated with this compound, including residual powder, contaminated weighing papers, and disposable PPE (gloves, etc.), must be collected in a designated hazardous waste container.[1] This container should be clearly labeled as "Hazardous Solid Waste" and list "this compound" as a constituent.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, dedicated hazardous liquid waste container.[1] The container should be a sealable, chemically compatible bottle. The label must read "Hazardous Liquid Waste" and specify all constituents, including the solvent and an approximate concentration of this compound.[1] Crucially, do not mix solvent-based waste with aqueous waste streams. [1]
-
Sharps Waste: Any sharps, such as needles or pipette tips, that have come into contact with this compound must be disposed of in a designated sharps container that is also labeled as containing hazardous chemical waste.[1]
2. On-site Waste Storage:
-
All hazardous waste containers must be kept securely sealed when not in use.[1][2]
-
Store these containers in a designated, well-ventilated, and secure satellite accumulation area that is clearly marked for hazardous waste.[1]
-
Ensure that the storage area is away from incompatible chemicals.[1][2]
3. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.[1][3]
-
Provide the EHS department with a complete inventory of the waste container's contents.[3]
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste. [1][2][3][4]
Quantitative Data Summary
As no specific data for this compound is available, the following table should be populated with the relevant information from the compound's accompanying documentation.
| Property | Value |
| Molecular Formula | Insert from product documentation |
| Molecular Weight | Insert from product documentation |
| Solubility | Insert from product documentation |
| Storage Temperature | Insert from product documentation |
| Known Incompatibilities | Insert from product documentation |
Experimental Protocols
The disposal procedures outlined above are based on standard best practices for chemical waste management and do not originate from a specific experimental protocol for this compound. Researchers should always operate under the guidance of their institution's established protocols for hazardous waste disposal.
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram
References
Essential Safety and Handling Protocols for Compound A1899
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Use, and Disposal of Compound A1899
This document provides crucial safety and logistical information for the handling of Compound this compound. Adherence to these procedural guidelines is essential for ensuring personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against accidental exposure.[1][2] The required PPE for handling Compound this compound is determined by the specific procedures being performed and the associated risk of exposure. A risk assessment should be conducted before initiating any new protocol.[3]
Table 1: PPE Requirements for Handling Compound this compound
| Activity | Minimum PPE Requirement | Enhanced PPE for High-Risk Procedures * |
| Low-Volume Handling (in a certified chemical fume hood) | Nitrile gloves (double-gloving recommended), safety glasses with side shields, and a lab coat.[3][4] | In addition to minimum PPE, a face shield should be worn.[1][3] |
| High-Volume Handling or Procedures with Aerosolization Potential | Double nitrile gloves, chemical splash goggles, a chemical-resistant lab coat or apron, and closed-toe shoes.[1][3][4] | A full-face respirator with appropriate cartridges may be necessary if engineering controls are insufficient.[4][5] |
| Compound Weighing | Powder-free nitrile gloves, safety glasses, and a lab coat within a ventilated balance enclosure or chemical fume hood. | Use of a powered air-purifying respirator (PAPR) is recommended for handling larger quantities of potent powders.[6] |
| Spill Cleanup | Chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a chemical-resistant apron or coveralls.[7] | A respirator with appropriate cartridges should be used, especially for volatile compounds or large spills.[7] |
*High-risk procedures include, but are not limited to, sonication, vortexing, and heating, which may increase the risk of aerosol generation.
Experimental Workflow for Safe Handling
A systematic approach to handling potent compounds like this compound minimizes the risk of exposure and contamination.[8] The following workflow outlines the essential steps from preparation to disposal.
Caption: General workflow for the safe handling of a potent research compound.[8]
Disposal Plan
The proper disposal of Compound this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.[8] All waste must be handled as hazardous waste.
Table 2: Disposal Procedures for Compound this compound and Contaminated Materials
| Waste Stream | Disposal Procedure | Key Considerations |
| Unused/Expired Compound | - Do not dispose of down the drain or in regular trash.[8] - Collect in a clearly labeled, sealed, and compatible container.[8] - Dispose of through a certified hazardous waste vendor.[8] | The label must clearly identify the contents as "Hazardous Waste: Compound this compound".[8] |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.[8] - Label as "Hazardous Waste" with the compound name.[8] | Minimize handling of contaminated items and do not overfill waste containers.[8] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff PPE to avoid self-contamination.[8] - Place in a sealed bag or container labeled as hazardous waste.[8] | Assume all disposable items that have come into contact with the compound are contaminated.[8] |
| Aqueous Waste | - Collect in a sealed, labeled container.[8] - Do not mix with other waste streams unless compatibility has been confirmed.[8] | The container should be clearly labeled with the chemical name and approximate concentration.[8] |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial. All laboratory personnel should be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and spill kits.[9][10]
Table 3: Emergency Response Protocols for Compound this compound Incidents
| Incident | Immediate Action | Follow-Up |
| Skin Exposure | - Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11][12] - Remove any contaminated clothing while under the safety shower.[11] | - Seek immediate medical attention.[11] - Report the incident to the laboratory supervisor. |
| Eye Exposure | - Immediately flush the eye(s) with water for at least 15 minutes using an eyewash station.[11][13] - Hold the eyelids open to ensure thorough rinsing.[9] | - Seek immediate medical attention.[9] - Report the incident to the laboratory supervisor. |
| Minor Spill (Contained within a fume hood) | - Alert others in the area. - Wearing appropriate PPE, absorb the spill with a suitable absorbent material.[12] - Collect the contaminated absorbent and dispose of it as hazardous waste.[9] | - Decontaminate the area thoroughly. - Document the spill and the cleanup procedure. |
| Major Spill (Outside of a containment device) | - Evacuate the immediate area and alert others.[7][9] - If the substance is flammable, turn off all ignition sources if it is safe to do so.[12] - Close the laboratory doors and prevent entry. | - Contact the institution's emergency response team or environmental health and safety department immediately.[7][13] - Provide details about the spilled substance. |
Emergency Contact Information:
-
Emergency Services: 911[9]
-
Environmental Health & Safety: [Insert Institution-Specific Number]
-
Laboratory Supervisor: [Insert Supervisor's Name and Number]
Caption: Decision-making workflow for chemical exposure and spill incidents.
References
- 1. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. osha.gov [osha.gov]
- 6. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 10. ehs.okstate.edu [ehs.okstate.edu]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. Laboratory Emergency Preparedness - DKU [dukekunshan.edu.cn]
- 13. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
